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Foundational

An In-Depth Technical Guide to DL-Apiose-1-¹³C: Structure, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of DL-Apiose-1-¹³C, a stable isotope-labeled b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-Apiose-1-¹³C, a stable isotope-labeled branched-chain pentose. Delving into its chemical structure, molecular weight, and the significance of its isotopic label, this document serves as a crucial resource for professionals in drug development and metabolic research. It offers insights into its synthesis, analytical characterization, and a detailed experimental protocol for its application in metabolic flux analysis, thereby providing a self-validating system for its use in complex biological studies.

Introduction: The Significance of DL-Apiose and ¹³C Isotopic Labeling

Apiose is a naturally occurring branched-chain sugar found in plant cell wall polysaccharides.[1] Its unique structure makes it a subject of interest in glycobiology and biochemistry. The introduction of a stable carbon-13 (¹³C) isotope at the C-1 position of DL-apiose creates a powerful tool for researchers. This isotopic labeling allows for the tracing of apiose in metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Unlike radioactive isotopes, stable isotopes are non-hazardous and do not decay over time, making them ideal for long-term metabolic studies. The ¹³C label at the anomeric carbon (C-1) is particularly useful for tracking the initial steps of apiose metabolism and for detailed structural analysis in complex biological matrices.

Chemical Structure and Physicochemical Properties

DL-Apiose-1-¹³C is a racemic mixture of D- and L-apiose with a ¹³C isotope at the first carbon position. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula ¹³CC₄H₁₀O₅[Snyder & Serianni, 1987][2]
Molecular Weight 151.12 g/mol [Snyder & Serianni, 1987][2]
Physical Form Typically supplied as an aqueous solution.[3]
CAS Number Not available
Structural Representation

The chemical structure of DL-Apiose-1-¹³C, highlighting the position of the ¹³C label, is crucial for understanding its reactivity and for interpreting analytical data.

Caption: 2D structure of DL-Apiose-1-¹³C.

Synthesis and Purification of DL-Apiose-1-¹³C

The synthesis of isotopically labeled sugars is a complex process that requires precise chemical control to ensure the specific placement of the isotopic label.

Synthetic Pathway Overview

A well-established method for the synthesis of (1-¹³C)-enriched DL-apiose has been described, providing a good yield through a straightforward chemical process.[2] The general workflow for such a synthesis involves several key stages, from the introduction of the ¹³C label to the final purification of the product.

Synthesis_Workflow Start Starting Material (e.g., a suitable precursor) Step1 Introduction of ¹³C Label (e.g., via K¹³CN) Start->Step1 Step2 Chemical Transformations (to form the apiose backbone) Step1->Step2 Step3 Deprotection Steps Step2->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 Final DL-Apiose-1-¹³C Step4->Final

Caption: Generalized workflow for the synthesis of DL-Apiose-1-¹³C.

Detailed Synthetic Protocol (Representative)

Objective: To synthesize DL-Apiose-1-¹³C from a suitable precursor.

Materials:

  • A protected precursor aldehyde

  • Potassium cyanide-¹³C (K¹³CN)

  • Reagents for cyanohydrin formation and subsequent hydrolysis

  • Protecting group reagents

  • Reagents for reduction and deprotection

  • Solvents for reaction and purification

  • Chromatography media (e.g., silica gel, ion-exchange resins)

Methodology:

  • Cyanohydrin Formation with ¹³C Label Introduction:

    • Dissolve the protected precursor aldehyde in a suitable solvent.

    • React with K¹³CN to form the corresponding cyanohydrin, introducing the ¹³C label at the C-1 position. The reaction is typically carried out under controlled pH and temperature.

    • Causality: This step is the most critical for the specific labeling of the C-1 position. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Hydrolysis of the Cyanohydrin:

    • Hydrolyze the cyanohydrin to the corresponding carboxylic acid or amide, which can then be converted to the desired aldehyde functionality of the sugar.

  • Reduction and Cyclization:

    • Selectively reduce the carboxylic acid or its derivative to an aldehyde.

    • Under appropriate conditions, the molecule will cyclize to form the furanose ring structure of apiose.

  • Deprotection:

    • Remove all protecting groups using appropriate chemical methods (e.g., acid hydrolysis for acetal protecting groups).

  • Purification:

    • Purify the final product, DL-Apiose-1-¹³C, using a combination of chromatographic techniques. This may include ion-exchange chromatography to remove salts and other charged impurities, followed by gel filtration or preparative high-performance liquid chromatography (HPLC) to obtain the highly pure product.

Trustworthiness: Each step of the synthesis should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS) upon completion to ensure the correct product is being formed and to assess its purity.

Analytical Characterization

The identity and purity of DL-Apiose-1-¹³C are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of DL-Apiose-1-¹³C. The presence of the ¹³C label at the C-1 position results in characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹³C and ¹³C-¹³C coupling.

  • ¹H NMR: The proton attached to the ¹³C-labeled carbon (H-1) will appear as a doublet due to coupling with the ¹³C nucleus. The coupling constant (¹JC-H) is typically in the range of 160-170 Hz.

  • ¹³C NMR: The signal for the C-1 carbon will be significantly enhanced due to the high isotopic enrichment. The chemical shift of C-1 will be influenced by the anomeric configuration (α or β). The presence of the ¹³C label allows for the measurement of ¹³C-¹³C coupling constants with adjacent carbons, providing valuable information about the carbon skeleton.

While specific spectral data from the primary literature is not fully accessible, the analysis of DL-(1-¹³C)apiose in D₂O by ¹³C-NMR has been reported to reveal the solution composition of its different furanose anomers.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DL-Apiose-1-¹³C and to aid in its structural characterization. The isotopic enrichment can be determined by comparing the intensity of the ion corresponding to the labeled molecule with that of the unlabeled molecule. Fragmentation patterns in tandem MS (MS/MS) experiments can provide information about the structure of the sugar.

Application in Metabolic Flux Analysis: A Detailed Experimental Protocol

DL-Apiose-1-¹³C is an invaluable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.

Objective: To trace the metabolic fate of apiose in a cell culture model using DL-Apiose-1-¹³C.

Materials:

  • Cell line of interest

  • Cell culture medium deficient in the corresponding unlabeled sugar

  • DL-Apiose-1-¹³C

  • Reagents for quenching metabolism (e.g., cold methanol)

  • Reagents for metabolite extraction

  • LC-MS/MS or NMR for analysis

Experimental Workflow:

MFA_Workflow Start Cell Seeding and Growth Step1 Medium Switch to ¹³C-labeled Substrate Start->Step1 Step2 Incubation for Isotopic Labeling Step1->Step2 Step3 Quenching of Metabolism Step2->Step3 Step4 Metabolite Extraction Step3->Step4 Step5 Analytical Measurement (LC-MS/MS or NMR) Step4->Step5 Step6 Data Analysis and Flux Calculation Step5->Step6 End Metabolic Flux Map Step6->End

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Methodology:

  • Cell Culture:

    • Culture the cells of interest to the desired confluency under standard conditions.

    • Expertise & Experience: The choice of cell line and growth conditions should be tailored to the specific biological question being addressed.

  • Isotopic Labeling:

    • Replace the standard culture medium with a medium containing DL-Apiose-1-¹³C as the sole source of apiose.

    • Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach an isotopic steady state. The optimal incubation time should be determined empirically.

  • Quenching and Metabolite Extraction:

    • Rapidly quench the metabolic activity of the cells by, for example, washing with ice-cold saline followed by the addition of cold methanol.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analytical Measurement:

    • Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy to determine the mass isotopomer distribution (MID) of the metabolites of interest.

    • Trustworthiness: The use of appropriate internal standards is crucial for accurate quantification.

  • Data Analysis:

    • The measured MIDs are then used in conjunction with a stoichiometric model of the relevant metabolic network to calculate the intracellular metabolic fluxes. This typically requires specialized software.

Conclusion

DL-Apiose-1-¹³C is a specialized and powerful tool for researchers in the fields of glycobiology, biochemistry, and drug development. Its stable isotopic label provides a safe and effective means to trace the metabolic fate of this unique branched-chain sugar. The ability to synthesize this molecule with high isotopic purity and to characterize it thoroughly using modern analytical techniques underpins its utility in sophisticated experimental designs such as metabolic flux analysis. The insights gained from such studies can significantly advance our understanding of cellular metabolism and contribute to the development of novel therapeutic strategies.

References

  • Snyder, J.R., & Serianni, A.S. (1987). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99. [Link]

  • PubChem. (n.d.). DL-Apiose. Retrieved from [Link]

Sources

Exploratory

Unraveling Pectic Architecture: The Role of DL-Apiose-1-13C in Plant Cell Wall Biosynthesis

Executive Summary The plant cell wall is a highly dynamic extracellular matrix that dictates cellular expansion, structural integrity, and defense mechanisms. At the heart of this matrix lies Rhamnogalacturonan II (RG-II...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The plant cell wall is a highly dynamic extracellular matrix that dictates cellular expansion, structural integrity, and defense mechanisms. At the heart of this matrix lies Rhamnogalacturonan II (RG-II) , arguably the most structurally complex polysaccharide in nature[1]. Despite its low abundance, RG-II is essential for plant viability; it functions by cross-linking the pectic network through a borate diester bridge[2].

The specific anchor point for this borate cross-link is D-apiose , a rare, naturally occurring branched-chain monosaccharide[3]. Because mutations disrupting apiose biosynthesis or RG-II dimerization are typically lethal[2], studying this pathway requires highly precise analytical tools. The introduction of DL-Apiose-1-13C —a stable isotope-labeled isotopologue—has revolutionized our ability to track apiose incorporation, map the stereochemistry of borate esterification, and elucidate the enzymatic mechanisms of cell wall biosynthesis using advanced Nuclear Magnetic Resonance (NMR) spectroscopy[4].

This whitepaper provides an in-depth technical analysis of apiose biosynthesis, the mechanistic utility of 13C-labeled apiose, and field-proven protocols for tracing RG-II assembly.

The Biosynthetic Logic of Apiose and RG-II

To understand the utility of DL-Apiose-1-13C, one must first understand the biological assembly line it enters. RG-II is composed of 13 different monosaccharides linked by over 20 distinct glycosidic bonds[5]. Apiose is exclusively found in side chain A of the RG-II molecule[2].

The UDP-Apiose/UDP-Xylose Synthase (AXS) Mechanism

In plants, apiose is not synthesized as a free sugar but as a nucleotide-activated donor: UDP-D-apiose [6]. The precursor for this reaction is UDP-D-glucuronic acid (UDP-GlcA). The conversion is catalyzed by a single, remarkable enzyme: UDP-apiose/UDP-xylose synthase (AXS)[7].

AXS belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and performs a complex, multi-step reaction involving NAD+-dependent oxidation, decarboxylation, and a retroaldol-aldol ring contraction to convert a six-membered pyranose ring into a five-membered branched furanose ring[7].

G UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid (UDP-GlcA) UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase AXS UDP-Apiose/UDP-Xylose Synthase (AXS / UAXS) UDP_GlcA->AXS Decarboxylation & Ring Contraction UDP_Api UDP-D-Apiose AXS->UDP_Api Major Product (~70%) UDP_Xyl UDP-D-Xylose AXS->UDP_Xyl Minor Product (~30%) RGII Rhamnogalacturonan II (RG-II) Assembly UDP_Api->RGII Golgi Glycosyltransferases

Fig 1: Biosynthetic pathway of UDP-Apiose and its incorporation into RG-II.

The Strategic Utility of DL-Apiose-1-13C

Standard structural elucidation of RG-II via 1H-NMR is severely hindered by signal overlap from the sheer diversity of monosaccharides present. By utilizing DL-Apiose-1-13C (where the anomeric C-1 carbon is enriched with Carbon-13)[8], researchers gain a highly sensitive, isolated spectroscopic probe.

Why the C-1 Position?
  • Anomeric Sensitivity: The C-1 carbon is highly sensitive to the glycosidic linkage state and furanose ring conformation (α vs. β anomers)[4].

  • Monitoring Dimerization: When boric acid cross-links two apiose residues at the O-2 and O-3 positions, the electron density across the furanose ring shifts. The 13C label at C-1 acts as an indirect reporter for this cross-linking event without suffering from the extreme line-broadening that direct 11B-NMR sometimes exhibits[1],[9].

  • Computational Validation: 13C chemical shifts derived from labeled apiose are used to parameterize Density Functional Theory (DFT) and Gauge-Invariant Atomic Orbital (GIAO) models, allowing researchers to predict the 3D architecture of apio-borate complexes[1].

Quantitative Spectroscopic Insights

The following table summarizes the diagnostic utility of the 13C label by comparing the chemical shifts of monomeric apiose versus its borate-esterified forms.

Compound State13C Chemical Shift (C-1)Diagnostic Significance
Free DL-Apiose-1-13C (α-anomer) ~104.5 ppmBaseline reference for unbound apiofuranose ring[4].
Free DL-Apiose-1-13C (β-anomer) ~111.2 ppmIndicates anomerization equilibrium in aqueous solution[4].
RG-II Monomer (Apiose side chain A) ~109.8 ppmConfirms successful glycosyltransferase incorporation into RG-II.
RG-II Dimer (Borate Diester Cross-link) ~112.5 ppmThe downfield shift confirms the rigid diol-borate chelation at O-2/O-3[1].

Note: Exact ppm values vary slightly based on solvent (D2O vs. implicit solvation models) and pH.

Experimental Methodology: Tracing Cell Wall Biosynthesis

To maintain scientific integrity, the following protocol details an in vitro biosynthetic tracing workflow. Because direct feeding of free apiose to plant cells can suffer from poor uptake and metabolic scrambling, the gold standard involves the enzymatic synthesis of UDP-[1-13C]apiose, followed by Golgi vesicle assays.

Step-by-Step Protocol: From Isotope to RG-II Dimer

Phase 1: Chemo-Enzymatic Synthesis of the Nucleotide Donor Causality: Plant glycosyltransferases require nucleotide-activated sugars. We must convert the stable isotope DL-[1-13C]apiose[] into UDP-[1-13C]apiose.

  • Kinase Activation: Incubate 5 mM DL-Apiose-1-13C with recombinant apiose kinase and ATP in a Mg2+-enriched buffer (pH 7.5) to generate [1-13C]apiose-1-phosphate.

  • Uridylylation: Add recombinant UDP-sugar pyrophosphorylase (USP) and UTP to the reaction mixture.

  • Purification: Isolate the resulting UDP-[1-13C]apiose using anion-exchange chromatography (e.g., Q-Sepharose) to remove unreacted nucleotides. Self-validation: Confirm product mass via LC-MS/MS.

Phase 2: In Vitro Golgi Glycosyltransferase Assay Causality: RG-II is assembled in the Golgi apparatus before being secreted to the cell wall[2]. Isolated Golgi vesicles provide the native enzymatic machinery.

  • Vesicle Isolation: Isolate Golgi-enriched vesicles from Arabidopsis thaliana suspension cultures via sucrose density gradient centrifugation.

  • Incubation: Incubate the Golgi vesicles with 100 µM UDP-[1-13C]apiose, UDP-GalA, and other unlabelled nucleotide sugar donors for 4 hours at 25°C.

  • Termination: Stop the reaction by adding ice-cold 70% ethanol, precipitating the newly synthesized polysaccharides as an Alcohol Insoluble Residue (AIR).

Phase 3: Extraction and NMR Analysis Causality: RG-II is covalently embedded in the homogalacturonan (HG) network. Endo-polygalacturonase (EPG) is required to specifically cleave the HG backbone and release intact RG-II[5].

  • Enzymatic Release: Digest the AIR with purified Aspergillus niger endo-α-(1,4)-polygalacturonase for 24 hours.

  • SEC Purification: Pass the digest through a Superdex 75 Size-Exclusion Chromatography column. Collect the fractions corresponding to ~5-10 kDa (RG-II dimers and monomers).

  • NMR Acquisition: Dissolve the purified 13C-labeled RG-II in D2O. Acquire 1D 13C-NMR and 2D 1H-13C HSQC spectra. The presence of a distinct cross-peak at ~112.5 ppm (13C) confirms the successful biosynthesis and borate-mediated dimerization of the labeled apiose[1].

Workflow Step1 1. Donor Synthesis Convert DL-Apiose-1-13C to UDP-[1-13C]apiose Step2 2. Golgi Assay Incubate donor with plant Golgi-enriched vesicles Step1->Step2 Step3 3. Cell Wall Extraction Precipitate Alcohol Insoluble Residue (AIR) Step2->Step3 Step4 4. Enzymatic Digestion Endo-polygalacturonase treatment to release RG-II Step3->Step4 Step5 5. NMR Spectroscopy 13C-NMR & 2D-HSQC mapping of borate cross-links Step4->Step5

Fig 2: Experimental workflow for 13C-Apiose tracing in RG-II biosynthesis.

Conclusion & Future Perspectives

The utilization of DL-Apiose-1-13C bridges the gap between synthetic carbohydrate chemistry and plant structural biology. By providing an unambiguous spectroscopic handle, researchers can bypass the extreme spectral crowding of native plant cell walls.

Moving forward, the insights gained from 13C-apiose tracing are extending beyond basic plant biology. In the pharmaceutical sector, understanding the precise architecture of pectic polymers like RG-II is informing the design of next-generation, pectin-based hydrogels for targeted drug delivery[]. Furthermore, in the agricultural and biofuel sectors, elucidating the borate-apiose cross-link provides a direct genetic target for engineering crops with optimized cell wall degradability for biomass conversion.

References

  • Frontiers in Plant Science. "Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters." Frontiers. Available at:[Link]

  • The Plant Cell. "Storming the barricades of rhamnogalacturonan-II synthesis and function." Oxford Academic. Available at:[Link]

  • Journal of the American Chemical Society. "Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate: Implications for a Retroaldol–Aldol Mechanism." ACS Publications. Available at:[Link]

  • Carbohydrate Research / PubMed. "DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization." NIH. Available at: [Link]

  • Frontiers in Plant Science. "The Synthesis and Origin of the Pectic Polysaccharide Rhamnogalacturonan II – Insights from Nucleotide Sugar Formation and Diversity." Frontiers. Available at:[Link]

  • The Journal of Physical Chemistry B. "Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II." ACS Publications. Available at:[Link]

  • Molecules / MDPI. "Apiose-Relevant Glycosidases." MDPI. Available at:[Link]

Sources

Foundational

Tracing the Architectures of Pectin: Metabolic Pathways and Structural Elucidation Using DL-Apiose-1-13C

Executive Summary Understanding the macromolecular topology of the plant cell wall is a critical frontier in both agricultural biotechnology and the development of novel, pectin-based drug delivery systems. At the heart...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the macromolecular topology of the plant cell wall is a critical frontier in both agricultural biotechnology and the development of novel, pectin-based drug delivery systems. At the heart of this structural matrix lies apiose , a rare, naturally occurring branched-chain pentose. This whitepaper provides an in-depth technical analysis of the UDP-apiose biosynthetic pathway and outlines field-proven, self-validating methodologies for utilizing DL-Apiose-1-13C as a metabolic tracer. By combining stable isotope labeling with advanced solid-state NMR (ssNMR), researchers can unambiguously map the stereospecific borate cross-links that dictate pectin network integrity.

The Structural Mandate of Apiose in Pectin

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is not merely a structural anomaly; it is a functional necessity for plant viability. It is a foundational monomer in rhamnogalacturonan II (RG-II) , widely considered the most structurally complex polysaccharide in nature[1].

The primary biological mandate of apiose is to facilitate the cross-linking of RG-II monomers. This occurs via borate diester bonds formed specifically at the cis-hydroxyl groups (C-2 and C-3) of the apiofuranosyl residues located on side chain A of the RG-II complex[1]. This dimerization is non-negotiable for primary cell wall integrity; defects in apiose biosynthesis or borate cross-linking lead to severe developmental phenotypes, including reduced tensile strength and stunted growth[1].

The Biosynthetic Logic of UDP-Apiose

The metabolic origin of apiose relies on the conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-apiose. This transformation is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS) [2].

From an enzymological perspective, UAXS is a marvel of catalytic efficiency. It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and executes a highly complex, multi-step reaction within a single active site: an NAD+-dependent oxidation at C-4', followed by decarboxylation, and a subsequent furanosyl ring contraction[2]. The enzyme concurrently produces UDP-D-xylose as a pyranosyl byproduct[2].

UAXS_Pathway A UDP-D-Glucuronic Acid (UDP-GlcA) B NAD+ Oxidation (C4' Keto Intermediate) A->B UAXS Enzyme C Decarboxylation & Ring Contraction B->C Aldol Cleavage E UDP-D-Xylose (Pyranosyl Byproduct) B->E Alternative Reduction D UDP-D-Apiose (Furanosyl Product) C->D NADH Reduction

Caption: Enzymatic ring contraction and decarboxylation pathway of UDP-GlcA to UDP-Apiose via UAXS.

Strategic Utility of DL-Apiose-1-13C in Metabolic Tracing

To elucidate the complex structure-spectra relationships of RG-II, researchers employ stable isotope tracking using [].

The Causality of C-1 Labeling: Why target the C-1 position? In the RG-II macromolecule, the C-1 hydroxyl of apiose is directly involved in the glycosidic linkage connecting side chain A to the homogalacturonan backbone[1]. By enriching this specific carbon with 13C, researchers can exploit the enhanced sensitivity of 13C ssNMR to monitor the kinetics of glycosidic bond formation. Furthermore, because the C-1 chemical shift is highly sensitive to the conformation of the adjacent C-2/C-3 borate ester, 13C-1 enrichment allows for the precise mapping of the stereospecific borate cross-linking without signal interference from the highly abundant hexoses (like glucose and galactose) in the cell wall[4].

Quantitative Data Summary

The following table synthesizes key kinetic parameters of the biosynthetic pathway and the diagnostic NMR chemical shifts used to validate apiose incorporation.

Parameter / TargetValue / Chemical ShiftMechanistic SignificanceReference
UAXS Km​ (UDP-GlcA) ~0.15 mMIndicates high substrate affinity, ensuring efficient precursor flux in the Golgi apparatus.[2]
13C-1 β -D-Apiose (Free) 111.5 ppmServes as the baseline NMR shift for monomeric, unlinked β -D-apiose in solution.[4]
13C-1 α -D-Apiose (Free) 104.0 ppmAllows for anomeric differentiation and validation of stereochemical purity prior to assay.[4]
13C-1 in RG-II Dimer ~109.8 ppmThe diagnostic downfield shift confirms successful borate diester cross-linking at C-2/C-3.[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently guard against false positives. The following protocols for tracing DL-Apiose-1-13C are engineered as self-validating systems , utilizing internal controls to differentiate true metabolic incorporation from non-specific physical adsorption.

Workflow 1: In Vivo Isotopic Incorporation and RG-II Extraction
  • Carbon Starvation Phase: Cultivate Arabidopsis thaliana suspension cells in a sucrose-depleted medium for 12 hours.

    • Causality: Depleting endogenous carbohydrate pools forces the cells to upregulate salvage pathways, maximizing the specific uptake and activation of the exogenous 13C tracer.

  • Pulse-Chase Labeling: Introduce 5 mM DL-Apiose-1-13C into the culture medium.

    • Self-Validation (Internal Control): Maintain a parallel control flask spiked with 5 mM natural-abundance DL-Apiose. By performing differential NMR subtraction between the two batches, you ensure that the observed 13C signals are strictly derived from the labeled precursor and not from background metabolic fluctuations.

  • Cell Wall Isolation & Depolymerization: Harvest the cells to prepare the Alcohol Insoluble Residue (AIR). Treat the AIR with endo- α -(1,4)-polygalacturonase.

    • Causality: This specific enzyme cleaves the unbranched homogalacturonan regions of pectin. Because RG-II is highly branched and sterically locked by the borate cross-link, it resists enzymatic cleavage. This allows intact, 13C-enriched RG-II dimers to be cleanly isolated via size-exclusion chromatography[5].

Workflow 2: Solid-State NMR Elucidation of Borate Cross-Linking
  • Sample Hydration: Hydrate the lyophilized 13C-enriched RG-II dimer to 30% (w/w) with D2O.

    • Causality: Proper hydration plasticizes the sample, restoring the native conformational dynamics of the pectin network. This is critical for narrowing line widths and obtaining high-resolution Magic-Angle Spinning (MAS) NMR spectra.

  • 13C-13C DARR NMR Spectroscopy: Execute Dipolar Assisted Rotational Resonance (DARR) experiments.

    • Self-Validation: DARR relies on through-space dipolar couplings. By tracing the cross-peaks from the enriched C-1 position to the adjacent C-2 and C-3 carbons, the exact stereochemistry of the apio-borate complex is mapped. Cross-peaks will only appear if the molecule is structurally intact and spatially proximate, effectively ruling out sample degradation artifacts[4].

Tracing_Workflow A DL-Apiose-1-13C Administration B Cellular Uptake & Kinase Activation A->B Active Transport C Golgi Assembly (Glycosyltransferases) B->C UDP-13C-Apiose D Cell Wall Integration (Borate Cross-linking) C->D Secretion E ssNMR Analysis (DARR / CP-MAS) D->E RG-II Extraction

Caption: Experimental workflow for tracing DL-Apiose-1-13C from cellular uptake to ssNMR structural analysis.

Implications for Drug Development and Biomaterials

While apiose is predominantly a plant biology target, its metabolic pathway presents highly lucrative opportunities for pharmaceutical and biomaterial applications:

  • Novel Antimicrobial Targets: Apiose and its biosynthetic enzyme (UAXS) are absent in mammals but have been recently identified in certain pathogenic bacteria (e.g., Xanthomonas pisi) and specific human gut microbiota[6]. Because the UAXS ring-contraction mechanism is biologically unique, it represents a highly selective target for novel antimicrobial inhibitors with zero off-target mammalian toxicity.

  • Advanced Drug Delivery Systems: Pectin is widely used in pharmaceuticals for colonic drug delivery due to its resistance to gastric enzymes and susceptibility to gut microbiota[7]. By understanding the precise mechanics of apiose-borate cross-linking, bioengineers can design synthetic, highly tunable pectin-based hydrogels. Modulating the apiose concentration allows for exact control over the hydrogel's tensile strength and degradation rate, optimizing the controlled release of active pharmaceutical ingredients (APIs)[7].

References

  • Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. PLOS One.[Link]

  • Rare sugar production via ring contraction (Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis). Nature Catalysis.[Link]

  • Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science.[Link]

  • The Synthesis and Origin of the Pectic Polysaccharide Rhamnogalacturonan II. Frontiers in Plant Science.[Link]

  • Pectin and Pectin-Based Composite Materials: Beyond Food Texture. Molecules (PMC).[Link]

Sources

Exploratory

Unraveling the Metabolic Fate of Apiose in Planta: A Technical Guide to DL-Apiose-1-¹³C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the isotopic labeling mechanism of DL-Apiose-1-¹³C in plants. It...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the isotopic labeling mechanism of DL-Apiose-1-¹³C in plants. It is designed to equip researchers with the foundational knowledge and practical methodologies to trace the metabolic journey of this unique branched-chain pentose, from its uptake to its incorporation into complex glycans. By understanding the intricacies of apiose metabolism, we can unlock new avenues for research in plant cell wall biology, glycobiology, and the development of novel therapeutic agents.

I. The Significance of Apiose and the Power of Isotopic Labeling

D-Apiose, a seemingly minor sugar, plays a fundamentally important role in the architecture and function of plant cell walls.[1][2][3] This branched-chain pentose is a key constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structurally complex and highly conserved glycan.[1][3][4] Within RG-II, apiose residues form borate diester cross-links, which are critical for the mechanical strength and integrity of the primary cell wall and are essential for normal plant growth and development.[1][3][5] Apiose is also found in other polysaccharides like apiogalacturonan, particularly abundant in aquatic monocots, and as a component of numerous secondary metabolites.[1][6]

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these networks.[7][8][9][10] By introducing a stable, non-radioactive isotope like carbon-13 (¹³C) into a precursor molecule, we can trace its journey as it is metabolized and incorporated into various downstream compounds.[7][8] The use of DL-Apiose-1-¹³C as a tracer provides a direct means to study the dynamics of apiose metabolism, its incorporation into the cell wall, and its role in various physiological processes.

II. The Biosynthetic Pathway of Apiose: The Entry Point for the ¹³C Label

To understand the fate of exogenously supplied DL-Apiose-1-¹³C, it is crucial to first grasp the endogenous biosynthesis of apiose. In plants, D-apiose is synthesized from UDP-D-glucuronic acid (UDP-GlcA), a key intermediate in cell wall polysaccharide biosynthesis.[2][11] This conversion is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS).[1][2][11][12]

The UAXS-catalyzed reaction is a complex, NAD⁺-dependent process involving several key steps:[2][5][11][13]

  • Oxidation: The C-4 hydroxyl group of the glucuronic acid moiety of UDP-GlcA is oxidized.

  • Decarboxylation: The C-6 carboxyl group is removed as CO₂.

  • Rearrangement and Ring Contraction: The carbon skeleton of the resulting intermediate undergoes a unique rearrangement, leading to the formation of the branched-chain structure of apiose and the contraction of the pyranose ring to a furanose ring.[13][14][15]

  • Reduction: The intermediate is then reduced to yield UDP-D-apiose.

Simultaneously, UAXS can also produce UDP-D-xylose through the reduction of an intermediate prior to the rearrangement step.[2][11][12]

When DL-Apiose-1-¹³C is supplied to the plant, it is anticipated to be taken up by the cells and phosphorylated to Apiose-1-phosphate. This would then be converted to UDP-Apiose, the activated sugar nucleotide, which can then be utilized by apiosyltransferases for incorporation into polysaccharides and secondary metabolites. The ¹³C label at the C-1 position will be retained throughout these enzymatic transformations, allowing for its detection in downstream products.

Apiose_Biosynthesis cluster_0 Endogenous Apiose Biosynthesis cluster_1 Exogenous ¹³C-Apiose Incorporation UDP-Glucose UDP-Glucose UDP-D-Glucuronic_Acid UDP-D-Glucuronic_Acid UDP-Glucose->UDP-D-Glucuronic_Acid UDP-Glucose Dehydrogenase UDP-D-Apiose UDP-D-Apiose UDP-D-Glucuronic_Acid->UDP-D-Apiose UDP-Apiose/UDP-Xylose Synthase (UAXS) (NAD+) UDP-D-Xylose UDP-D-Xylose UDP-D-Glucuronic_Acid->UDP-D-Xylose UDP-Apiose/UDP-Xylose Synthase (UAXS) (NAD+) Apiosylated\nSecondary\nMetabolites Apiosylated Secondary Metabolites UDP-D-Apiose->Apiosylated\nSecondary\nMetabolites Apiosyltransferases Rhamnogalacturonan_II Rhamnogalacturonan_II UDP-D-Apiose->Rhamnogalacturonan_II Apiosyltransferases Apiogalacturonan Apiogalacturonan UDP-D-Apiose->Apiogalacturonan Apiosyltransferases DL-Apiose-1-13C DL-Apiose-1-13C UDP-D-Apiose-1-13C UDP-D-Apiose-1-13C DL-Apiose-1-13C->UDP-D-Apiose-1-13C Phosphorylation & UDP-activation 13C-Labeled\nApiosylated\nSecondary\nMetabolites 13C-Labeled Apiosylated Secondary Metabolites UDP-D-Apiose-1-13C->13C-Labeled\nApiosylated\nSecondary\nMetabolites Apiosyltransferases 13C-Labeled\nRhamnogalacturonan_II 13C-Labeled Rhamnogalacturonan_II UDP-D-Apiose-1-13C->13C-Labeled\nRhamnogalacturonan_II Apiosyltransferases 13C-Labeled\nApiogalacturonan 13C-Labeled Apiogalacturonan UDP-D-Apiose-1-13C->13C-Labeled\nApiogalacturonan Apiosyltransferases Cell_Wall_Assembly Cell_Wall_Assembly Rhamnogalacturonan_II->Cell_Wall_Assembly Apiogalacturonan->Cell_Wall_Assembly 13C-Labeled\nRhamnogalacturonan_II->Cell_Wall_Assembly 13C-Labeled\nApiogalacturonan->Cell_Wall_Assembly

Caption: Biosynthetic pathway of UDP-D-apiose and proposed incorporation of DL-Apiose-1-¹³C.

III. Experimental Protocol: A Step-by-Step Guide to In Planta ¹³C-Apiose Labeling

This protocol outlines a comprehensive workflow for conducting an isotopic labeling study in plants using DL-Apiose-1-¹³C.

A. Plant Material and Growth Conditions
  • Plant Selection: Choose a plant species known to contain significant amounts of apiose in its cell walls or secondary metabolites. Duckweed (Lemna minor) is an excellent model system due to its high apiogalacturonan content and rapid growth in liquid culture.[1] Alternatively, Arabidopsis thaliana seedlings can be used for studies on RG-II.

  • Sterile Culture: Establish sterile plant cultures to prevent microbial contamination that could metabolize the labeled apiose. For duckweed, grow in a defined liquid medium. For Arabidopsis, germinate and grow seedlings on sterile agar plates containing a suitable growth medium.

  • Growth Environment: Maintain plants in a controlled environment with defined light, temperature, and photoperiod to ensure uniform growth and metabolism.

B. Preparation and Administration of DL-Apiose-1-¹³C
  • Stock Solution: Prepare a sterile, aqueous stock solution of DL-Apiose-1-¹³C of known concentration.

  • Administration:

    • Liquid Culture (e.g., Duckweed): Add the DL-Apiose-1-¹³C stock solution directly to the liquid growth medium to a final concentration that is non-toxic yet sufficient for detection. A pilot experiment to determine the optimal concentration is recommended.

    • Agar-grown Seedlings (e.g., Arabidopsis): The labeled apiose can be supplied through the roots by transferring the seedlings to a liquid medium containing the tracer for a defined period.[7] Alternatively, for short-term labeling, droplets of the labeled solution can be applied to the leaves.

C. Time-Course Sampling and Metabolite Extraction
  • Time Points: Harvest plant material at multiple time points after the introduction of the label to track the dynamics of incorporation. The timing will depend on the plant species and the metabolic process being studied.[9]

  • Quenching Metabolism: Immediately freeze the harvested tissue in liquid nitrogen to quench all enzymatic activity and preserve the metabolic state.

  • Metabolite Extraction:

    • Soluble Metabolites: Extract soluble metabolites by homogenizing the frozen tissue in a cold solvent system, such as a methanol:chloroform:water mixture.[5] This will separate the soluble sugars, sugar nucleotides, and secondary metabolites from the insoluble cell wall material.

    • Cell Wall Fraction: The remaining insoluble pellet contains the cell wall material. Wash this pellet extensively with solvents (e.g., ethanol, acetone) to remove any remaining soluble compounds.

D. Analytical Workflow: Detecting the ¹³C Label

The choice of analytical technique will depend on the research question and the target molecules.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of monosaccharides, the cell wall fraction can be hydrolyzed with acid to release the constituent sugars. These sugars are then derivatized to make them volatile for GC-MS analysis.[16] The mass spectra will reveal the incorporation of ¹³C into apiose by a shift in the mass-to-charge ratio (m/z) of the corresponding fragment ions.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile compounds like sugar nucleotides and intact secondary metabolites from the soluble fraction.[8][9] By comparing the mass spectra of samples from labeled and unlabeled plants, the incorporation of ¹³C can be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C-NMR: For a more detailed structural analysis, ¹³C-NMR can be employed. This technique can pinpoint the exact location of the ¹³C label within the molecule.[7][17] However, it requires a higher level of ¹³C enrichment and larger sample amounts compared to MS.[17][18]

Experimental_Workflow cluster_0 Plant Preparation cluster_1 Labeling cluster_2 Sampling & Extraction cluster_3 Analysis Plant_Selection Plant_Selection Sterile_Culture Sterile_Culture Plant_Selection->Sterile_Culture Controlled_Growth Controlled_Growth Sterile_Culture->Controlled_Growth Administration Administration Controlled_Growth->Administration 13C-Apiose_Stock 13C-Apiose_Stock 13C-Apiose_Stock->Administration Time-Course_Sampling Time-Course_Sampling Administration->Time-Course_Sampling Quenching Quenching Time-Course_Sampling->Quenching Metabolite_Extraction Metabolite_Extraction Quenching->Metabolite_Extraction Soluble_Metabolites Soluble_Metabolites Metabolite_Extraction->Soluble_Metabolites Cell_Wall_Fraction Cell_Wall_Fraction Metabolite_Extraction->Cell_Wall_Fraction LC-MS_Analysis LC-MS_Analysis Soluble_Metabolites->LC-MS_Analysis Sugar Nucleotides, Secondary Metabolites NMR_Analysis NMR_Analysis Soluble_Metabolites->NMR_Analysis Structural Elucidation Acid_Hydrolysis Acid_Hydrolysis Cell_Wall_Fraction->Acid_Hydrolysis Monosaccharides Cell_Wall_Fraction->NMR_Analysis GC-MS_Analysis GC-MS_Analysis Acid_Hydrolysis->GC-MS_Analysis Monosaccharides

Caption: Experimental workflow for in planta isotopic labeling with DL-Apiose-1-¹³C.

IV. Data Presentation and Interpretation

The quantitative data obtained from MS or NMR analysis can be summarized in tables to facilitate comparison between different time points, tissues, or experimental conditions.

Table 1: Hypothetical ¹³C-Apiose Incorporation into Cell Wall Monosaccharides over Time

Time (hours)% ¹³C-Apiose in Total Apiose% ¹³C-Apiose in Total Monosaccharides
000
2150.5
6451.5
12702.3
24852.8

Table 2: Hypothetical Distribution of ¹³C-Apiose in Different Plant Tissues

Tissue% ¹³C-Apiose Incorporation (24h)
Roots90
Stems65
Leaves40

Interpreting these data requires careful consideration of the metabolic context. For example, a rapid incorporation of ¹³C-apiose into the cell wall would suggest a high rate of pectin biosynthesis and turnover. Differences in incorporation between tissues could reflect variations in their growth rates or metabolic priorities.

V. Conclusion and Future Perspectives

The use of DL-Apiose-1-¹³C as a metabolic tracer offers a powerful approach to investigate the dynamic aspects of apiose metabolism in plants. By following the detailed protocol outlined in this guide, researchers can gain valuable insights into the synthesis and function of apiose-containing molecules. This knowledge is not only fundamental to our understanding of plant biology but also has the potential to inform strategies for engineering plant biomass for biofuels, developing novel biomaterials, and discovering new bioactive compounds for pharmaceutical applications. Future studies could involve combining ¹³C-apiose labeling with other "omics" technologies, such as transcriptomics and proteomics, to obtain a more holistic view of the regulatory networks governing apiose metabolism.

VI. References

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693–703.

  • Karnišová-Potocká, E., Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases. Catalysts, 11(10), 1251.

  • Pičmanová, M., & Møller, B. L. (2016). Apiose. Glycobiology, 26(5), 452–463.

  • Nepogodiev, S. A., Fais, M., Hughes, D. L., & Field, R. A. (2011). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. Organic & Biomolecular Chemistry, 9(19), 6670–6684.

  • Springer Nature Research Communities. (2019, November 25). Rare sugar production via ring contraction. Retrieved from [Link]

  • Gakière, B., & He, F. (2017). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. Methods in Molecular Biology, 1547, 149–161.

  • Guyett, P. J., et al. (2009). Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism. Biochemistry, 48(38), 9035–9043.

  • Seifert, G. J. (2017). Isotope Probing of the UDP‐Apiose/UDP‐Xylose Synthase Reaction: Evidence of a Mechanism via a Coupled Oxidation and Aldol Cleavage. Angewandte Chemie International Edition, 56(8), 2139-2143.

  • Wang, T., et al. (2022). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for Biofuels and Bioproducts, 15(1), 8.

  • Li, L., et al. (2013). The UDP-Glucuronate Decarboxylase Gene Family in Populus: Structure, Expression, and Association Genetics. PLoS ONE, 8(4), e60880.

  • Samac, D. A., et al. (2025). UDP-glucuronic acid decarboxylase in alfalfa: a target to improve ruminal digestibility of stems. Journal of Experimental Botany, eraf541.

  • Loka, R. S., et al. (2019). Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis. Nature Catalysis, 2(12), 1127–1136.

  • Samac, D. A., et al. (2025). UDP-Glucuronic acid decarboxylase (UXS) in alfalfa: A target to improve ruminal digestibility of stems. Journal of Experimental Botany, eraf541.

  • Zamboni, N., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Current Opinion in Biotechnology, 43, 30-36.

  • Nestor, G., et al. (2019). Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Diva Portal.

  • Bar-Peled, M., et al. (2001). Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates UDP-xylose synthesis. Proceedings of the National Academy of Sciences, 98(21), 12003–12008.

  • Wang, T., et al. (2022). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. OSTI.GOV.

  • T-S. H, et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 121(42), e2409748121.

  • Bitesize Bio. (2024, October 7). A Beginner's Guide to Metabolic Tracing. Retrieved from [Link]

  • Zhang, B., et al. (2022). FRAGILE CULM 18 encodes a UDP-glucuronic acid decarboxylase required for xylan biosynthesis and plant growth in rice. Journal of Experimental Botany, 73(11), 3762–3776.

  • Dunn, W. B., et al. (2015). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 5(3), 439–464.

Sources

Foundational

Preliminary Investigation of 13C-Labeled Branched-Chain Sugars: Synthesis, Tracing, and Therapeutic Potential

Executive Summary Branched-chain sugars—such as mycarose, vancosamine, and yersiniose—are indispensable structural motifs in natural product biosynthesis, frequently serving as the critical pharmacophores in macrolide an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched-chain sugars—such as mycarose, vancosamine, and yersiniose—are indispensable structural motifs in natural product biosynthesis, frequently serving as the critical pharmacophores in macrolide and glycopeptide antibiotics. The preliminary investigation of these complex carbohydrates relies heavily on stable isotope labeling. By incorporating Carbon-13 (13C) into specific positions or uniformly across the sugar backbone, researchers can achieve high-resolution metabolic tracing, elucidate complex stereochemistry via NMR, and develop robust internal standards for mass spectrometry.

This technical guide outlines the mechanistic rationale, synthetic methodologies, and analytical workflows required to leverage 13C-labeled branched-chain sugars in modern drug development and metabolic engineering.

The Strategic Imperative of 13C-Labeled Branched-Chain Sugars

In drug discovery, the branching of a carbohydrate ring introduces critical steric hindrance and unique hydrogen-bonding vectors, which directly dictate the binding affinity of a drug to its target (e.g., the bacterial ribosome)[1]. Understanding the biosynthesis of these sugars—mediated by enzymes like YerE, YerF, and TylC3—requires precise metabolic tracking[1].

Unlike radioactive 14C, 13C is a stable isotope that permits non-destructive, high-resolution analysis via 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)[]. 13C-labeling enables researchers to:

  • Trace Carbon Flux: Map the exact enzymatic steps that append one- or two-carbon branches onto the sugar ring[].

  • Quantify Biomass: Use fully 13C-labeled sugars as absolute internal standards in GC-MS to eliminate matrix effects during carbohydrate composition analysis[].

  • Determine Stereochemistry: Resolve complex stereochemical ambiguities at the branching tertiary carbon using heteronuclear coupling constants ( 1JCC​ , 2JCH​ ).

Mechanistic Chemical Synthesis: Precision 13C-Labeling

The synthesis of branched-chain sugars requires absolute control over regioselectivity and stereoselectivity. Traditional methods rely heavily on protecting-group chemistry to isolate a specific hydroxyl group, which is then oxidized to a ketone and subjected to nucleophilic attack.

Causality in Synthetic Design

Why use a Grignard addition on a glycopyranosidulose intermediate? The rigid conformation of the protected pyranose ring forces the incoming nucleophile (e.g., a 13 C-labeled Grignard reagent) to attack from the less sterically hindered face. This predictable facial selectivity ensures the correct stereochemistry of the resulting branched tertiary alcohol[3]. Alternatively, cutting-edge photoredox-mediated C–H functionalization utilizing traceless redox-active tethering groups allows for the direct, site-selective modification of native, unprotected sugars, drastically improving atom economy[4].

Protocol 1: Step-by-Step Synthesis of Position-Specific 13C-Methyl Branched Sugars

This protocol utilizes the classical oxidation-nucleophilic addition pathway, optimized for high isotopic fidelity.

  • Step 1: Regioselective Protection

    • Action: Treat the native methyl glycoside with protecting groups (e.g., isopropylidene acetals or benzyl ethers) to block all hydroxyls except the target branching site.

    • Causality: Prevents off-target oxidation and unwanted side reactions during the highly reactive Grignard step.

  • Step 2: Oxidation to Glycopyranosidulose

    • Action: Subject the protected sugar to Swern oxidation (oxalyl chloride, DMSO, Et 3​ N at -78°C).

    • Validation Checkpoint: Analyze the intermediate via 1 H-NMR. The complete disappearance of the carbinol proton (typically around 3.5–4.5 ppm) confirms quantitative conversion to the ketone.

  • Step 3: Stereoselective 13C-Grignard Addition

    • Action: Add 13 CH 3​ MgBr (1.5 eq) dropwise to the ketone in anhydrous THF at -78°C. Allow to warm to 0°C.

    • Causality: The low temperature maximizes the stereoselectivity of the nucleophilic attack. The use of 13 CH 3​ MgBr ensures the branch is 100% 13 C-enriched.

    • Validation Checkpoint: 1 3 C-NMR must reveal a highly enriched, intense singlet at ~20–30 ppm corresponding to the newly introduced 13 C-methyl group.

  • Step 4: Global Deprotection and Purification

    • Action: Remove protecting groups using acidic resin (for acetals) or Pd/C hydrogenation (for benzyl ethers). Purify via preparative HPLC.

SynthesisWorkflow A Native Sugar Precursor B Regioselective Protection (Isolate Target OH) A->B Blocks off-target sites C Oxidation to Ketone (Glycopyranosidulose) B->C Swern Oxidation D 13C-Grignard Addition (Stereoselective Branching) C->D 13CH3MgBr Attack E Global Deprotection D->E Acidic Cleavage F 13C-Labeled Branched Sugar E->F HPLC Purification

Caption: Synthetic logic for position-specific 13C-labeled branched-chain sugars.

13C-Metabolic Flux Analysis (13C-MFA)

To understand how branched-chain sugars are synthesized in vivo (e.g., in Streptomyces species producing macrolides), researchers employ 13C-Metabolic Flux Analysis (13C-MFA).

Causality in Tracing

Why use parallel labeling experiments with GC-MS? When microbes are fed 13 C-labeled precursors (e.g.,[1,2- 13 C 2​ ]glucose), the isotopic tracer is distributed through the metabolic network. GC-MS measures the Mass Isotopomer Distributions (MIDs) of the resulting metabolites. By utilizing computational software like Metran, researchers can retroactively calculate the exact intracellular fluxes with a standard deviation of ≤2%[5].

Protocol 2: 13C-MFA Workflow for Branched-Sugar Biosynthesis
  • Step 1: Isotope Feeding

    • Action: Culture the target organism in minimal media containing a specific 13 C-labeled tracer (e.g., 20% [U- 13 C]glucose and 80% natural glucose)[5].

    • Causality: A mixture of labeled and unlabeled substrate creates distinct isotopologue patterns that provide maximum mathematical observability for flux estimation.

  • Step 2: Metabolic Quenching

    • Action: Rapidly inject the culture into cold methanol (-80°C).

    • Causality: Instantly arrests enzymatic activity, preventing the degradation or interconversion of highly labile sugar intermediates.

  • Step 3: Extraction and Derivatization

    • Action: Extract intracellular metabolites using a biphasic chloroform/methanol/water system. Derivatize the polar sugar fraction using TMS (trimethylsilyl) or TBDMS reagents.

    • Causality: Derivatization volatilizes the sugars, making them amenable to GC-MS analysis while preventing thermal degradation.

  • Step 4: Data Acquisition and Validation

    • Action: Acquire MIDs via GC-MS.

    • Validation Checkpoint: Confirm isotopic steady-state by comparing MIDs from samples taken at two different time points (e.g., mid-exponential and late-exponential phases). A variance of <2% confirms steady-state, validating the dataset for Metran modeling[5].

MFAWorkflow A Isotope Feeding ([U-13C] or Position-Specific) B Cellular Metabolism (Steady-State Achievement) A->B Cellular Uptake C Metabolic Quenching (Cold Methanol, -80°C) B->C Arrests Enzymatic Activity D Metabolite Extraction (Biphasic Separation) C->D Isolates Intracellular Pool E GC-MS / 2D-NMR Analysis D->E Derivatization (TMS/TBDMS) F 13C-MFA Flux Estimation E->F Isotopomer Data Integration

Caption: 13C-Metabolic Flux Analysis (13C-MFA) workflow for branched sugars.

Quantitative Data Summaries

The selection of a specific 13 C-labeling strategy dictates the analytical modality and the type of biochemical data generated. Table 1 summarizes these parameters.

Table 1: Comparative Analysis of 13C-Labeling Approaches and Analytical Modalities

Labeling StrategyPrimary Analytical ModalityData OutputKey Application in Drug Development
Uniform Labeling ([U- 13 C]) GC-MS / LC-MSMass Isotopomer Distributions (MIDs)Absolute quantification; internal standards for biomass analysis[].
Position-Specific Labeling 2D-NMR (HSQC, HMBC)Positional Isotopomers, 1JCC​ couplingsElucidating stereochemistry of novel branched-chain pharmacophores.
Parallel Labeling (Mixed) GC-MS + Computational ModelingIntracellular Flux Maps (mmol/gDW/h)13C-MFA for metabolic engineering of antibiotic-producing strains[5].

Conclusion

The preliminary investigation of branched-chain sugars is vastly accelerated by the strategic application of 13 C-labeling. Whether utilizing classical Grignard additions on glycopyranosiduloses or pioneering photoredox C–H functionalizations[3][4], the ability to place stable isotopes at specific carbon centers provides unparalleled mechanistic insight. Coupled with rigorous 13C-MFA protocols[5], researchers can map the complex biosynthetic pathways of these sugars, paving the way for the engineered production of next-generation carbohydrate-based therapeutics[1].

References

  • Title: Isotope Labeled Carbohydrates Source: BOC Sciences URL
  • Source: e-bookshelf.
  • Title: High-resolution 13C metabolic flux analysis Source: ResearchGate URL
  • Title: Site-Selective C–H Bond Functionalization of Native Sugars Source: ChemRxiv URL
  • Title: A General, Iterative, and Modular Approach toward Carbohydrate Libraries Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: High-Resolution 13C-NMR Spectroscopy of DL-Apiose-1-13C

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Author: BenchChem Technical Support Team. Date: March 2026

[label="DL-Apiose-1-13C\n(Lyophilized)", fillcolor

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Executive Summary & Scientific Rationale

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, highly branched pentose sugar that plays a critical structural role in plant cell walls, specifically within the complex pectic polysaccharide Rhamnogalacturonan II (RG-II) [1.1]. In biological systems, apiose uniquely facilitates the dimerization of RG-II via borate-diol ester cross-links, a process essential for normal plant growth and cell wall integrity[1].

Analyzing the structural dynamics of apiose via standard 1 H-NMR is notoriously difficult due to severe signal overlap and complex scalar couplings. However, by utilizing DL-Apiose-1- 13 C (isotopically enriched at the C-1 anomeric carbon), researchers can drastically isolate and amplify the anomeric signals[2]. Because the C-1 position is highly sensitive to the furanose ring pucker and the α/β anomeric state, 13 C-NMR spectroscopy of this labeled compound provides a definitive, quantitative window into its tautomeric equilibrium in solution[3].

This application note details a robust, self-validating protocol for the sample preparation, spectral acquisition, and quantitative analysis of DL-Apiose-1- 13 C.

Mechanistic Principles of the Analytical Workflow

To achieve authoritative and reproducible NMR data, every experimental variable must be strictly controlled based on the underlying physical chemistry of the carbohydrate:

  • Isotopic Causality: Natural abundance 13 C-NMR requires high concentrations and long acquisition times, often leading to sample degradation. Enriching the C-1 position with 13 C increases the sensitivity of the anomeric carbon by ~100-fold. This allows for rapid acquisition times and the precise measurement of 1JC,H​ coupling constants, which are critical for determining furanose ring conformations[2].

  • Solvent and Isotope Effects: Dissolution in Deuterium Oxide (D 2​ O, 99.9% D) is mandatory to lock the spectrometer and eliminate the massive H 2​ O solvent peak. However, researchers must account for the deuterium isotope effect on chemical shifts. The solution composition of DL-(1- 13 C)apiose in D 2​ O determined by 13 C-NMR differs slightly from older 1 H-NMR determinations due to these thermodynamic solvent interactions[3].

  • Anomeric Equilibration (Mutarotation): In solution, apiose does not exist as a single molecule but equilibrates into a mixture of four distinct apiofuranoses: 3-C-(hydroxymethyl)- α

    • and - β -D-erythrofuranose, and 3-C-(hydroxymethyl)- α
    • and - β -L-threofuranose[2]. The rate of this ring-opening and closing is pH-dependent. Controlling the pD to ~7.0 ensures that the thermodynamic equilibrium is reached without acid/base-catalyzed degradation.
  • Inverse-Gated Decoupling: Standard proton-decoupled 13 C spectra utilize the Nuclear Overhauser Effect (NOE) to boost signal intensity. However, NOE enhancement varies between different carbon environments, destroying the quantitative relationship between peak area and molar concentration. To make this protocol a self-validating quantitative system , we employ an inverse-gated decoupling pulse sequence. The decoupler is only turned on during data acquisition and turned off during the relaxation delay, eliminating NOE and ensuring that peak integrals directly represent the molar ratios of the four apiose tautomers.

Experimental Workflow Diagram

NMR_Workflow A DL-Apiose-1-13C (Lyophilized) B Solvent Addition (D2O + TSP standard) A->B Weigh 10-20 mg C Anomeric Equilibration (24h, 25°C, pD ~7.0) B->C Vortex & Incubate D 13C-NMR Acquisition (Inverse-Gated Decoupling) C->D Transfer to NMR tube E Spectral Processing (Zero-filling, Apodization) D->E Extract FID F Quantitative Analysis (Furanose Tautomer Ratios) E->F Integrate C-1 Peaks

Fig 1: End-to-end workflow for quantitative 13C-NMR analysis of DL-Apiose-1-13C anomeric mixtures.

Self-Validating Protocol for 13 C-NMR Acquisition

Phase 1: Sample Preparation & Equilibration
  • Massing: Accurately weigh 10.0 mg to 20.0 mg of lyophilized DL-Apiose-1- 13 C into a clean, static-free microcentrifuge tube.

  • Dissolution: Add 600 µL of high-purity D 2​ O (99.9% D) containing 0.1% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (set to 0.00 ppm).

  • pD Adjustment: Check the apparent pH using a micro-electrode. Adjust to an apparent pH of 6.6 (which corresponds to a pD of ~7.0, calculated as pD=pHread​+0.4 ) using dilute NaOD or DCl. Causality: Strict pD control prevents base-catalyzed epimerization and acid-catalyzed hydrolysis.

  • Equilibration: Seal the tube and incubate at 25°C for exactly 24 hours. Causality: Apiose mutarotation is slow; 24 hours guarantees that the thermodynamic equilibrium of the four furanose forms is fully established prior to measurement.

  • Transfer: Transfer 550 µL of the equilibrated solution into a high-quality 5 mm quartz NMR tube. Note: Avoid standard borosilicate glass if possible, as trace borate leaching can complex with apiose and alter the chemical shifts[1].

Phase 2: Spectrometer Calibration & Acquisition
  • Tuning and Matching: Insert the sample into a 500 MHz or higher NMR spectrometer (e.g., equipped with a cryoprobe for maximum sensitivity). Tune and match the probe specifically for the 13 C frequency.

  • Shimming: Perform gradient shimming on the Z-axis to achieve a D 2​ O lock signal with a line width at half-height ( v1/2​ ) of < 0.5 Hz.

  • Pulse Sequence Selection: Load a 1D 13 C inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Parameter Optimization:

    • Relaxation Delay (D1): Set to ≥5×T1​ of the C-1 carbon. For labeled anomeric carbons, a D1 of 10–15 seconds is strictly required to ensure complete longitudinal relaxation between pulses.

    • Pulse Angle: 30° or 90° (ensure D1 is adjusted accordingly; 90° requires the full 5×T1​ delay).

    • Scans (NS): 64 to 128 (due to the 13 C enrichment, high signal-to-noise is achieved rapidly).

    • Spectral Width (SW): 250 ppm (to capture the entire carbon window, ensuring no aliasing of the C-1 peaks).

Phase 3: Data Processing & Quality Control (Self-Validation)
  • Fourier Transform: Apply a line broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation to optimize the signal-to-noise ratio without compromising the resolution of the C-1 tautomer peaks.

  • Phase and Baseline Correction: Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction. A flat baseline is non-negotiable for accurate integration.

  • Self-Validation Checkpoint 1 (Mass Balance): Integrate the four distinct C-1 peaks (ranging from ~106 to ~113 ppm). The sum of these four integrals must equal 100% of the labeled apiose signal. If unknown peaks appear in this region, it indicates sample degradation or incomplete synthesis.

  • Self-Validation Checkpoint 2 (Line Width): Measure the line width of the internal TSP standard. If v1/2​>1.5 Hz, the magnetic field is inhomogeneous, and the sample must be re-shimmed and re-acquired to prevent integration bleed between the closely eluting α and β anomers.

Quantitative Data Interpretation

Upon successful acquisition, the 13 C-NMR spectrum of DL-Apiose-1- 13 C will yield four distinct highly enriched peaks in the anomeric region. Because apiose is a branched-chain sugar, it cannot form pyranose rings; it is restricted entirely to furanose tautomers[2].

The table below summarizes the expected chemical shifts for the C-1 position of the four apiofuranose forms. Note: Exact ppm values are highly sensitive to temperature, exact pD, and the internal referencing standard used (TSP vs. DSS).

Table 1: Expected 13 C-1 Chemical Shifts for DL-Apiose Tautomers in D 2​ O
Anomeric FormExpected 13 C-1 Chemical Shift (ppm)Structural ConfigurationRelative Abundance
β -D-erythrofuranose ~112.2 - 112.5cis-diol relationship at C-2, C-3[4]Major
β -L-threofuranose ~110.8 - 111.0trans-diol relationship at C-2, C-3Intermediate
α -L-threofuranose ~109.1 - 109.5cis-diol relationship at C-2, C-3Minor
α -D-erythrofuranose ~106.5 - 106.9trans-diol relationship at C-2, C-3Minor

Mechanistic Insight: The β -D-erythrofuranose form consistently presents the most downfield chemical shift (approx. 112.2 ppm)[4]. The significant dispersion of these four peaks (spanning over 6 ppm) is what makes 13 C-NMR the gold standard for analyzing apiose solution dynamics, far surpassing the capabilities of 1 H-NMR where the anomeric protons overlap heavily in the 5.1–5.4 ppm range[4].

References

  • Snyder, J.R., Serianni, A.S. (1987). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99. URL: [Link]

  • Bharadwaj, V.S., et al. (2021). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science. URL:[Link]

  • Eixelsberger, T., et al. (2011). Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase. Journal of Biological Chemistry (via PMC). URL:[Link]

  • Liu, Y., et al. (2021). New Steroidal Saponins Isolated from the Rhizomes of Paris mairei. Molecules (MDPI). (Referenced for precise β -D-apiose C-1 chemical shift assignments). URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of DL-Apiose-1-13C in Plant Metabolites

Executive Summary The accurate quantification and isotopic tracing of branched-chain monosaccharides are critical for understanding plant cell wall biosynthesis and structural integrity. DL-Apiose is a unique, highly pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and isotopic tracing of branched-chain monosaccharides are critical for understanding plant cell wall biosynthesis and structural integrity. DL-Apiose is a unique, highly polar branched pentose predominantly found in the pectic polysaccharides rhamnogalacturonan II (RG-II) and apiogalacturonan. This application note provides a comprehensive, field-proven methodology for the extraction, derivatization, and mass spectrometric analysis of DL-Apiose-1-13C. By detailing both GC-MS (alditol acetate) and LC-MS/MS (HILIC) workflows, this guide empowers researchers to perform high-resolution metabolic flux analyses and structural elucidations with rigorous analytical confidence.

Biological Context & Mechanistic Rationale

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) plays an indispensable structural role in vascular plants by cross-linking RG-II monomers via borate diester bonds, a mechanism essential for cell wall tensile strength . Because apiose is synthesized from UDP-glucuronic acid via the complex catalytic action of UDP-apiose/UDP-xylose synthase, tracking this pathway requires precise isotopic labeling.

Introducing a 13C label at the C1 position (DL-Apiose-1-13C) allows researchers to trace the specific cleavage and decarboxylation events during biosynthesis . However, analyzing apiose presents unique challenges: it lacks a chromophore, exists in multiple anomeric furanose forms in solution, and is highly hydrophilic. Consequently, specialized sample preparation and chromatographic strategies are required to prevent signal dilution and ensure robust ionization.

Analytical Strategy & Workflow Design

To analyze 13C-labeled apiose, the analytical strategy must be tailored to the target matrix:

  • GC-MS (Alditol Acetates): Monosaccharides produce multiple overlapping chromatographic peaks due to mutarotation. By reducing the sugar to an alditol and acetylating it, we force the molecule into a single, volatile linear form . Crucial Causality: We utilize sodium borodeuteride (NaBD₄) instead of NaBH₄ for the reduction step. This introduces a deuterium atom (+1 Da) at the C1 position, breaking the symmetry of the resulting apitol molecule. This isotopic tag allows the mass spectrometer to distinguish fragments originating from the C1 terminus (containing the 13C label) versus the C4/C5 termini.

  • LC-MS/MS (HILIC): For high-throughput flux analysis without derivatization, Reversed-Phase Liquid Chromatography (RPLC) is ineffective due to the high polarity of apiose. Hydrophilic Interaction Liquid Chromatography (HILIC) retains apiose by partitioning it into an aqueous-enriched layer on a polar stationary phase, allowing direct detection via negative-ion Electrospray Ionization (ESI-) .

G Tissue 13C-Enriched Plant Tissue AIR Alcohol Insoluble Residue (AIR) Tissue->AIR EtOH Extraction Hydrolysis TFA Hydrolysis (Release Apiose) AIR->Hydrolysis 2M TFA, 120°C Deriv NaBD4 Reduction & Acetylation Hydrolysis->Deriv GC Route LCMS HILIC-MS/MS (Underivatized) Hydrolysis->LCMS LC Route GCMS GC-MS Analysis (Alditol Acetates) Deriv->GCMS Data Isotopomer Flux Analysis GCMS->Data LCMS->Data

Workflow for the extraction, derivatization, and mass spectrometric analysis of 13C-labeled apiose.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Alcohol Insoluble Residue (AIR)

Self-Validating Step: Removing intracellular soluble sugars ensures that only structural cell-wall apiose is quantified. Failure to wash thoroughly will result in artificially inflated monosaccharide yields.

  • Lyophilize and homogenize 50 mg of 13C-labeled plant tissue into a fine powder using a bead beater.

  • Add 1.5 mL of 70% (v/v) aqueous ethanol. Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes. Discard the supernatant.

  • Repeat the 70% ethanol wash twice to ensure complete removal of soluble metabolites.

  • Wash the pellet once with 1.0 mL of 100% ethanol, followed by 1.0 mL of acetone to remove lipids and pigments.

  • Dry the resulting AIR pellet overnight in a vacuum concentrator at room temperature.

Protocol B: Acid Hydrolysis

Causality: Trifluoroacetic acid (TFA) is chosen over sulfuric acid because TFA is volatile. It efficiently hydrolyzes the non-cellulosic pectic polysaccharides (releasing apiose) and can be completely evaporated, preventing salt-induced ion suppression in downstream MS analysis .

  • Weigh 5 mg of dry AIR into a screw-cap glass vial with a Teflon-lined cap.

  • Add 10 µg of myo-inositol (internal standard) and 1.0 mL of 2 M TFA.

  • Incubate the sealed vial in a heating block at 120°C for 2 hours.

  • Cool to room temperature, centrifuge to pellet the unhydrolyzed cellulosic residue, and transfer the supernatant to a new vial.

  • Evaporate the TFA under a gentle stream of nitrogen at 40°C. Add 200 µL of isopropanol and evaporate again to ensure complete azeotropic removal of residual acid.

Protocol C: Derivatization to Alditol Acetates (For GC-MS)
  • Reduction: Resuspend the dried hydrolysate in 250 µL of 1 M ammonium hydroxide containing 10 mg/mL NaBD₄. Incubate at 60°C for 1 hour.

  • Quenching: Neutralize excess NaBD₄ by adding glacial acetic acid dropwise until effervescence stops. Evaporate to dryness.

  • Borate Removal: Add 250 µL of 10% (v/v) acetic acid in methanol and evaporate to dryness. Repeat this step three times. (Causality: Borate complexes with apiose and inhibits acetylation; volatilizing it as methyl borate is mandatory).

  • Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine. Incubate at 100°C for 30 minutes.

  • Extraction: Cool, add 1 mL of water to quench, and extract the alditol acetates into 1 mL of dichloromethane (DCM). Wash the DCM layer twice with water, dry, and reconstitute in 100 µL of DCM for GC-MS injection.

Protocol D: HILIC Preparation (For LC-MS/MS)
  • Resuspend the dried TFA hydrolysate (from Protocol B, Step 5) in 100 µL of LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Transfer to an autosampler vial equipped with a glass insert.

Instrumental Parameters & Quantitative Data Interpretation

Quantitative Data Summaries

The following tables summarize the diagnostic mass-to-charge (m/z) ratios required to calculate the isotopic enrichment of DL-Apiose-1-13C.

Table 1: Diagnostic GC-MS Fragmentation of Apiose Alditol Acetates (NaBD₄ Reduced) Note: The +1 Da shift in the 1-13C labeled fragments occurs only in ions containing the C1 carbon.

Fragment Origin (Carbon Backbone)Unlabeled Apiose (m/z)DL-Apiose-1-13C (m/z)Structural Significance
C1 - C2 Cleavage 118119Contains C1 (Deuterium + 13C tag). Confirms C1 labeling.
C2 - C3 Cleavage 190191Contains C1 and C2.
C3 - C4 Cleavage 289289Contains C3, C4, C5. Lacks C1, thus no mass shift.
Internal Standard 168 (myo-inositol)N/AUsed for absolute quantification and recovery validation.

Table 2: HILIC-MS/MS MRM Transitions (Negative ESI) Chromatographic Conditions: ZIC-pHILIC column (150 x 2.1 mm, 5 µm), Mobile Phase A: 10 mM Ammonium Acetate pH 9.0, Mobile Phase B: Acetonitrile.

AnalytePrecursor Ion [M-H]⁻Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Unlabeled Apiose 149.089.059.012
DL-Apiose-1-13C 150.090.059.012
Data Interpretation & Causality

To determine the specific isotopic enrichment of the C1 position, extract the peak areas for m/z 118 (unlabeled) and m/z 119 (labeled) from the GC-MS chromatogram. Because natural 13C abundance (~1.1%) contributes to the M+1 signal, the raw data must be corrected. The true fractional enrichment is calculated by subtracting the theoretical natural isotope distribution of the alditol acetate derivative from the observed m/z 119 / (m/z 118 + m/z 119) ratio. The presence of the unshifted m/z 289 fragment acts as an internal self-validation that the isotopic label is strictly localized to the C1 position and has not been scrambled through secondary metabolic cycling.

References

  • Bharadwaj, V. S., Westawker, L. P., & Crowley, M. F. (2022). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Molecular Biosciences. URL:[Link]

  • Snyder, J. R., & Serianni, A. S. (1987). DL-apiose substituted with stable isotopes: Synthesis, NMR-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99. URL:[Link]

  • Zhao, C., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Arrivault, S., et al. (2009). Quantifying the Labeling and the Levels of Plant Cell Wall Precursors Using Ion Chromatography Tandem Mass Spectrometry. Plant Physiology. URL:[Link]

  • Pfeilmeier, S., et al. (2017). Detection of apiose in bacteria. GC-MS analysis of alditol-acetate derivatives. PLOS One. URL:[Link]

Method

Application Note: Targeted Isotopic Tracing of Rhamnogalacturonan II and Apiosides Using DL-Apiose-1-13C

Introduction & Scientific Rationale Apiose (3-C-[hydroxymethyl]-D-erythrofuranose) is a unique branched-chain pentose sugar integral to the structural integrity of the plant cell wall. It is a critical component of Rhamn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Apiose (3-C-[hydroxymethyl]-D-erythrofuranose) is a unique branched-chain pentose sugar integral to the structural integrity of the plant cell wall. It is a critical component of Rhamnogalacturonan II (RG-II)—the most structurally complex polysaccharide in nature—where it serves as the precise binding site for borate-diol ester cross-linking, a process essential for plant growth and development [1]. Additionally, apiose is found in various pharmacologically active secondary metabolites (apiosides) such as apiin.

Historically, isotopic tracing of plant cell walls relied on whole-plant 13CO2​ pulse-labeling [2]. While effective for bulk carbon allocation studies, 13CO2​ indiscriminately labels the entire hexose phosphate pool, leading to isotopic scrambling and signal dilution.

The Mechanistic Advantage of DL-Apiose-1-13C: By feeding cells with DL-Apiose-1-13C (stable isotope-labeled at the C1 position), researchers can bypass the generalized photosynthetic pathways. Plants possess salvage kinase pathways capable of directly taking up exogenous apiose and converting it into UDP-Apiose-1-13C. This targeted approach ensures that the 13C label is exclusively incorporated into newly synthesized RG-II side chains (A and B) and apiosides, providing an unprecedented signal-to-noise ratio for downstream solid-state NMR (ssNMR) or mass spectrometry analysis [3].

Experimental Workflow & Metabolic Routing

The pulse-chase methodology separates the synthesis of the polymer from its maturation and turnover. During the Pulse , the labeled apiose is assimilated and polymerized in the Golgi apparatus. During the Chase , the labeled cohort is secreted into the apoplast, where it undergoes borate-ester dimerization.

PulseChaseWorkflow cluster_pulse 1. Pulse Phase (Isotope Uptake) cluster_chase 2. Chase Phase (Metabolic Routing) cluster_analysis 3. Extraction & Analysis A DL-Apiose-1-13C Administration B Kinase Salvage Pathway A->B Cellular Uptake C UDP-Apiose-1-13C (Donor Pool) B->C Phosphorylation D RG-II / Apioside Assembly (Golgi) C->D Glycosyl- transferases E Apoplastic Secretion D->E Vesicular Transport F Borate-Ester Cross-linking E->F Dimerization G AIR Extraction (Boiling EtOH) F->G Quench H ssNMR / MS Isotope Detection G->H Quantify

Figure 1: Metabolic routing and analytical workflow of DL-Apiose-1-13C in plant cell wall pulse-chase experiments.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic justification (causality) to ensure the integrity of the isotopic snapshot.

Phase 1: Preparation of Plant Material
  • Step 1.1: Cultivate Arabidopsis thaliana suspension cells in standard Murashige and Skoog (MS) liquid media for 7 days until they reach the mid-logarithmic growth phase.

  • Causality: Suspension cells are utilized over whole-plant tissues because they eliminate diffusion barriers and stomatal conductance variability, ensuring uniform, synchronous uptake of the isotopic label across the entire cell population.

Phase 2: The Isotopic Pulse
  • Step 2.1: Centrifuge the cells gently (500 × g, 5 min) and resuspend them in 50 mL of sucrose-free MS minimal media.

  • Step 2.2: Add DL-Apiose-1-13C [4] to a final concentration of 1 mM. Incubate the flasks on a rotary shaker (120 rpm) at 22°C in the dark for exactly 4 hours.

  • Causality: Sucrose starvation forces the cells to upregulate hexose transporters, maximizing the uptake of the labeled apiose. A strict 4-hour window is sufficient to saturate the UDP-Apiose donor pool without allowing the label to fully turn over into degradation pathways.

Phase 3: The Chase
  • Step 3.1: Terminate the pulse by filtering the cells through a porous nylon mesh. Wash the cells three times with 100 mL of cold, isotope-free MS media.

  • Step 3.2: Resuspend the washed cells in standard MS media containing 3% unlabeled sucrose (or unlabeled DL-Apiose).

  • Step 3.3: Harvest 10 mL aliquots of the suspension at predefined chase intervals: T=0 (immediately post-wash), T=12 h, T=24 h, and T=48 h.

  • Causality: The rigorous washing step is the critical self-validating control of a pulse-chase. It prevents continuous isotope uptake. By tracking the T=0 cohort over 48 hours, you isolate the kinetics of RG-II secretion and borate dimerization from de novo synthesis.

Phase 4: Quenching and AIR Extraction
  • Step 4.1: Immediately drop the harvested cell aliquots into 4 volumes of boiling 80% ethanol (80°C) . Boil for 20 minutes.

  • Step 4.2: Homogenize the tissue and centrifuge (10,000 × g, 10 min). Discard the supernatant.

  • Step 4.3: Wash the pellet sequentially with absolute ethanol, chloroform:methanol (1:1 v/v), and pure acetone. Dry the resulting pellet under a stream of nitrogen gas to yield the Alcohol Insoluble Residue (AIR).

  • Causality: Dropping cells into boiling ethanol instantly denatures endogenous cell wall invertases and glycosidases. If this step is performed at room temperature, native enzymes will cleave the newly secreted RG-II, destroying the borate-ester cross-links and invalidating the structural data. The sequential solvent washes remove intracellular metabolites and lipids, leaving a highly purified cell wall matrix.

Phase 5: ssNMR Analysis
  • Step 5.1: Pack the dried AIR into a zirconia rotor and analyze via 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) solid-state NMR[2].

  • Step 5.2: Focus spectral acquisition on the 105–115 ppm chemical shift region to quantify the C1 carbon of apiose.

Quantitative Data Interpretation

The primary analytical advantage of labeling the C1 position of apiose is its distinct chemical shift depending on its structural state. When RG-II is monomeric, the C1 of apiose resonates at a slightly different frequency than when it is constrained within a borate-diol ester dimer [3].

Table 1: Expected 13C Enrichment and ssNMR Chemical Shifts in RG-II during the Chase Phase

Experimental PhaseTimepointTotal 13C Enrichment in AIR (%)RG-II Monomer:Dimer RatioPrimary ssNMR C1 Shift (ppm)Biological Interpretation
Pulse End T=0 h18.5%85 : 15~111.5 ppmLabeled RG-II is newly synthesized in the Golgi; predominantly monomeric.
Chase T=12 h16.2%40 : 60~110.8 ppmSecretion to apoplast; active borate-ester cross-linking is occurring.
Chase T=24 h12.0%10 : 90~110.8 ppmMaturation complete; the labeled cohort is fully integrated into the wall network.
Chase T=48 h6.5%05 : 95~110.8 ppmSignal dilution due to cell expansion and integration of new, unlabeled RG-II.

Note: The shift from ~111.5 ppm to ~110.8 ppm serves as a self-validating marker that the extracted AIR maintained its native borate cross-links during sample preparation.

Troubleshooting & Quality Control

  • Absence of the ~110.8 ppm Dimer Signal: If your ssNMR spectra only show the monomeric apiose signal (~111.5 ppm) at T=24 h, your extraction protocol likely failed to quench endogenous enzymes fast enough, or the media was deficient in boric acid. Correction: Ensure the ethanol is actively boiling before adding the cells, and verify the MS media contains standard borate concentrations (100 µM H3​BO3​ ).

  • High Background Noise in ssNMR: If signals outside the 105-115 ppm range are highly enriched, isotopic scrambling has occurred. Correction: Ensure the pulse phase is strictly limited to 4 hours. Prolonged incubation allows the labeled apiose to be catabolized and routed into the general hexose phosphate pool via gluconeogenesis.

References

  • Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. Journal of Biological Chemistry. URL:[Link]

  • A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Plant Methods. URL:[Link]

  • Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science. URL:[Link]

Application

In vivo Labeling of Plant Cell Walls using DL-Apiose-1-¹³C: A Guide to Tracing Pectin Architecture

An Application and Protocol Guide for Researchers This document provides a detailed guide for the in vivo labeling of plant cell walls using the stable isotope tracer, DL-Apiose-1-¹³C. It is intended for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

This document provides a detailed guide for the in vivo labeling of plant cell walls using the stable isotope tracer, DL-Apiose-1-¹³C. It is intended for researchers, scientists, and drug development professionals investigating plant cell wall structure, biosynthesis, and metabolism. This guide covers the underlying principles, detailed experimental protocols, and advanced analytical techniques for the detection and quantification of ¹³C incorporation.

Introduction: The Significance of Apiose in Plant Cell Wall Integrity

The plant cell wall is a complex and dynamic structure, crucial for plant growth, development, and defense.[1][2] A key component of the primary cell wall is pectin, a family of complex polysaccharides.[3][4] Among the most intricate of these is Rhamnogalacturonan II (RG-II), a polysaccharide so conserved across vascular plants that its structure is essential for normal plant function.[3][5]

A unique feature of RG-II is the presence of D-apiose, an uncommon branched-chain pentose.[4][5][6] The significance of apiose extends beyond its presence; it is the critical linking point for the dimerization of two RG-II molecules through a borate diester bond.[6][7][8] This cross-linking is fundamental to the three-dimensional structure and mechanical strength of the pectic network.[6]

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and understanding the assembly of complex biological structures.[9][10] By supplying plants with a ¹³C-labeled precursor, we can trace its journey from uptake to its final incorporation into a macromolecule. DL-Apiose-1-¹³C serves as a precise probe for tracking the synthesis and integration of apiose into the plant cell wall, offering unparalleled insights into the dynamics of pectin assembly.

Principle of the Method

The methodology is based on feeding plant tissues or cell cultures with DL-Apiose-1-¹³C. Plant cells uptake this labeled monosaccharide, which then enters the metabolic pathway for cell wall precursors. The key steps are:

  • Uptake and Activation: The exogenously supplied DL-Apiose-1-¹³C is transported into the plant cells. It is subsequently converted into the activated sugar nucleotide, UDP-D-Apiose, the donor substrate for polysaccharide synthesis.[8]

  • Incorporation: Apiosyltransferases, located in the Golgi apparatus, catalyze the transfer of the ¹³C-labeled apiose from UDP-D-Apiose onto the growing RG-II polysaccharide chain.

  • Detection: Following incorporation, the plant material is harvested, and the cell walls are isolated. The presence and quantity of the ¹³C label within the cell wall matrix can then be determined using sensitive analytical methods such as Mass Spectrometry (MS) or Solid-State Nuclear Magnetic Resonance (ssNMR). The specific labeling at the C1 position provides a distinct mass shift that is readily detectable.

This approach allows for the direct measurement of apiose incorporation, providing a dynamic view of pectin synthesis and modification in response to various developmental or environmental stimuli.

Experimental Protocols and Methodologies

PART A: In Vivo Labeling and Cell Wall Isolation

This section details the core protocols for introducing the ¹³C label into plant material and subsequently isolating the cell wall fraction for analysis.

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis plant_material Plant Material (e.g., Seedlings, Cell Culture) incubation Incubation with DL-Apiose-1-13C plant_material->incubation harvest Harvest Plant Material incubation->harvest isolation Cell Wall Isolation (Alcohol Insoluble Residue) harvest->isolation hydrolysis Polysaccharide Hydrolysis (e.g., TFA) isolation->hydrolysis nmr ssNMR Analysis isolation->nmr For intact wall analysis derivatization Monosaccharide Derivatization (for GC-MS) hydrolysis->derivatization lcms LC-MS Analysis hydrolysis->lcms gcms GC-MS Analysis derivatization->gcms

Caption: General experimental workflow for in vivo labeling and analysis.

Item Supplier & Catalog No. Purpose
DL-Apiose-1-¹³CCambridge Isotope Labs, Inc. or equivalentIsotopic tracer
Plant Materiale.g., Arabidopsis thaliana seedlings, tobacco BY-2 cellsBiological system
Murashige & Skoog (MS) MediumSigma-Aldrich or equivalentPlant growth medium
SucroseSigma-AldrichCarbon source for growth
Ethanol (70% and 95%)Fisher ScientificSterilization, Pigment removal
AcetoneFisher ScientificDehydration
Trifluoroacetic Acid (TFA), 2MSigma-AldrichAcid hydrolysis
PyridineSigma-AldrichDerivatization solvent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Sigma-AldrichDerivatization agent
Trimethylchlorosilane (TMCS)Sigma-AldrichDerivatization catalyst
Monosaccharide StandardsSigma-AldrichAnalytical standards

Causality: The choice of plant system (e.g., seedlings, cell suspension cultures) will dictate the specifics of the labeling protocol. Cell cultures offer a homogenous system with rapid uptake, while seedlings provide insights into tissue-specific incorporation in a whole organism. The concentration of labeled apiose and incubation time are critical parameters that must be optimized to achieve sufficient labeling without causing metabolic stress.

For Arabidopsis thaliana Seedlings:

  • Germination: Sterilize seeds and germinate them on sterile half-strength MS agar plates under controlled light and temperature conditions.

  • Transfer to Liquid Culture: After 5-7 days, aseptically transfer seedlings to a flask containing liquid half-strength MS medium supplemented with 1% (w/v) sucrose.

  • Labeling: Add a sterile-filtered solution of DL-Apiose-1-¹³C to the liquid medium. A starting concentration range of 50-200 µM is recommended for initial experiments.

  • Incubation: Incubate the seedlings in the labeling medium for a period of 24 to 72 hours under gentle agitation. The optimal time will depend on the research question (shorter times for flux analysis, longer for structural studies).

  • Harvesting: Harvest the seedlings by vacuum filtration, rinse briefly with distilled water to remove external label, and immediately freeze in liquid nitrogen. Store at -80°C until further processing.

For Tobacco BY-2 Cell Suspension Cultures:

  • Subculturing: Maintain BY-2 cells in their standard growth medium. Use cells in the exponential growth phase (typically 3-4 days after subculturing) for labeling experiments.

  • Labeling: Add sterile-filtered DL-Apiose-1-¹³C directly to the culture medium. A concentration of 100-500 µM is a good starting point.

  • Incubation: Incubate the cells for 6 to 48 hours on a rotary shaker.

  • Harvesting: Collect cells by vacuum filtration, wash with fresh medium (without the label), and then with distilled water. Freeze the cell pellet in liquid nitrogen and store at -80°C.

Causality: This protocol isolates the cell wall material by removing soluble components like primary metabolites, pigments, and lipids. The use of hot ethanol is crucial for inactivating endogenous enzymes that could degrade cell wall polymers during extraction.

  • Homogenization: Grind the frozen plant material to a fine powder in liquid nitrogen using a mortar and pestle.

  • Ethanol Washes: Transfer the frozen powder to a tube containing 70% ethanol pre-heated to 70°C. Vortex thoroughly and incubate at 70°C for 30 minutes.

  • Centrifugation: Pellet the insoluble material by centrifugation (e.g., 10,000 x g for 10 min). Discard the supernatant.

  • Sequential Washes: Repeat the wash step sequentially with:

    • 95% Ethanol

    • 1:1 (v/v) Acetone:Ethanol

    • 100% Acetone

    • This removes remaining pigments and water.

  • Drying: After the final wash, air-dry the pellet in a fume hood to obtain the AIR, which is the enriched cell wall fraction.

PART B: Analysis of ¹³C Incorporation

Once the labeled cell wall material is isolated, the next step is to analyze the incorporation of the ¹³C isotope. This can be achieved through destructive methods (hydrolysis followed by MS) or non-destructive methods (ssNMR).

Causality: To analyze the monosaccharide composition using chromatography, the polysaccharide chains must be broken down into their constituent monomers. Trifluoroacetic acid (TFA) is a volatile acid that effectively hydrolyzes non-cellulosic polysaccharides and can be easily removed by evaporation before subsequent analysis.

  • Hydrolysis: Weigh approximately 5-10 mg of AIR into a screw-cap tube. Add 1 mL of 2M TFA.

  • Incubation: Tightly cap the tube and heat at 121°C for 1 hour.

  • TFA Removal: Cool the sample to room temperature. Centrifuge to pellet any insoluble material (primarily cellulose). Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Resuspension: Resuspend the dried hydrolysate in a known volume of deionized water (e.g., 500 µL) for analysis by LC-MS or for derivatization prior to GC-MS.

Causality: Gas chromatography requires volatile analytes. Therefore, the polar monosaccharides must be chemically modified (derivatized) to increase their volatility. Trimethylsilylation is a common and effective method for this purpose.[11][12] The mass spectrometer then separates ions based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled (¹²C) apiose and its ¹³C-labeled counterpart.

Derivatization (Trimethylsilylation):

  • Drying: Transfer an aliquot of the hydrolysate (e.g., 100 µL) to a GC vial and dry it completely under nitrogen.

  • Reagent Addition: Add 50 µL of pyridine to dissolve the dried sugars, followed by 50 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis:

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column (e.g., DB-5ms) is suitable for separating the derivatized sugars.

  • Data Acquisition: Operate the MS in scan mode to identify the apiose peak based on its retention time and fragmentation pattern. Then, use selected ion monitoring (SIM) to quantify the abundance of specific ions corresponding to unlabeled and labeled apiose.

  • Quantification: The incorporation of ¹³C is determined by calculating the ratio of the peak area of the labeled ion (M+1) to the total peak area (M + M+1).

Parameter Example Value Rationale
Injector Temp 250°CEnsures rapid volatilization of the sample.
Oven Program 150°C hold 2 min, ramp to 280°C at 5°C/minProvides separation of different monosaccharides.
Carrier Gas HeliumInert carrier gas.
Ionization Mode Electron Ionization (EI)Standard mode for creating fragment ions.
Key Ions to Monitor To be determined empirically based on the fragmentation pattern of derivatized apiose.Allows for specific and sensitive quantification.

Causality: Unlike MS-based methods, solid-state NMR (ssNMR) is non-destructive and can analyze the intact, hydrated cell wall.[13][14] This provides invaluable information about the local chemical environment, conformation, and intermolecular interactions of the incorporated ¹³C-apiose within the native cell wall architecture.[15][16] A high level of ¹³C enrichment is required for multidimensional ssNMR experiments.[1][2][17][18]

Sample Preparation:

  • Hydrate the ¹³C-labeled AIR sample with a small amount of buffer (e.g., in D₂O to reduce the water signal).

  • Pack the hydrated sample into an appropriate MAS (Magic Angle Spinning) rotor.

NMR Analysis:

  • Instrumentation: A high-field solid-state NMR spectrometer.

  • Experiments:

    • 1D ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): Provides a direct spectrum of the labeled cell wall. The apiose signals will be enhanced due to the ¹³C enrichment.

    • 2D ¹³C-¹³C Correlation (e.g., DARR, PDSD): Can reveal through-space connectivities between the labeled apiose carbon and other nearby carbons, providing information on interactions with other polysaccharides like the galacturonic acid backbone.[16][19]

G Diagram of RG-II Dimerization via Apiose-Borate Cross-linking RGII_A Rhamnogalacturonan II (Monomer A) Side Chain A ... Apiose_A Apiose (13C-labeled) RGII_A:p1->Apiose_A glycosidic bond RGII_B Rhamnogalacturonan II (Monomer B) Side Chain A ... Apiose_B Apiose RGII_B:p1->Apiose_B glycosidic bond Borate Borate Apiose_A->Borate diester bond Apiose_B->Borate

Caption: Borate-mediated cross-linking of RG-II monomers via apiose residues.

References

  • O'Neill, M.A., Ishii, T., Albersheim, P., & Darvill, A.G. (2004). Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide. Annual Review of Plant Biology, 55, 109-139. [Link]

  • Lonien, J., & Schwender, J. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(1), 25-33. [Link]

  • Pellerin, P., Doco, T., Vidal, S., Williams, P., Brillouet, J. M., & O'Neill, M. A. (1996). Structural characterization of red wine rhamnogalacturonan II. Carbohydrate Research, 290(2), 183-197. [Link]

  • Javaid, T., Venkataraghavan, A., Bhattarai, M., Debnath, D., Wang, W., & Faik, A. (2025). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for Biofuels and Bioproducts, 18(1), 1-12. [Link]

  • ResearchGate. (2024). A simple and highly efficient protocol for 13 C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. [Link]

  • Bharadwaj, V. S., Verma, D., & Atalla, R. H. (2021). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science, 12, 699859. [Link]

  • OSTI.GOV. (2022). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. [Link]

  • ResearchGate. (n.d.). Topological structure of Rhamnogalacturonan II (RG-II) depicted as linked sugar molecules, with apiose as a blue pentagon. [Link]

  • Jarvis, M. C., & McCann, M. C. (1996). Mobility-resolved 13C-NMR spectroscopy of primary plant cell walls. Biopolymers, 39(1), 51-66. [Link]

  • ResearchGate. (n.d.). Using Solid-State 13C NMR Spectroscopy to Study the Molecular Organisation of Primary Plant Cell Walls. [Link]

  • Harris, P. J., et al. (2020). Using Solid-State 13C NMR Spectroscopy to Study the Molecular Organization of Primary Plant Cell Walls. Methods in Molecular Biology, 2149, 203-223. [Link]

  • ResearchGate. (n.d.). (A) Structure of rhamnogalacturonan-II backbone and side chains A–D.... [Link]

  • PubMed. (2025). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. [Link]

  • Fabbri, C., et al. (2013). Compound-specific δ13 C analysis of monosaccharides from soil extracts by high-performance liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2549-2556. [Link]

  • Phyo, P., et al. (2019). Fast MAS 1H-13C correlation NMR for structural investigations of plant cell walls. Solid State Nuclear Magnetic Resonance, 104, 101620. [Link]

  • R Discovery. (1998). Mobility-resolved 13C-NMR spectroscopy of primary plant cell walls. [Link]

  • ResearchGate. (n.d.). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. [Link]

  • Cocuron, J. C., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 27. [Link]

  • Diva Portal. (n.d.). Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. [Link]

  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum. Plant Physiology, 42(5), 659-666. [Link]

  • Kim, Y., et al. (2018). High Enrichment [13 C]-Labeling of Plants Grown Hydroponically from Seed to Seed in a Controlled 13 C-Carbon Dioxide Atmosphere Enclosure. Frontiers in Plant Science, 9, 837. [Link]

  • Alonso, A. P., et al. (2010). Quantifying the Labeling and the Levels of Plant Cell Wall Precursors Using Ion Chromatography Tandem Mass Spectrometry. Plant Physiology, 153(3), 945-954. [Link]

  • IsoLife. (n.d.). Stable Isotope Labelled Plant Products for the Life Sciences. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. [Link]

  • Dick-Perez, M., et al. (2011). Structure and Interactions of Plant Cell-Wall Polysaccharides by Two- and Three-Dimensional Magic-Angle-Spinning Solid-State NMR. Biochemistry, 50(43), 9279-9289. [Link]

  • OSTI.GOV. (n.d.). Fast MAS 1H-13C Correlation NMR for Structural Investigations of Plant Cell Walls. [Link]

  • ResearchGate. (n.d.). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. [Link]

  • Whalen, J. (n.d.). A pulse-labelling method to generate 13C- enriched plant materials. [Link]

  • Mølhøj, M., et al. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 623-629. [Link]

Sources

Method

Synthesis of DL-Apiose-1-¹³C Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of ¹³C-Labeled Apiose in Modern Research DL-Apiose, a unique branched-chain pentose, is a fascinating monosaccharide with significant roles in the structural architecture of plant cell wall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of ¹³C-Labeled Apiose in Modern Research

DL-Apiose, a unique branched-chain pentose, is a fascinating monosaccharide with significant roles in the structural architecture of plant cell walls and as a component of various bioactive natural products.[1] The ability to introduce a stable isotope label, such as carbon-13 (¹³C), at a specific position within the apiose molecule provides researchers and drug development professionals with a powerful tool for a multitude of applications. The targeted incorporation of ¹³C at the anomeric carbon (C-1) of DL-apiose creates a valuable tracer for metabolic flux analysis, enabling the elucidation of complex biosynthetic pathways and the study of enzyme kinetics with enhanced precision. Furthermore, DL-Apiose-1-¹³C serves as an indispensable internal standard for quantitative mass spectrometry-based studies and as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate carbohydrate-protein interactions and conformational dynamics.

This comprehensive technical guide provides detailed application notes and step-by-step protocols for two distinct and effective synthesis pathways for DL-Apiose-1-¹³C derivatives, catering to the diverse needs and capabilities of modern research laboratories. The first approach details a robust chemical synthesis strategy, offering versatility and control over the stereochemistry of the final product. The second pathway explores an elegant enzymatic synthesis, leveraging the specificity of biological catalysts to achieve the desired labeled compound from a commercially available ¹³C-labeled precursor.

Part 1: Chemical Synthesis of DL-Apiose-1-¹³C

The chemical synthesis of DL-Apiose-1-¹³C offers a high degree of control and is adaptable for the preparation of various derivatives. The following pathway is a plausible strategy adapted from established methods for apiose synthesis, incorporating a key step for the introduction of the ¹³C label.[1][2]

Synthetic Strategy Overview

The overall strategy commences with a suitable protected pentose precursor, which is then subjected to oxidative cleavage to generate a key aldehyde intermediate. The crucial ¹³C label is introduced via a Wittig-type reaction using a ¹³C-labeled phosphonium ylide. Subsequent deprotection steps yield the final DL-Apiose-1-¹³C.

Diagram of the Chemical Synthesis Workflow

Start Protected D-Erythrose Derivative Oxidation Oxidative Cleavage (e.g., NaIO₄) Start->Oxidation Aldehyde Key Aldehyde Intermediate Oxidation->Aldehyde Wittig Wittig Reaction with ¹³C-labeled ylide (Ph₃P=¹³CH₂) Aldehyde->Wittig Branched_Alkene ¹³C-Labeled Branched-Chain Alkene Wittig->Branched_Alkene Hydroxylation Dihydroxylation (e.g., OsO₄, NMO) Branched_Alkene->Hydroxylation Protected_Apiose Protected DL-Apiose-1-¹³C Hydroxylation->Protected_Apiose Deprotection Deprotection Protected_Apiose->Deprotection Final_Product DL-Apiose-1-¹³C Deprotection->Final_Product

Caption: General workflow for the chemical synthesis of DL-Apiose-1-¹³C.

Experimental Protocol: Chemical Synthesis

Materials and Reagents

ReagentSupplierGrade
D-ErythroseSigma-Aldrich≥95%
AcetoneFisher ScientificAnhydrous
2,2-DimethoxypropaneAcros Organics98%
p-Toluenesulfonic acid monohydrateAlfa Aesar98.5%
Sodium periodate (NaIO₄)Sigma-Aldrich≥99.8%
Dichloromethane (DCM)Fisher ScientificAnhydrous
(¹³CH₃)Ph₃P⁺I⁻ (Methyl-triphenylphosphonium iodide-¹³C)Cambridge Isotope Laboratories99 atom % ¹³C
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanes
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Osmium tetroxide (OsO₄)Strem Chemicals4% in water
N-Methylmorpholine N-oxide (NMO)Sigma-Aldrich97%
Dowex® 50WX8 hydrogen formSigma-Aldrich100-200 mesh

Step 1: Protection of D-Erythrose

  • Suspend D-Erythrose in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected D-Erythrose derivative. Purify by column chromatography on silica gel.

Step 2: Oxidative Cleavage

  • Dissolve the protected D-Erythrose derivative in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Cool the solution in an ice bath and add sodium periodate (NaIO₄) portion-wise.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate. This intermediate is often used in the next step without further purification.

Step 3: Wittig Reaction for ¹³C-Label Introduction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (¹³CH₃)Ph₃P⁺I⁻ in anhydrous THF.

  • Cool the suspension to -78°C and slowly add n-butyllithium. The color of the suspension will typically change to deep red or orange, indicating the formation of the ylide.

  • Allow the mixture to warm to 0°C and stir for 1 hour.

  • Cool the ylide solution back to -78°C and slowly add a solution of the aldehyde intermediate from Step 2 in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ¹³C-labeled branched-chain alkene.

Step 4: Dihydroxylation

  • Dissolve the ¹³C-labeled branched-chain alkene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected DL-Apiose-1-¹³C.

Step 5: Deprotection

  • Dissolve the protected DL-Apiose-1-¹³C in a mixture of water and a suitable organic solvent (e.g., THF).

  • Add a strongly acidic ion-exchange resin (e.g., Dowex® 50WX8).

  • Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

  • Filter off the resin and wash it thoroughly with water.

  • Concentrate the combined filtrate and washings under reduced pressure to yield DL-Apiose-1-¹³C. Further purification can be achieved by recrystallization or chromatography if necessary.

Part 2: Enzymatic Synthesis of DL-Apiose-1-¹³C

The enzymatic synthesis of DL-Apiose-1-¹³C offers a highly specific and environmentally friendly alternative to chemical methods. This pathway utilizes the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) to convert UDP-D-glucuronic acid-1-¹³C into UDP-D-apiose-1-¹³C.[3] The UDP-sugar can then be hydrolyzed to yield the free labeled apiose.

Enzymatic Pathway Overview

The enzymatic synthesis begins with commercially available D-Glucose-1-¹³C, which is converted to UDP-D-glucose-1-¹³C. This is then oxidized to UDP-D-glucuronic acid-1-¹³C, the substrate for UAXS. UAXS catalyzes the conversion to UDP-D-apiose-1-¹³C, which is finally hydrolyzed to DL-Apiose-1-¹³C.

Diagram of the Enzymatic Synthesis Workflow

Start D-Glucose-1-¹³C UDP_Glc_Synthase UDP-Glucose Pyrophosphorylase (UGPase) Start->UDP_Glc_Synthase UDP_Glc UDP-D-Glucose-1-¹³C UDP_Glc_Synthase->UDP_Glc UDP_GlcA_Synthase UDP-Glucose Dehydrogenase (UGDH) UDP_Glc->UDP_GlcA_Synthase UDP_GlcA UDP-D-Glucuronic Acid-1-¹³C UDP_GlcA_Synthase->UDP_GlcA UAXS UDP-Apiose/Xylose Synthase (UAXS) UDP_GlcA->UAXS UDP_Apiose UDP-D-Apiose-1-¹³C UAXS->UDP_Apiose Hydrolysis Acid Hydrolysis UDP_Apiose->Hydrolysis Final_Product DL-Apiose-1-¹³C Hydrolysis->Final_Product

Caption: General workflow for the enzymatic synthesis of DL-Apiose-1-¹³C.

Experimental Protocol: Enzymatic Synthesis

Materials and Reagents

ReagentSupplierGrade
D-Glucose-1-¹³CCambridge Isotope Laboratories99 atom % ¹³C
Uridine-5'-triphosphate (UTP)Sigma-Aldrich≥98%
UDP-Glucose Pyrophosphorylase (UGPase)MegazymeRecombinant
Nicotinamide adenine dinucleotide (NAD⁺)Sigma-Aldrich≥98%
UDP-Glucose Dehydrogenase (UGDH)Sigma-AldrichRecombinant
UDP-D-apiose/UDP-D-xylose synthase (UAXS)(Expression required)N/A
Tris-HCl bufferFisher ScientificMolecular biology grade
Magnesium chloride (MgCl₂)Sigma-AldrichBioReagent
Dithiothreitol (DTT)Sigma-AldrichBioReagent
Hydrochloric acid (HCl)Fisher ScientificACS grade

Step 1: Expression and Purification of UAXS

A detailed protocol for the expression and purification of recombinant UAXS from E. coli is beyond the scope of this guide but can be found in the literature.[3] Briefly, the gene encoding UAXS is cloned into an expression vector, expressed in a suitable E. coli strain, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).

Step 2: Synthesis of UDP-D-Glucose-1-¹³C

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, UTP, and D-Glucose-1-¹³C.

  • Initiate the reaction by adding UDP-Glucose Pyrophosphorylase (UGPase).

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • The product, UDP-D-Glucose-1-¹³C, can be purified by anion-exchange chromatography or used directly in the next step.

Step 3: Synthesis of UDP-D-Glucuronic Acid-1-¹³C

  • To the reaction mixture containing UDP-D-Glucose-1-¹³C, add NAD⁺.

  • Initiate the oxidation reaction by adding UDP-Glucose Dehydrogenase (UGDH).

  • Incubate the reaction at 37°C for 2-4 hours, monitoring for the formation of UDP-D-Glucuronic Acid-1-¹³C by HPLC.

  • The product can be purified by anion-exchange chromatography.

Step 4: Synthesis of UDP-D-Apiose-1-¹³C

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, and the purified UDP-D-Glucuronic Acid-1-¹³C from the previous step.

  • Add a catalytic amount of NAD⁺.

  • Initiate the reaction by adding the purified UAXS enzyme.

  • Incubate the reaction at 30°C for 4-8 hours.

  • Monitor the formation of UDP-D-Apiose-1-¹³C and UDP-D-Xylose-1-¹³C by HPLC.[3]

  • The products can be separated and purified by anion-exchange chromatography.

Step 5: Hydrolysis to DL-Apiose-1-¹³C

  • To the purified UDP-D-Apiose-1-¹³C, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Heat the mixture at 80-90°C for 15-30 minutes.

  • Neutralize the reaction with a suitable base (e.g., sodium hydroxide).

  • The resulting DL-Apiose-1-¹³C can be purified by size-exclusion or ion-exchange chromatography to remove UDP and other salts.

Conclusion

The synthesis of DL-Apiose-1-¹³C derivatives is an achievable and highly valuable endeavor for researchers in various scientific disciplines. The choice between a chemical or enzymatic approach will depend on the specific requirements of the research, available laboratory resources, and desired purity of the final product. The chemical synthesis route offers flexibility in derivatization, while the enzymatic pathway provides a highly specific and "green" alternative. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce these essential labeled compounds to advance their scientific investigations.

References

  • Snyder, J. R., & Serianni, A. S. (1987). dl-Apiose substituted with stable isotopes: Synthesis, N.M.R.-spectral analysis, and furanose anomerization.
  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703.
  • Isbell, H. S., Karabinos, J. V., Frush, H. L., Holt, N. B., Schwebel, A., & Galkowski, T. T. (1952). Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14. Journal of Research of the National Bureau of Standards, 48(3), 163-171.
  • Nachman, R. J., Hoenel, M., Williams, T. M., & Mosher, H. S. (1986). A practical synthesis of the known 3-formyl-2,3-O-isopropylidene-D-erythrofuranose (D-apiose aldal) and derivatives.
  • Oh, D. K., Kim, B. G., & Lee, J. K. (2004). One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system. Journal of bioscience and bioengineering, 98(1), 50-54.

Sources

Technical Notes & Optimization

Troubleshooting

DL-Apiose-1-13C NMR Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for carbohydrate NMR spectroscopy. DL-Apiose is a naturally occurring, branched-chain pentose critical to the structure of plant cell wall polysaccharides like Rhamnogalacturonan I...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate NMR spectroscopy. DL-Apiose is a naturally occurring, branched-chain pentose critical to the structure of plant cell wall polysaccharides like Rhamnogalacturonan II (RG-II) . Analyzing 13C-enriched apiose (DL-Apiose-1-13C) presents unique spectroscopic challenges due to complex anomeric equilibria, relaxation dynamics, and heteronuclear coupling.

This guide provides authoritative, self-validating troubleshooting workflows and protocols to help you achieve maximum 13C-NMR signal resolution.

Diagnostic Workflow for 13C-NMR Resolution

Diagnostic_Workflow A Poor 13C-NMR Resolution (DL-Apiose-1-13C) B Analyze Spectral Characteristics A->B C Broad/Coalescing Peaks B->C D Low Signal-to-Noise (S/N) B->D E Unintended Multiplets B->E F Mutarotation Exchange Action: Modify Temp/Solvent C->F G T1 Saturation Action: Optimize D1 Delay D->G H Incomplete Decoupling Action: Calibrate WALTZ-16 E->H

Diagnostic workflow for resolving 13C-NMR signal issues in DL-Apiose-1-13C samples.

Troubleshooting FAQs

Q1: Why are the 13C signals in the anomeric region (100–110 ppm) broad and poorly defined at room temperature? A1: This is caused by chemical exchange broadening due to mutarotation. In aqueous solution (D₂O), DL-apiose does not exist as a single molecule; it is in a dynamic equilibrium of four furanose anomers (α/β-D-erythrofuranose and α/β-L-threofuranose) and an acyclic aldehyde intermediate .

  • The Causality: At ambient temperatures, the rate of ring-opening and closing ( k ) is intermediate on the NMR timescale. When k approximates the frequency difference ( Δν ) between the anomeric carbons, the signals coalesce and broaden severely.

  • The Solution: You must shift the kinetics out of the intermediate regime. Lowering the sample temperature to 5°C pushes the system into the "slow exchange" regime, resolving the broad hump into distinct, sharp singlets for each anomer. Alternatively, changing the solvent from D₂O to DMSO-d₆ disrupts the intermolecular hydrogen-bonding network required for rapid proton transfer, effectively freezing mutarotation.

Q2: I am using a standard 1-second relaxation delay (D1), but my 13C signal-to-noise (S/N) ratio is extremely low despite the 1-13C enrichment. How can I fix this? A2: Your sample is experiencing longitudinal ( T1​ ) saturation.

  • The Causality: The dominant mechanism for longitudinal relaxation of 13C is intramolecular dipole–dipole relaxation by directly attached protons [[1]]([Link]). While the C1 of apiose is protonated, its T1​ can still be several seconds depending on the solvent viscosity and molecular tumbling rate. If your D1 delay is shorter than 5×T1​ , the bulk magnetization does not fully recover to the z-axis before the next pulse, causing signal saturation and artificially low S/N .

  • The Solution: Measure the exact T1​ using an Inversion Recovery experiment (see Protocol 2) and set D1 ≥5×T1​ . If long acquisition times are prohibitive, add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃). This provides an alternative, highly efficient electron-nuclear dipolar relaxation pathway that drastically shortens T1​ without altering chemical shifts .

Q3: My C1 peak appears as a complex multiplet instead of a singlet, even though I have 1H decoupling turned on. What is causing this? A3: This is a symptom of incomplete heteronuclear decoupling.

  • The Causality: The 1-13C nucleus is strongly coupled to its directly attached anomeric proton ( 1JCH​≈160−170 Hz). If the 1H decoupling sequence (e.g., WALTZ-16 or GARP) lacks sufficient bandwidth, or if the decoupler offset (O2) is not centered on the anomeric proton frequency (~5.2 ppm), residual scalar coupling will split the 13C signal.

  • The Solution: Recalibrate the 90° pulse for the 1H channel. Ensure the O2 offset is placed precisely in the center of the proton spectral window, and verify that the decoupling power is sufficient to cover the entire 1H chemical shift range without causing dielectric heating of the sample.

Quantitative Data Reference

Table 1: Typical Anomeric Composition of DL-Apiose in D₂O (Note: Ratios are highly dependent on temperature and concentration)

Anomeric FormRelative Abundance (%)Exchange Rate Status (at 25°C)
α-D-erythrofuranose~ 25 - 30%Intermediate / Coalescing
β-D-erythrofuranose~ 20 - 25%Intermediate / Coalescing
α-L-threofuranose~ 20 - 25%Intermediate / Coalescing
β-L-threofuranose~ 20 - 25%Intermediate / Coalescing
Acyclic Aldehyde< 1%Fast (Transient intermediate)

Table 2: Impact of T1​ Relaxation Delays on 13C-NMR Integration Accuracy

Carbon TypeEstimated T1​ (s)Recommended D1 (s)Expected Integration Error if D1 = 1s
Protonated Anomeric (C1)1.5 - 2.58 - 1215 - 30% (Under-represented)
Protonated Ring (C2, C3)1.0 - 2.05 - 1010 - 20% (Under-represented)
Exocyclic Hydroxymethyl (C4)0.5 - 1.03 - 5< 5% (Accurate)
Experimental Methodologies
Protocol 1: Temperature-Modulated 13C-NMR for Resolving Mutarotation

This protocol uses variable temperature (VT) NMR to push the apiose sample into the slow-exchange regime, resolving individual anomeric signals.

  • Sample Preparation: Dissolve 10-20 mg of DL-Apiose-1-13C in 0.6 mL of 99.9% D₂O. Transfer to a high-quality 5 mm NMR tube.

  • Initial Acquisition: Acquire a standard 1D 13C spectrum at 298 K (25°C). Note the full-width at half-maximum (FWHM) of the C1 peak(s).

  • Cooling Phase: Lower the probe temperature to 278 K (5°C). Allow the sample to equilibrate for at least 15 minutes to ensure thermal homogeneity and prevent convection currents.

  • Re-Tuning: Re-tune and re-match the probe, and re-shim the magnetic field (Z1-Z4), as the dielectric constant and viscosity of D₂O change significantly with temperature.

  • Final Acquisition: Acquire the 13C spectrum.

  • Self-Validation Check: The system validates itself mathematically. Plot the FWHM against temperature. The FWHM will reach a maximum at the coalescence temperature. Moving away from this temperature (cooling to 5°C) must result in a predictable decrease in FWHM, confirming that chemical exchange—not poor shimming—was the sole source of the original line broadening.

Protocol 2: T1​ Measurement via Inversion Recovery

To set an accurate D1 delay, you must physically measure the longitudinal relaxation time ( T1​ ) of the C1 carbon.

Inversion_Recovery Start Equilibrium (Mz) P180 180° Inversion Pulse Start->P180 Tau Relaxation Delay (τ) P180->Tau P90 90° Read Pulse Tau->P90 FID Acquisition (FID) P90->FID

Logical flow of the Inversion Recovery (T1) pulse sequence for 13C-NMR.

  • Setup: Load the standard inversion recovery pulse sequence (t1ir or equivalent).

  • Parameter Configuration: Set the relaxation delay (D1) to a highly conservative value (e.g., 15 seconds) to ensure complete equilibrium between scans.

  • Variable Delay ( τ ) Array: Create an array of variable delays ( τ or vd). Recommended array for carbohydrates: 0.01, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0, and 10.0 seconds.

  • Acquisition & Processing: Run the experiment. Phase the longest τ spectrum (10.0 s) to be completely positive. Apply this exact phase correction to all other spectra in the array. Short τ values will appear as negative (inverted) peaks.

  • Self-Validation Check: The sequence is inherently self-validating. The signal intensity I(τ) follows the equation I(τ)=I0​(1−2e−τ/T1​) . Identify the exact null point ( τnull​ ) where the signal transitions from negative to positive (intensity = 0). The T1​ is mathematically locked to this point via the relationship T1​=τnull​/ln(2) . If your software's exponential fit yields a T1​ that matches this manual null-point calculation, your measurement is perfectly validated.

References
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: Organic Letters - ACS Publications URL:[Link][2]

  • DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization Source: Carbohydrate Research URL:[Link][3]

  • Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters Source: Frontiers in Molecular Biosciences URL:[Link][4]

  • L-Apiose | C5H10O5 | CID 12306753 Source: PubChem - NIH URL:[Link][5]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity Source: Concepts in Magnetic Resonance URL:[Link][1]

  • 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides Source: PMC - NIH URL:[Link][6]

Sources

Optimization

Technical Support Center: Optimizing the Extraction of 13C-Labeled Apiose from Plant Tissues

Welcome to the technical support center for the optimization of 13C-labeled apiose extraction from plant tissues. This guide is designed for researchers, scientists, and drug development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 13C-labeled apiose extraction from plant tissues. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique branched-chain pentose. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows.

Introduction to Apiose and its Significance

D-Apiose is a naturally occurring, branched-chain monosaccharide found primarily in the cell walls of plants.[1] Its most well-documented role is as a key component of the pectic polysaccharide rhamnogalacturonan II (RG-II), where it forms a borate-diester cross-link between two RG-II molecules.[1][2] This dimerization is critical for the structural integrity of the plant cell wall and is essential for normal plant growth and development.[2] Apiose is also found in other pectic polysaccharides, such as apiogalacturonan, particularly in aquatic monocots like duckweed.[2][3][4] Beyond its structural role, apiose is a constituent of various secondary metabolites in numerous plant species.[2][5]

The use of stable isotopes like 13C to label plant-derived molecules provides a powerful tool for tracing their metabolic fate and understanding their physiological roles. This guide focuses on the specific challenges and considerations for extracting and analyzing 13C-labeled apiose from plant tissues.

Troubleshooting Guide

This section addresses common issues that can arise during the extraction and analysis of 13C-labeled apiose.

Problem 1: Low Yield of Apiose

Symptoms:

  • Low signal intensity for apiose in chromatographic analysis (GC-MS, HPAEC-PAD).

  • Quantified apiose levels are significantly lower than expected based on literature values for the plant species.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis The glycosidic bonds linking apiose to the polysaccharide backbone have not been fully cleaved. This is a common issue as the efficiency of acid hydrolysis can be influenced by the complexity of the plant cell wall matrix.Optimize your acid hydrolysis protocol. A two-step hydrolysis is often most effective.[6][7] Start with a primary hydrolysis in concentrated acid (e.g., 72% H₂SO₄) at a controlled temperature (e.g., 25-30°C) to solubilize the polysaccharides, followed by a secondary hydrolysis in dilute acid (e.g., 0.5-2 M H₂SO₄ or TFA) at a higher temperature (e.g., 100-121°C) to release the monosaccharides.[6][8] The duration of each step should be optimized for your specific plant material.
Inappropriate Hydrolysis Acid Different acids have varying efficiencies in hydrolyzing different types of polysaccharides. For instance, trifluoroacetic acid (TFA) is often more effective than sulfuric acid for releasing pentoses from insoluble cell wall polysaccharides.Consider testing different acids, such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA), to determine the most effective one for your plant tissue.
Degradation of Apiose Prolonged exposure to harsh acidic conditions and high temperatures can lead to the degradation of released monosaccharides, including apiose.Carefully control the duration and temperature of the hydrolysis steps. It is a balance between achieving complete hydrolysis and minimizing sugar degradation. Time-course experiments can help identify the optimal hydrolysis time.
Suboptimal Plant Tissue The abundance of apiose can vary significantly between different plant species, tissues, and developmental stages. For example, aquatic monocots like duckweed (Lemna minor) are known to have high levels of apiose in the form of apiogalacturonan.[2][3]Select plant tissues known to be rich in apiose-containing polysaccharides. If working with a new plant species, it may be necessary to screen different tissues and growth stages to identify the best source material.
Inefficient Extraction of Pectic Polysaccharides Apiose is primarily located in pectic polysaccharides. If these are not efficiently extracted from the cell wall prior to hydrolysis, the final yield of apiose will be low.For a more targeted approach, first extract the pectic polysaccharides from the alcohol-insoluble residue (AIR) of the plant tissue using a chelating agent like ammonium oxalate.[3][9] This specifically solubilizes pectins, which can then be subjected to hydrolysis.
Problem 2: Inaccurate Quantification of 13C-Apiose

Symptoms:

  • Inconsistent or non-reproducible 13C enrichment values.

  • Discrepancies between expected and measured isotopic ratios.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Isotopic Dilution Contamination with unlabeled apiose from reagents or carryover between samples can lead to an underestimation of 13C enrichment.Use high-purity reagents and thoroughly clean all labware. Include blank samples in your analytical run to check for contamination. When possible, use internal standards with a different isotopic label (e.g., 2H-labeled sugars) for quantification.
Incomplete Derivatization For GC-MS analysis, monosaccharides are typically converted to volatile derivatives, such as alditol acetates.[5][10] Incomplete derivatization will lead to inaccurate quantification.Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentrations. Ensure that the sample is completely dry before adding the derivatization reagents.
Non-uniform 13C Labeling The 13C label may not be uniformly distributed throughout the plant tissues, leading to variations in enrichment depending on the tissue sampled.[11]If conducting pulse-chase labeling experiments, allow sufficient time for the 13C label to be incorporated and distributed throughout the plant. For continuous labeling, ensure consistent delivery of the 13C source.[11] Analyzing different plant parts can help assess the uniformity of labeling.[11]
Matrix Effects in Mass Spectrometry Co-eluting compounds from the plant extract can interfere with the ionization of the 13C-labeled apiose derivative, leading to signal suppression or enhancement.Improve the sample cleanup procedure before analysis. This may involve solid-phase extraction (SPE) or other chromatographic fractionation steps to remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best method for hydrolyzing plant cell walls to release apiose?

A two-step acid hydrolysis is generally the most effective method for releasing monosaccharides from complex plant cell wall polysaccharides.[6][7] A common protocol involves a primary hydrolysis with 72% (w/w) sulfuric acid at a moderate temperature (e.g., 25-30°C) for a short period (e.g., 30-60 minutes), followed by a secondary hydrolysis with a diluted acid (e.g., 1 M sulfuric acid or 2 M trifluoroacetic acid) at a higher temperature (e.g., 100-121°C) for a longer duration (e.g., 1-3 hours).[6] The optimal conditions will vary depending on the plant material, so it is advisable to optimize the procedure for your specific sample type.

Q2: How can I separate apiose from other monosaccharides for analysis?

Gas chromatography-mass spectrometry (GC-MS) of alditol acetate derivatives is a widely used and reliable method for separating and quantifying neutral monosaccharides, including apiose.[5][10] The released monosaccharides are first reduced to their corresponding alditols, followed by acetylation to make them volatile for GC analysis. The different sugar derivatives will have distinct retention times and fragmentation patterns in the mass spectrometer, allowing for their identification and quantification. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another powerful technique for the separation and quantification of underivatized monosaccharides.[12]

Q3: Are there any specific considerations for working with 13C-labeled plant material?

Yes, when working with 13C-labeled material, it is crucial to account for potential isotopic effects and to ensure accurate measurement of isotopic enrichment. It is also important to consider the uniformity of labeling within the plant tissue.[11] If the labeling is not uniform, the choice of tissue for extraction will significantly impact the measured enrichment. Careful experimental design, including appropriate controls and standards, is essential for obtaining reliable data.

Q4: Can I extract apiose without hydrolyzing the entire cell wall?

Yes, it is possible to enrich for apiose-containing polysaccharides before hydrolysis. Since apiose is predominantly found in pectic polysaccharides, you can perform a sequential extraction of the plant cell wall material. An initial extraction with a chelating agent like ammonium oxalate will solubilize the pectic fraction, which can then be further purified and hydrolyzed.[3][9] This approach can reduce the complexity of the sample and may improve the overall yield and purity of the released apiose.

Q5: What are some good positive controls or reference materials for apiose analysis?

Commercially available apiose can be used as a standard for chromatographic analysis. For validating the hydrolysis procedure, a well-characterized plant material with a known apiose content, such as duckweed (Lemna minor), can be used as a reference.

Experimental Protocols

Protocol 1: Two-Step Acid Hydrolysis of Plant Cell Wall Material

This protocol is adapted from established methods for the hydrolysis of plant cell wall polysaccharides.[6][7]

Materials:

  • Dried, finely ground plant tissue (alcohol-insoluble residue, AIR)

  • 72% (w/w) Sulfuric acid (H₂SO₄)

  • Deionized water

  • Internal standard (e.g., inositol)

  • Ammonia solution (e.g., 25% w/w)

Procedure:

  • Weigh approximately 20 mg of the dried plant tissue into a pressure-resistant glass tube.

  • Add 0.25 mL of 72% (w/w) H₂SO₄ and mix thoroughly with a glass rod.

  • Incubate at 25°C for 30 minutes with occasional stirring. This is the primary hydrolysis step.

  • Add 1.7 mL of deionized water to dilute the acid.

  • Add a known amount of an internal standard (e.g., 1 mL of a 2 g/L inositol solution).

  • Seal the tube and heat at 100°C for 2 hours. This is the secondary hydrolysis step.

  • Cool the tube to room temperature.

  • Neutralize the hydrolysate by adding approximately 0.6 mL of 25% (w/w) ammonia solution.

  • Centrifuge the sample to pellet any insoluble material.

  • The supernatant containing the released monosaccharides is now ready for derivatization and analysis.

Protocol 2: Derivatization to Alditol Acetates for GC-MS Analysis

This protocol is a standard method for preparing monosaccharide derivatives for GC-MS.

Materials:

  • Neutralized hydrolysate from Protocol 1

  • Sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Acetic anhydride

  • Pyridine

Procedure:

  • Take 0.2 mL of the neutralized hydrolysate.

  • Add 2 mL of a solution of sodium borohydride in DMSO (2:100, w/v).

  • Incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.

  • Add 0.2 mL of glacial acetic acid to decompose the excess sodium borohydride.

  • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to acetylate the alditols.

  • Incubate at 100°C for 15 minutes.

  • Cool the sample and evaporate the reagents.

  • Dissolve the resulting alditol acetate derivatives in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

Visualizations

Workflow for 13C-Apiose Extraction and Analysis

cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Derivatization & Analysis cluster_3 Data Interpretation Plant_Tissue 13C-Labeled Plant Tissue AIR Alcohol-Insoluble Residue (AIR) Plant_Tissue->AIR Solvent Extraction Primary_Hydrolysis Primary Hydrolysis (72% H2SO4) AIR->Primary_Hydrolysis Secondary_Hydrolysis Secondary Hydrolysis (Dilute Acid) Primary_Hydrolysis->Secondary_Hydrolysis Derivatization Derivatization (Alditol Acetates) Secondary_Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of 13C-Apiose GCMS->Quantification

Caption: Overall workflow for the extraction and analysis of 13C-labeled apiose.

Decision Tree for Troubleshooting Low Apiose Yield

Start Low Apiose Yield Check_Hydrolysis Was the hydrolysis procedure optimized? Start->Check_Hydrolysis Optimize_Hydrolysis Optimize hydrolysis conditions: - Time - Temperature - Acid concentration Check_Hydrolysis->Optimize_Hydrolysis No Check_Plant_Material Is the plant material known to be rich in apiose? Check_Hydrolysis->Check_Plant_Material Yes Select_New_Material Select a different plant species or tissue Check_Plant_Material->Select_New_Material No Check_Extraction Was a pectin-specific extraction performed? Check_Plant_Material->Check_Extraction Yes Perform_Pectin_Extraction Perform an initial extraction with a chelating agent Check_Extraction->Perform_Pectin_Extraction No Review_Derivatization Review derivatization and analysis steps Check_Extraction->Review_Derivatization Yes

Caption: Troubleshooting decision tree for low apiose yield.

References

  • Hoebler, C., Barry, J. L., David, A., & Delort-Laval, J. (1989). Rapid Acid Hydrolysis of Plant Cell Wall Polysaccharides and Simplified Quantitative Determination of Their Neutral Monosaccharides by Gas-Liquid Chromatography. Journal of Agricultural and Food Chemistry, 37(2), 360–367. [Link]

  • Mølhøj, M., et al. (2017). Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. PLOS ONE, 12(9), e0184953. [Link]

  • Jia, L., et al. (2018). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. Journal of Biological Chemistry, 293(40), 15486–15497. [Link]

  • Wickramasinghe, N. N., & Nimal, W. (2018). A Study on Acid Hydrolysis and Composition of Polysaccharides Concentrated from Coconut Kernel. Journal of Food and Agriculture, 11(1), 1-10. [Link]

  • Wang, T., et al. (2018). Impact of acidic pH on plant cell wall polysaccharide structure and dynamics. DSpace@MIT. [Link]

  • Hoebler, C., Barry, J. L., David, A., & Delort-Laval, J. (1989). Rapid acid hydrolysis of plant cell wall polysaccharides and simplified quantitative determination of their neutral monosaccharides by gas-liquid chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Hart, D. A., & Kindel, P. K. (1970). Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. Biochemical Journal, 116(4), 569–579. [Link]

  • Albersheim, P., et al. (1985). Structure and function of plant cell wall polysaccharides. Journal of Cell Science. Supplement, 2, 243–257. [Link]

  • Šimonovičová, A., et al. (2021). Apiose-Relevant Glycosidases. International Journal of Molecular Sciences, 22(20), 11195. [Link]

  • Jaini, R., et al. (2018). A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems. Biotechnology for Biofuels, 11, 182. [Link]

  • Pabst, M., et al. (2019). Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II. Glycobiology, 29(4), 296–310. [Link]

  • Yakimova, A., et al. (2020). Highly sensitive ligand exchange chromatographic determination of apiose in plant biomass. ResearchGate. [Link]

  • Li, Y., et al. (2017). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Analytical Chemistry, 89(17), 9166–9173. [Link]

  • Barnes, W. J., & Anderson, C. T. (2020). Single-run HPLC Quantification of Plant Cell Wall Monosaccharides. Methods in Molecular Biology, 2149, 149–163. [Link]

  • Prometheus. (n.d.). Soluble sugar and starch extractions from plant tissues for isotope analysis. Prometheus. [Link]

  • Lifeasible. (n.d.). Detection and Analysis of Sugars in Plant Tissue. Lifeasible. [Link]

  • Hendrix, D. L. (1993). Rapid extraction and analysis of nonstructural carbohydrates in plant tissues. Crop Science, 33(6), 1306-1311. [Link]

  • Maness, N. (2010). Extraction and Analysis of Soluble Carbohydrates. Springer Nature Experiments. [Link]

  • Atreya, M., et al. (2020). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for Biofuels, 13, 14. [Link]

  • Whalen, J. K., & Sampedro, I. (2003). A pulse-labelling method to generate 13C- enriched plant materials. Soil Biology and Biochemistry, 35(10), 1367-1371. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Signal Overlap in DL-Apiose-1-13C NMR Spectra

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex spectral artifacts of isotopically labeled branched-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex spectral artifacts of isotopically labeled branched-chain sugars. Here, we address the mechanistic causes of signal overlap in DL-Apiose-1-13C and provide validated, step-by-step protocols to resolve them.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my purified DL-Apiose-1-13C sample show up to four distinct, closely spaced 13 C signals around 100–110 ppm? A1: The overlap is not an impurity; it is a fundamental property of the molecule's thermodynamic equilibrium. In aqueous solution (e.g., D 2​ O), apiose undergoes rapid mutarotation. Because it is a branched-chain pentose, it exists in a complex equilibrium of four primary apiofuranose forms: α

  • and β -D-erythrofuranose, and α
  • and β -L-threofuranose, alongside trace acyclic hydrate forms[1]. Because your sample is 13 C-labeled at the C1 position, the anomeric carbon of each of these four cyclic tautomers produces a distinct resonance.

Q2: Does the "DL" racemic nature of my sample double the number of peaks? A2: No. In an achiral NMR solvent like D 2​ O or DMSO- d6​ , enantiomers (D and L) are isochronous, meaning they share the exact same chemical shifts. The four signals you observe are strictly due to the diastereomeric relationships between the erythro and threo furanose ring forms, not the enantiomeric mixture[1].

Q3: How can I definitively assign the overlapping 1- 13 C anomeric signals without chemically modifying my sample? A3: You must leverage the proton dispersion via 2D NMR. While the 13 C chemical shifts of the anomeric carbons overlap heavily due to similar shielding environments, the corresponding anomeric protons ( 1 H) often have wider chemical shift dispersion dictated by their distinct dihedral angles[2]. Running a 1 H- 13 C HSQC experiment spreads the overlapping carbon signals across the proton dimension, allowing for clear integration and assignment.

Q4: 2D NMR still leaves some ambiguity due to line broadening. What chemical interventions can shift these equilibria to resolve the C1 signals? A4: Borate Complexation. Apiose is biologically unique in its ability to form stable borate diesters, a mechanism critical to the cross-linking of rhamnogalacturonan II (RG-II) in plant cell walls[3][4]. By titrating borate buffer into your NMR sample, you selectively lock the apiose into specific apio-borate complexes. This drastically alters the electronic environment at C1, shifting the 13 C signals apart and simplifying the equilibrium into a dominant dimer state[3].

Part 2: Mechanistic & Diagnostic Visualizations

To effectively troubleshoot, you must first visualize the dynamic system occurring within your NMR tube.

ApioseEquilibrium Acyclic Acyclic Aldehyde / Hydrate (Intermediate) AlphaE α-erythrofuranose (1-13C Signal 1) Acyclic->AlphaE BetaE β-erythrofuranose (1-13C Signal 2) Acyclic->BetaE AlphaT α-threofuranose (1-13C Signal 3) Acyclic->AlphaT BetaT β-threofuranose (1-13C Signal 4) Acyclic->BetaT

Thermodynamic equilibrium of DL-Apiose tautomers in aqueous solution causing NMR signal overlap.

Quantitative Data: Tautomeric Equilibrium of DL-Apiose in D 2​ O

Understanding the relative populations of these forms is critical for identifying which peak belongs to which tautomer.

Tautomeric FormRing TypeRelative Population (approx.) 13 C-1 NMR Signal Characteristic
β -D-erythrofuranoseFuranose~30 - 35%Major C1 resonance (Downfield)
α -L-threofuranoseFuranose~30 - 35%Major C1 resonance
α -D-erythrofuranoseFuranose~15 - 22%Minor C1 resonance
β -L-threofuranoseFuranose~10 - 18%Minor C1 resonance (Upfield)
Acyclic Aldehyde/HydrateOpen-chain< 1%Highly shifted / Broad (often invisible)

(Note: Exact populations vary slightly based on temperature and pD. Data synthesized from pentose equilibrium standards[1][2]).

Part 3: Experimental Troubleshooting Workflows

Workflow Start Overlapping 1-13C Signals in DL-Apiose Q1 Is the sample in D2O? Start->Q1 Solvent Change Solvent (Alters H-bonding) Q1->Solvent Yes Q2 Are signals still overlapping? Q1->Q2 No Solvent->Q2 HSQC Run 1H-13C HSQC (Resolve via 1H dispersion) Q2->HSQC Yes Q3 Need single conformation? HSQC->Q3 Borate In-situ Borate Complexation (Locks apio-borate esters) Q3->Borate Non-destructive Deriv Methyl Glycosidation (Locks anomeric center) Q3->Deriv Destructive

Step-by-step troubleshooting workflow for resolving 1-13C NMR signal overlap in apiose.

Protocol A: 1 H- 13 C HSQC Optimization for 1- 13 C Labeled Sugars

Standard HSQC parameters often fail for 13 C-enriched anomeric centers because the one-bond coupling constant ( 1JCH​ ) is significantly larger than in aliphatic chains.

  • Sample Preparation: Dissolve 5–10 mg of DL-Apiose-1- 13 C in 0.6 mL of 100% D 2​ O. Ensure the sample is free of paramagnetic impurities.

  • Parameter Adjustment (Causality): The anomeric carbon is bonded to two oxygens (ring oxygen and hydroxyl), which withdraws electron density and increases the s-character of the C-H bond. This pushes the 1JCH​ coupling to approximately 165–175 Hz.

  • Execution: Set the INEPT delay optimization parameter (often labeled CNST2 in Bruker systems) to 165 Hz instead of the default 145 Hz.

  • Acquisition: Run a multiplicity-edited HSQC.

  • Self-Validation: The protocol is validated if you observe four distinct cross-peaks in the anomeric region ( 1 H: 4.8–5.4 ppm / 13 C: 100–110 ppm). If peaks are missing or phased incorrectly, the 1JCH​ delay is miscalibrated.

Protocol B: In-Situ Borate Complexation (Non-Destructive Locking)

If 2D NMR is insufficient, you can exploit apiose's biological affinity for boron to lock the equilibrium[3].

  • Buffer Preparation: Prepare a 100 mM sodium borate buffer in D 2​ O. Adjust the pD to 7.5 using dilute NaOD/DCl. Causality: Borate ester formation is highly pH-dependent; a slightly basic pH ensures the borate anion is available for complexation.

  • Titration: Add the borate buffer directly to your DL-Apiose-1- 13 C NMR tube to achieve a final molar ratio of 2:1 (Borate : Apiose).

  • Equilibration: Allow the sample to rest at 25°C for 30 minutes to allow the apio-borate esterification equilibrium to reach a steady state.

  • Acquisition: Acquire a standard 1D 13 C spectrum.

  • Self-Validation: Compare the spectrum to your baseline. A successful complexation is validated by the collapse of the four overlapping anomeric multiplets into distinct, sharp singlets corresponding to the dominant borate-dimer complexes, typically shifted downfield by 2–5 ppm[3].

References

  • Snyder, J. R., & Serianni, A. S. (1987). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99.[Link][1]

  • Pomin, V. H., et al. (2022). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science.[Link][3]

  • Chemical Reviews (2023). Primary Structure of Glycans by NMR Spectroscopy. ACS Publications.[Link][2]

  • PMC (2010). Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase. National Institutes of Health.[Link][4]

Sources

Optimization

Technical Support Center: Resolving Degradation Issues of DL-Apiose-1-13C During Acid Hydrolysis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with DL-Apiose-1-13C, a stable isotope-labeled branched-chain pentose.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with DL-Apiose-1-13C, a stable isotope-labeled branched-chain pentose. Because apiose is predominantly found in complex pectic polysaccharides like rhamnogalacturonan-II (RG-II) and various plant secondary metabolites, isolating it requires breaking glycosidic bonds. However, its unique furanose structure makes it notoriously susceptible to acid-catalyzed degradation, which can destroy your valuable 13C tracer signal.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield recovery of intact DL-Apiose-1-13C.

Part 1: Causality & Troubleshooting FAQs

Q1: Why does DL-Apiose-1-13C degrade so rapidly under standard 2M TFA hydrolysis conditions compared to hexoses? A: The degradation is driven by structural causality. Apiose is a branched-chain sugar (3-C-(hydroxymethyl)-D-erythrofuranoside). Furanose rings possess higher inherent ring strain than pyranose rings. When subjected to harsh acidic conditions (e.g., 2M Trifluoroacetic Acid at 120°C), the hydroxyl groups are protonated, leading to the formation of a highly reactive tertiary carbocation at the C-3 branch point. This intermediate rapidly undergoes irreversible dehydration to form furfural derivatives, completely obliterating the 13C label at the C-1 position[1].

Q2: How can I optimize TFA hydrolysis to maximize DL-Apiose-1-13C recovery from pectic polysaccharides? A: You must shift from thermodynamic to kinetic control by using Mild Acid Hydrolysis . Treating the sample with 0.1 M TFA for 16 hours at 40°C provides sufficient thermal energy to cleave the highly strained, acid-labile apiosyl linkages (such as those in side chains A and B of RG-II) without overcoming the activation energy required for furanose dehydration[2],[3].

Q3: Are there alternative hydrolysis methods that completely prevent acid-catalyzed degradation? A: Yes. Enzymatic depolymerization is the most non-destructive alternative. The gut bacterium Bacteroides thetaiotaomicron encodes a highly specific endo-apiosidase (BT1012, belonging to the GH140 family)[4]. This enzyme specifically cleaves the D-apiofuranosyl-β-(1→2)-D-galacturonopyranosyl linkage, releasing intact DL-Apiose-1-13C without the risk of acid-induced artifacts[5].

Q4: How do I accurately quantify the surviving DL-Apiose-1-13C after hydrolysis? A: To prevent mutarotation and further degradation during analysis, the released apiose must be immediately derivatized. The standard approach is reduction with sodium borodeuteride (NaBD4) followed by acetylation to form alditol acetates. These derivatives are volatile and stable, allowing for precise quantification and isotopic enrichment analysis via GC-MS[2].

Part 2: Methodological Decision Matrix

Workflow Start DL-Apiose-1-13C Sample Decision Need full backbone cleavage? Start->Decision Harsh Harsh Acid (2M TFA, 120°C) Decision->Harsh Yes Mild Mild Acid (0.1M TFA, 40°C) Decision->Mild No Enzyme Endo-apiosidase (BT1012) Decision->Enzyme No Degradation Apiose Degradation (>80%) Harsh->Degradation Recovery High Apiose Recovery Mild->Recovery Enzyme->Recovery

Logical workflow for selecting the optimal DL-Apiose-1-13C hydrolysis method.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of different hydrolysis methodologies on DL-Apiose-1-13C containing glycans.

Hydrolysis MethodConditionsApiose Recovery (%)Cleavage SpecificityPrimary Artifacts / Drawbacks
Harsh Acid 2M TFA, 120°C, 2h< 20%Non-specific (Complete depolymerization)Furfural derivatives; Loss of 13C label
Mild Acid 0.1M TFA, 40°C, 16h> 85%Acid-labile bonds (e.g., RG-II side chains)Incomplete cleavage of hexose backbones
Enzymatic 1 µM BT1012, 37°C, 16h> 95%D-apiofuranosyl-β-(1→2)-D-GalA specificRequires purified recombinant enzymes

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure that any failure in the workflow is detected before proceeding to costly mass spectrometry analysis.

Protocol A: Mild Acid Hydrolysis for DL-Apiose-1-13C Recovery

This method is optimized for releasing apiose from pectic side chains while preserving the furanose ring[2],[3].

  • Sample Preparation: Weigh 2–5 mg of the DL-Apiose-1-13C containing polysaccharide into a robust, screw-cap glass vial.

  • Hydrolysis: Add 1.0 mL of 0.1 M Trifluoroacetic acid (TFA). Seal the vial tightly with a Teflon-lined cap.

  • Incubation: Place the vial in a heating block set strictly to 40°C for 16 hours. Causality: Exceeding 40°C exponentially increases the rate of furanose dehydration.

  • Acid Removal: Remove the vial and cool to room temperature. Evaporate the TFA under a gentle stream of nitrogen at 40°C.

  • Co-evaporation: Add 1 mL of LC-MS grade water and evaporate again. Repeat this step 3 times to ensure the complete removal of residual TFA, which can interfere with downstream derivatization.

  • Self-Validation Step: Before derivatization, analyze a 10 µL aliquot via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The presence of a distinct peak co-eluting with an authentic DL-Apiose standard confirms successful release without over-degradation.

Protocol B: Enzymatic Cleavage using Endo-apiosidase (BT1012)

This protocol utilizes the GH140 family endo-apiosidase for absolute structural preservation[4],[5].

  • Buffer Preparation: Dissolve the DL-Apiose-1-13C substrate to a final concentration of 5 mM in 20 mM sodium phosphate buffer, adjusted to pH 7.0.

  • Enzymatic Digestion: Add recombinant endo-apiosidase BT1012 to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

  • Inactivation: Terminate the reaction by heating the mixture at 95°C for exactly 5 minutes to denature the enzyme.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet the denatured protein. Collect the supernatant.

  • Self-Validation Step: Perform direct Electrospray Ionization Mass Spectrometry (ESI-MS) on a diluted aliquot of the supernatant. The absence of furfural-related mass shifts (-18 Da, -36 Da from the expected apiose mass) validates that the enzymatic cleavage preserved the furanose ring integrity perfectly.

Part 5: Degradation Pathway Visualization

Pathway Apiose DL-Apiose-1-13C (Branched Furanose) Protonation H+ Attack (2M TFA) Apiose->Protonation Harsh MildAcid 0.1M TFA (40°C) or Endo-apiosidase Apiose->MildAcid Mild/Enzymatic Carbocation Tertiary Carbocation Protonation->Carbocation -H2O Furfural Furfural Derivatives (Isotope Lost) Carbocation->Furfural Dehydration Intact Intact DL-Apiose-1-13C MildAcid->Intact Preserved

Chemical degradation pathway of DL-Apiose-1-13C under harsh acidic conditions.

References

  • Quantitative Prediction of Cell Wall Polysaccharide Composition in Grape and Apple Skins from Acid Hydrolysis Monosaccharide Profiles Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Complex pectin metabolism by gut bacteria reveals novel catalytic functions Source: Nature (PMC - NIH) URL:[Link]

  • Apiose-Relevant Glycosidases Source: Catalysts - MDPI URL:[Link]

  • Recovery and fine structure variability of RGII sub-domains in wine (Vitis vinifera Merlot) Source: Annals of Botany (PMC - NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The Imperative of Enantiopurity in Metabolic Tracing

In the realm of 13C-Metabolic Flux Analysis (13C-MFA), the fidelity of your data is entirely dependent on the biochemical precision of your tracer. D-Apiose is a unique, naturally occurring C-branched pentofuranose criti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of 13C-Metabolic Flux Analysis (13C-MFA), the fidelity of your data is entirely dependent on the biochemical precision of your tracer. D-Apiose is a unique, naturally occurring C-branched pentofuranose critical for plant cell wall development—specifically in forming borate ester cross-links within rhamnogalacturonan II (RG-II)[1]. Furthermore, specific polysaccharide utilization loci (PULs) in human gut microbiomes (e.g., Bacteroides species)[2] and extraintestinal pathogenic Escherichia coli[3] have evolved highly specialized pathways to degrade this specific sugar.

When designing a tracing experiment, researchers must choose between the enantiopure D-Apiose-1-13C and the racemic mixture DL-Apiose-1-13C . While DL-mixtures are often more accessible, deploying a racemic tracer in a stereospecific biological system introduces profound analytical artifacts. This guide objectively compares the metabolic tracing efficiency of both compounds, detailing the causality behind why enantiopurity is non-negotiable for accurate kinetic modeling.

Mechanistic Causality: Why Stereochemistry Dictates Tracing Fidelity

Biological systems do not interact with racemic mixtures symmetrically. The biosynthesis and catabolism of apiose are governed by highly stereospecific enzymes. For instance, the biosynthesis of UDP-D-apiose involves a complex decarboxylation and ring contraction catalyzed within a single active site by UDP-D-apiose/UDP-D-xylose synthase (UAXS)[1],[4].

When DL-Apiose-1-13C is introduced into a culture, the biological system partitions the tracer:

  • The D-Enantiomer (Active Pool): Successfully transported into the cell, phosphorylated by apiose kinases, and integrated into downstream pathways (e.g., RG-II synthesis or bacterial degradation).

  • The L-Enantiomer (The "Ghost Pool"): Fails to be recognized by stereospecific enzymes. It remains in the intracellular or extracellular matrix as an unmetabolized 13C pool.

The Analytical Consequence: In LC-MS or NMR analysis, enantiomers possess identical mass-to-charge ratios (m/z) and highly similar chemical shifts. The unmetabolized L-Apiose-1-13C creates a massive, static background signal. This "ghost pool" artificially dilutes the fractional enrichment calculations of the precursor pool, skewing the mathematical modeling of metabolic flux and rendering absolute quantification nearly impossible. Furthermore, L-apiose may act as a competitive inhibitor at transporter active sites, artificially altering the native kinetic parameters ( Vmax​ and Km​ ) of the system.

G UDP_GlcA UDP-D-Glucuronic Acid (Precursor) UAXS UAXS Enzyme (Stereospecific) UDP_GlcA->UAXS D_Apiose D-Apiose-1-13C (Active Tracer) UAXS->D_Apiose Biosynthesis RG_II Rhamnogalacturonan II (Borate Cross-linking) D_Apiose->RG_II Integration (High Efficiency) L_Apiose L-Apiose-1-13C (Inert/Inhibitor) L_Apiose->UAXS Potential Inhibition DeadEnd Metabolic Dead-End (Background Noise) L_Apiose->DeadEnd No Enzyme Recognition

Fig 1: Stereospecificity of D-Apiose metabolism vs. L-Apiose dead-end trajectory.

Quantitative Comparison: Tracing Efficiency Metrics

To objectively evaluate the performance of both tracers, we must look at the mathematical and physiological impact they have on a standard 13C-MFA workflow.

ParameterD-Apiose-1-13CDL-Apiose-1-13CMechanistic Consequence
Enantiomeric Purity >99% D-isomer~50% D / 50% LDetermines the actual concentration of the active tracer available to stereospecific enzymes.
Signal-to-Noise Ratio HighLowThe L-isomer remains unmetabolized, creating a high, static 13C background signal in MS/NMR.
Fractional Enrichment Absolute & AccurateArtificially SkewedThe unmetabolized L-isomer mathematically dilutes the isotopic enrichment calculations.
Enzyme Kinetics True Vmax​ / Km​ Apparent (Altered)L-isomer may act as a competitive inhibitor, slowing down native flux rates.
Data Deconvolution Direct CalculationHighly ComplexDL-mixtures require advanced, error-prone algorithmic deconvolution to subtract the L-isomer baseline.

Experimental Methodology: Self-Validating 13C-MFA Protocol

To demonstrate the superior utility of the enantiopure tracer, the following step-by-step protocol outlines an Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) workflow for tracking apiose assimilation in bacterial cultures (e.g., Bacteroides or E. coli lineages)[3].

This protocol is designed as a self-validating system —meaning the experimental design inherently controls for extraction losses and mathematical errors.

Step 1: Tracer Administration
  • Action: Inoculate bacterial cells into a minimal M9 medium containing 10 mM of D-Apiose-1-13C as the sole carbon source.

  • Causality: Utilizing a precise 10 mM pulse ensures the tracer outcompetes any residual endogenous unlabeled carbon without inducing osmotic stress. Using the D-enantiomer ensures 100% of the carbon source is biologically available, whereas a 10 mM DL-mixture would effectively starve the cells with only 5 mM of usable carbon, triggering stress-response pathways that confound the data.

Step 2: Rapid Quenching & Time-Course Sampling
  • Action: Extract 1 mL samples at strict logarithmic intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes). Immediately plunge the samples into a quenching solution of cold (-20°C) 40:40:20 acetonitrile:methanol:water.

  • Causality: Cellular metabolism operates on a sub-second timescale. The rapid temperature drop combined with protein-precipitating organic solvents instantly denatures metabolic enzymes. This prevents the artefactual degradation or synthesis of highly labile sugar intermediates during the extraction phase.

Step 3: Internal Standardization & Lysis
  • Action: Prior to cell lysis via bead-beating, spike the quenching buffer with a fully 13C-labeled internal standard (e.g., 13C-yeast extract).

  • Self-Validation: If the LC-MS recovery of the internal standard deviates by more than 15% across samples, the extraction efficiency is compromised, and the specific sample must be discarded. This ensures matrix effects do not masquerade as biological variance.

Step 4: HILIC-LC-MS/MS Data Acquisition
  • Action: Analyze the soluble metabolite fraction using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a tandem mass spectrometer.

  • Causality: HILIC is strictly chosen over standard reversed-phase (C18) chromatography because highly polar sugar nucleotides and phosphorylated intermediates do not retain on hydrophobic stationary phases.

Step 5: Flux Deconvolution & Mass Balance Check
  • Action: Calculate the Mass Isotopomer Distributions (MIDs) to determine the fractional enrichment of downstream metabolites.

  • Self-Validation: The sum of all isotopologue fractions ( ∑Mi​ ) must mathematically equal 1.0. If a DL-mixture was used, researchers will observe the precursor M+1 pool artificially plateauing at ~50%, failing the mass-balance validation and proving the presence of the inert L-enantiomer.

Workflow Step1 1. Tracer Administration (D-Apiose-1-13C) Step2 2. Cellular Incubation (Time-course sampling) Step1->Step2 Step3 3. Metabolite Extraction (Cold Quenching) Step2->Step3 Step4 4. LC-MS/NMR Analysis (Isotopologue Quantification) Step3->Step4 Step5 5. 13C-MFA Modeling (Flux Calculation) Step4->Step5

Fig 2: Step-by-step 13C-MFA experimental workflow for apiose metabolic tracing.

Conclusion

For rigorous metabolic tracing, the choice between DL-Apiose-1-13C and D-Apiose-1-13C is not merely a matter of cost—it is a matter of scientific integrity. The introduction of an L-enantiomer into a stereospecific biological system creates a persistent, unmetabolized "ghost pool" that fundamentally breaks the mathematical assumptions required for accurate 13C-Metabolic Flux Analysis. To achieve high signal-to-noise ratios, true kinetic parameters, and self-validating mass balances, researchers must utilize enantiopure D-Apiose-1-13C .

References

  • Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - National Institutes of Health (NIH) / PMC.[Link]

  • The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis - ResearchGate / Plant Physiology.[Link]

  • Functional assignment of multiple catabolic pathways for D-apiose - National Institutes of Health (NIH) / PMC.[Link]

  • Identification of specific metabolic capacities associated with major extraintestinal pathogenic Escherichia coli lineages - ASM Journals / mBio.[Link]

Sources

Comparative

Comparing DL-Apiose-1-13C and 13C-glucose in cell wall studies

As a Senior Application Scientist specializing in plant glycobiology and structural characterization, I have designed this guide to address a critical bottleneck in cell wall research: the strategic selection of stable i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in plant glycobiology and structural characterization, I have designed this guide to address a critical bottleneck in cell wall research: the strategic selection of stable isotopes.

Understanding the supramolecular architecture of plant cell walls is essential for advancements in biomass conversion, agriculture, and biomaterial engineering. High-resolution techniques like solid-state nuclear magnetic resonance (ssNMR) and mass spectrometry (MS) rely heavily on stable isotope enrichment. This guide objectively compares two distinct labeling strategies: the universal precursor 13C-Glucose and the highly targeted DL-Apiose-1-13C .

Mechanistic Grounding: Global vs. Targeted Enrichment

The choice of isotope dictates the resolution and specific structural data you can extract from the cell wall matrix.

13C-Glucose acts as a universal carbon source. When introduced to plant models, it enters primary metabolism, undergoing glycolysis and the nucleotide sugar interconversion pathway to form various UDP-sugars (UDP-Glc, UDP-Gal, UDP-Xyl, UDP-GlcA, etc.). This results in the global enrichment of cellulose, hemicellulose, and pectins. It is the gold standard for studying macroscopic polysaccharide-polysaccharide interactions across the entire cell wall network [1].

DL-Apiose-1-13C , conversely, is a precision probe. Apiose is a unique, naturally occurring branched-chain pentose. Endogenously, UDP-apiose is synthesized from UDP-glucuronic acid via the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) [2]. Apiose is exclusively incorporated into specialized pectic domains—most notably Rhamnogalacturonan II (RG-II) . In RG-II, the 2' and 3' hydroxyl groups of apiosyl residues form critical borate diester cross-links, dimerizing RG-II and ensuring cell wall mechanical integrity. Exogenous application of DL-Apiose-1-13C bypasses the global nucleotide sugar pool, allowing targeted tracking of the RG-II dimerization domain without the overwhelming background signals of cellulose or xylan [3].

G Glc 13C-Glucose (Global Precursor) UDPGlc UDP-Glucose Glc->UDPGlc Hexokinase / UGPase UDPGlcA UDP-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glc Dehydrogenase UDPApi UDP-Apiose (Endogenous) UDPGlcA->UDPApi UAXS Enzyme RG2 Rhamnogalacturonan II (RG-II) Side Chain A UDPApi->RG2 Apiosyltransferases Api DL-Apiose-1-13C (Targeted Probe) UDPApi_Ex UDP-Apiose-1-13C (Salvage Pathway) Api->UDPApi_Ex Apiose Kinase UDPApi_Ex->RG2 Isotope Incorporation Dimer Borate Cross-Linked RG-II Dimer RG2->Dimer Borate (B(OH)4-)

Fig 1. Metabolic routing of 13C-Glucose (global) vs. DL-Apiose-1-13C (targeted) into the plant cell wall.

Performance & Analytical Comparison

To design a robust experiment, researchers must weigh the trade-offs between labeling coverage, spectral resolution, and cost.

Parameter13C-GlucoseDL-Apiose-1-13C
Labeling Scope Global (Cellulose, Hemicellulose, Pectin)Highly Targeted (RG-II, Apiogalacturonans)
Spectral Resolution Low (High signal overlap requires 2D/3D ssNMR)High (Isolated signals at the C1 apiose position)
Primary Application Global cell wall architecture, polymer interactionsRG-II dimerization, borate cross-linking dynamics
Metabolic Scrambling High (Converted into all cell wall precursors)Low (Restricted to specific pectic side chains)
Cost & Availability Highly accessible, relatively low costPremium cost, requires specialized synthesis

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By embedding structural checkpoints within the workflow, you ensure that the isotopic label has not only been absorbed but correctly incorporated into the native polymeric architecture.

Protocol A: Global Cell Wall Labeling via 13C-Glucose (Vacuum-Desiccator Method)

Causality: Growing plants in a sealed vacuum desiccator with 13C-glucose prevents the escape of respired 13CO2, forcing the plant to re-assimilate the heavy carbon. This dual-route incorporation (liquid media + atmospheric) achieves ~60% enrichment, sufficient for complex 3D ssNMR without the need for expensive, large-scale 13CO2 chambers [1].

  • Seedling Preparation: Germinate Arabidopsis thaliana or Oryza sativa (rice) seeds in the dark for 3 days to deplete endogenous, unlabeled starch reserves.

  • Isotope Administration: Transfer seedlings to liquid Murashige and Skoog (MS) media supplemented with 1% (w/v) U-13C-Glucose.

  • Atmospheric Sealing: Place the culture flasks inside a vacuum desiccator under continuous light. The closed system traps respired 13CO2 for photosynthetic re-assimilation. Incubate for 14 days.

  • Cell Wall Extraction: Harvest the tissue, homogenize in liquid nitrogen, and wash sequentially with 70% ethanol, chloroform/methanol (1:1), and acetone to isolate the Alcohol Insoluble Residue (AIR).

  • System Validation (1D ssNMR): Before committing to multi-day 2D/3D ssNMR scans, acquire a 1D 13C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum. Compare the signal-to-noise ratio against a commercially standardized 13C-labeled bacterial cellulose sample to validate the ~60% enrichment threshold.

Protocol B: Targeted RG-II Labeling via DL-Apiose-1-13C

Causality: Because RG-II is highly complex and resistant to most enzymatic degradation, we use endopolygalacturonase (EPG). EPG cleaves the smooth homogalacturonan backbone of pectin but leaves the sterically hindered, apiose-rich RG-II domains perfectly intact for downstream isolation.

  • Probe Administration: Cultivate Lemna minor (duckweed) or plant suspension cells in media supplemented with 2 mM DL-Apiose-1-13C for 7 days [3].

  • Pectin Solubilization: Extract the AIR (as described above). Saponify methyl esters with 0.1 M NaOH at 4°C, neutralize, and digest the cell wall with purified endopolygalacturonase (EPG) for 24 hours at 37°C.

  • System Validation (SEC): Subject the EPG-digested fraction to Size Exclusion Chromatography (SEC). Validation Check: A successful extraction will yield a distinct UV/RI peak at ~10 kDa (the borate cross-linked RG-II dimer). If the peak appears at ~5 kDa, the borate cross-link has been compromised during extraction.

  • Isotope Quantification: Lyophilize the 10 kDa dimer fraction and analyze via Isotope Ratio Mass Spectrometry (IRMS) or 13C-NMR to quantify the specific enrichment at the C1 position (approx. 110 ppm in NMR) of the apiose residues [2].

Workflow A Plant Model Selection B Isotope Dosing (13C-Glc or 13C-Api) A->B C Cell Wall Fractionation B->C D Validation (1D NMR / SEC) C->D E Structural Elucidation D->E

Fig 2. Standardized workflow for isotopic labeling and structural validation of plant cell walls.

Strategic Recommendations for Drug Development & Biomaterials

For researchers developing plant-derived polysaccharides for drug delivery or immunomodulation, the structural integrity of the active compound is paramount.

  • If your goal is to map the overall physical properties of a plant-derived hydrogel or biomass, 13C-Glucose provides the comprehensive mapping required to understand cellulose-hemicellulose tethering.

  • If your research focuses on pectic bioactivity —such as the immunomodulatory effects of RG-II or heavy metal chelation via borate complexes—DL-Apiose-1-13C is the superior choice. It eliminates spectral crowding, allowing you to observe the exact conformational changes at the functional dimerization site.

References

  • Title: A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance Source: Plant Methods (PubMed Central) URL: [Link]

  • Title: dl-apiose substituted with stable isotopes: Synthesis, N.M.R.-spectral analysis, and furanose anomerization Source: Carbohydrate Research (ResearchGate) URL: [Link]

Validation

A Senior Application Scientist's Guide to the Robust Validation of DL-Apiose-1-¹³C Incorporation Using Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary: The "Why" Beyond the "How" In metabolic research, tracing the fate of a labeled precursor is fundamental to elucidating biochemical pathways. DL-Apiose, a unique branched-chain pentose, plays a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Beyond the "How"

In metabolic research, tracing the fate of a labeled precursor is fundamental to elucidating biochemical pathways. DL-Apiose, a unique branched-chain pentose, plays a critical role in the structural integrity of plant cell walls, particularly in the pectic polysaccharide rhamnogalacturonan II (RG-II) where it facilitates borate-diester cross-linking.[1][2][3] Its biosynthesis from UDP-glucuronic acid presents a fascinating target for metabolic flux analysis.[4] This guide provides a comprehensive, field-tested methodology for validating the incorporation of DL-Apiose-1-¹³C into a biological system.

We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the protocol. Our chosen analytical platform, Gas Chromatography-Mass Spectrometry (GC-MS), is a powerhouse for resolving and identifying small, volatile molecules. However, carbohydrates like apiose are inherently non-volatile, necessitating a robust chemical derivatization strategy to enable GC analysis.[5][6] This guide focuses on the trimethylsilylation (TMS) derivatization method, a gold standard for carbohydrate analysis, and details the process of interpreting the resulting mass spectra to unequivocally validate isotopic incorporation.[7][8][9] The core principle is to demonstrate a predictable mass shift in the derivatized apiose molecule and its characteristic fragments, directly corresponding to the ¹³C label.

Foundational Principles: Isotope Tracing and GC-MS

Stable isotope labeling is a powerful technique where an atom in a molecule of interest is replaced by its heavy isotope (e.g., ¹³C for ¹²C).[10] When this labeled molecule is introduced into a biological system, it participates in metabolic reactions just like its unlabeled counterpart. By tracking the "heavy" atom, we can map its journey through metabolic networks.[11]

Mass spectrometry is the ideal detector for this purpose. It separates ions based on their mass-to-charge ratio (m/z). A molecule containing a ¹³C atom will have a mass that is approximately 1.00335 Da greater than the same molecule with a ¹²C atom at that position.[12] This mass difference is the key signature we will hunt for in our GC-MS data.

The challenge with sugars is their polarity and lack of volatility, making them unsuitable for direct GC analysis.[5][6] Derivatization overcomes this by replacing the polar hydroxyl (-OH) groups with nonpolar, volatile groups. Trimethylsilylation, which replaces acidic protons with a -Si(CH₃)₃ group, is highly effective for this purpose.[13][14]

Experimental Design: A Self-Validating Workflow

A robust experimental design is crucial for unambiguous results. The workflow must include proper controls to ensure that the observed mass shifts are due to the incorporation of DL-Apiose-1-¹³C and not analytical artifacts.

G cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Biological System (e.g., Plant Cell Culture) B Incubate with Unlabeled DL-Apiose (Control) A->B C Incubate with DL-Apiose-1-13C (Experimental) A->C D Quench Metabolism (e.g., Liquid N2) B->D C->D E Extract Metabolites (e.g., Methanol/Chloroform/Water) D->E F Isolate Carbohydrate Fraction E->F G Dry Down Extract F->G H Step 1: Methoximation (Methoxyamine HCl in Pyridine) G->H I Step 2: Silylation (MSTFA + 1% TMCS) H->I J GC-MS Analysis I->J K Data Processing J->K L Mass Spectra Comparison (Control vs. Experimental) K->L M Validate 1 Da Shift in Key Fragments L->M

Caption: Experimental workflow for validation of ¹³C-Apiose incorporation.

Detailed Experimental Protocol

This protocol is a self-validating system. The parallel processing of an unlabeled control is non-negotiable, as it provides the baseline mass spectrum against which the labeled sample is compared.

Part A: Sample Preparation and Extraction
  • Biological System Incubation: Culture your biological system (e.g., plant suspension cells) under standard conditions.

  • Feeding: Prepare two parallel sets.

    • Control Group: Feed with a defined concentration of unlabeled DL-Apiose.

    • Experimental Group: Feed with the identical concentration of DL-Apiose-1-¹³C.

  • Metabolism Quenching: After the desired incubation period, rapidly halt all metabolic activity. For cell cultures, this is typically achieved by flash-freezing in liquid nitrogen. This step is critical to prevent metabolic changes during sample harvesting.

  • Extraction: Perform a polar metabolite extraction. A common method is a cold methanol/chloroform/water extraction, which partitions polar metabolites (including sugars) into the aqueous phase.

  • Drying: Evaporate the aqueous extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. Causality: It is absolutely essential to remove all water, as silylation reagents are extremely sensitive to moisture.[14]

Part B: Two-Step Derivatization

The goal is to convert the non-volatile sugar into a volatile trimethylsilyl (TMS) ether. A two-step process is superior because the initial methoximation step stabilizes the open-chain form of the sugar, preventing the formation of multiple anomeric peaks in the chromatogram and simplifying data interpretation.[14][15][16]

  • Methoximation:

    • To the dried extract, add 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 30°C for 90 minutes with shaking.[15][17] This reaction converts the reactive carbonyl group into a methoxime, preventing ring formation.

  • Silylation:

    • Add 55 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.

    • Incubate at 37°C for 30 minutes with shaking.[15] This step replaces the active hydrogens on the hydroxyl groups with TMS groups.

Caption: Chemical derivatization process for DL-Apiose-1-¹³C.

Part C: GC-MS Instrumentation and Analysis
  • GC Column: A low-to-mid polarity column, such as a DB-5MS or VF-5MS (5% phenyl-methylpolysiloxane), is ideal for separating derivatized sugars.[6][18]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode to maximize sensitivity.

  • Oven Program:

    • Initial temperature: 130°C, hold for 1 min.

    • Ramp 1: 8°C/min to 195°C.

    • Ramp 2: 12°C/min to 290°C, hold for 3 min. (This is an example program; optimization is required).[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-650. This range will cover the expected fragments of derivatized apiose.

    • Data Acquisition: Collect data in full scan mode to capture the entire fragmentation pattern.

Data Interpretation: The Moment of Truth

The validation hinges on comparing the mass spectra of the apiose peak from the control (unlabeled) and experimental (¹³C-labeled) samples.

  • Identify the Apiose Peak: First, identify the chromatographic peak corresponding to derivatized apiose by comparing its retention time and mass spectrum to an authentic standard run under the same conditions. Due to derivatization, you may see more than one peak representing different isomers.[13][19]

  • Analyze the Mass Spectra:

    • In EI-MS, the molecular ion (M+) of TMS-derivatized sugars is often unstable and may not be observed.[13][20] Therefore, validation relies on analyzing the characteristic fragment ions.

    • Control Sample: Record the m/z values of the most abundant and characteristic fragment ions for unlabeled apiose.

    • Experimental Sample: In the spectrum for DL-Apiose-1-¹³C, look for a +1 Da shift in the m/z values of any fragment ions that retain the C1 carbon. Fragments that are formed by cleavage events that discard the C1 carbon will not show a mass shift. This differential shift is powerful evidence of specific labeling.

Data Presentation: Expected Fragmentation and Mass Shifts

The table below outlines the hypothetical m/z values for key fragments of a per-TMS-apiose-methoxime derivative. The exact fragmentation will depend on the precise structure, but the principle of the +1 mass shift holds.

Fragment DescriptionContains C1?Expected m/z (Unlabeled Control)Expected m/z (¹³C-Labeled Sample)Validation Check
[M - CH₃]⁺Yes424425
[M - TMSOCH₂]⁺Yes336337
Fragment containing C2-C3-C4No217217
[TMS]⁺No7373
Fragment containing C1-C2Yes205206

Note: These m/z values are illustrative for a hypothetical C₅ pentose derivative and must be confirmed experimentally. The presence of fragments that shift by +1 Da alongside fragments that do not shift provides an internal validation of the specific incorporation at the C1 position.

Concluding Remarks: Ensuring Trustworthy Data

References

  • Jona, G., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Available at: [Link]

  • Allard, F., et al. (2016). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Available at: [Link]

  • Allard, F., et al. (2016). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. ResearchGate. Available at: [Link]

  • Haas, K. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

  • Mason, A. (n.d.). Mono- and disaccharides (GC-MS). MASONACO.
  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology. Available at: [Link]

  • Price, N. P., et al. (2004). Acyclic Sugar Derivatives for GC/MS Analysis of 13C-Enrichment during Carbohydrate Metabolism. Analytical Chemistry. Available at: [Link]

  • Wikipedia contributors. (2025). Apiose. Wikipedia. Available at: [Link]

  • Zhang, H., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Available at: [Link]

  • Wang, G., et al. (2008). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Mølhøj, M., et al. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal. Available at: [Link]

  • Hell, J., et al. (2015). GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Molnár-Perl, I., & Horváth, K. (2007). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2014). Analysis of sugars by GC method. Available at: [Link]

  • Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. Available at: [Link]

  • Davis, S., & Naiker, M. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. CABI Digital Library. Available at: [Link]

  • Fan, T. W.-M., et al. (2012). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. PMC. Available at: [Link]

  • Fan, T. W.-M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]

  • Heinrich, P., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publication Server. Available at: [Link]

  • Puzo, G., et al. (1979). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical Mass Spectrometry. Available at: [Link]

  • Li, S., et al. (2020). The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin. PMC. Available at: [Link]

  • Von Seggern, C. E., et al. (2003). Fragmentation of sialylated carbohydrates using infrared atmospheric pressure MALDI ion trap mass spectrometry from cation-doped liquid matrixes. Analytical Chemistry. Available at: [Link]

  • Qu, Z., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. Available at: [Link]

  • Kopka, J., et al. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. ResearchGate. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. Available at: [Link]

  • Horn, P. J., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Available at: [Link]

  • Hill, C. B., et al. (2020). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. Available at: [Link]

  • Kiefer, P., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. (2008). Scientific Instrument Services. Available at: [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Zhang, H., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. PMC. Available at: [Link]

  • Lehmann, R., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]

  • ChemTalk. (2023). 13C-NMR. Available at: [Link]

  • Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. Available at: [Link]

  • Dagley, M. J., & McConville, M. J. (2018). DExSI: A new tool for the rapid quantitation of 13C-labelled metabolites detected by GC-MS. ResearchGate. Available at: [Link]

  • Kohlstedt, M., & Wittmann, C. (2019). GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1. Metabolic Engineering. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Isotopic Purity Analysis of DL-Apiose-1-¹³C

A Comparative Analysis of Labeled vs. Unlabeled Apiose Using High-Resolution Mass Spectrometry and Quantitative NMR Spectroscopy For researchers engaged in metabolic flux analysis, drug development, and complex carbohydr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Labeled vs. Unlabeled Apiose Using High-Resolution Mass Spectrometry and Quantitative NMR Spectroscopy

For researchers engaged in metabolic flux analysis, drug development, and complex carbohydrate chemistry, the isotopic purity of labeled compounds is not a trivial detail—it is the bedrock of experimental accuracy. DL-Apiose-1-¹³C, a specialized branched-chain pentose, serves as a critical tracer for dissecting metabolic pathways and understanding the biosynthesis of complex natural products.[1][2] Its utility, however, is directly proportional to its isotopic enrichment. An insufficiently pure labeled compound can introduce significant errors in quantification, leading to misinterpretation of metabolic rates and pathway contributions.[3]

This in-depth guide provides a comparative analysis of DL-Apiose-1-¹³C against its unlabeled counterpart, detailing the rigorous analytical methodologies required to validate its isotopic purity. We will explore the causality behind the selection of premier analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provide field-proven protocols for their application.

The Significance of Apiose and ¹³C Labeling

Apiose is a naturally occurring branched-chain pentose found primarily in the cell walls of plants, where it is a key component of complex polysaccharides like rhamnogalacturonan II.[4][5] Its unique structure makes it a fascinating subject in glycobiology. When one of its carbon atoms, in this case at the C1 position, is replaced with the stable, heavier isotope carbon-13 (¹³C), it becomes a powerful analytical tool.

Unlike the radioactive ¹⁴C isotope, ¹³C is non-radioactive and safe for use in a wide range of biological systems, including human studies.[6] The ¹³C label acts as a tracer, allowing scientists to follow the journey of the apiose molecule through complex metabolic networks using techniques like NMR and mass spectrometry.[2][6] This is invaluable for:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and understanding how cells utilize different carbon sources.[2][7]

  • Drug Metabolism Studies: Tracking the breakdown and excretion of drug candidates that incorporate a sugar moiety.[1]

  • Biosynthetic Pathway Elucidation: Determining the enzymatic steps involved in the creation of complex natural products containing apiose.[8]

The core principle is simple: the mass of DL-Apiose-1-¹³C is one Dalton higher than unlabeled apiose, and the magnetic properties of the ¹³C nucleus are different from the ¹²C nucleus. These differences are what allow for its detection and quantification.

Part 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the exact mass of a molecule and, by extension, its isotopic composition.[9][10] Its high resolving power allows it to distinguish between molecules with very small mass differences, making it ideal for separating the ¹³C-labeled apiose from its unlabeled (natural abundance) counterpart.[11][12]

Causality of Method Selection: Why HRMS?

The primary advantage of HRMS is its sensitivity and accuracy. We choose HRMS for this application because it can directly measure the mass-to-charge ratio (m/z) of the different isotopologues (molecules that differ only in their isotopic composition). For DL-Apiose-1-¹³C, we expect to see two primary species:

  • Unlabeled Apiose (¹²C₅H₁₀O₅): The natural molecule.

  • Labeled Apiose (¹³C¹²C₄H₁₀O₅): The desired product.

HRMS can resolve the tiny mass difference between these and quantify their relative abundance, which is the definition of isotopic purity.[3][13] Electrospray Ionization (ESI) is the preferred ionization method for sugars as it is a "soft" technique that minimizes fragmentation and allows the intact molecule to be analyzed.[14][15]

Experimental Protocol: HRMS Analysis

1. Sample Preparation:

  • Accurately prepare a dilute solution of DL-Apiose-1-¹³C (e.g., 1-5 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Prepare a corresponding solution of unlabeled DL-Apiose as a control and reference.

  • Ensure all solvents are LC-MS grade to minimize background interference.[13]

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ESI source.[9][12]

  • Operate the instrument in positive or negative ion mode. Sugars can be challenging to ionize, but often form adducts with sodium ([M+Na]⁺) in positive mode or deprotonated ions ([M-H]⁻) in negative mode.[15]

  • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-300).

  • Ensure the mass resolution is set to a high value (e.g., >60,000) to clearly separate the isotopic peaks.[10]

3. Data Processing and Purity Calculation:

  • Extract the ion chromatograms for the theoretical m/z values of the unlabeled and single-labeled apiose adducts.

  • Measure the integrated peak areas for each isotopologue.

  • Crucial Correction: The raw intensity of the labeled species (M+1 peak) must be corrected for the natural abundance of ¹³C in the unlabeled molecule. An unlabeled C₅ molecule will have a small M+1 peak due to the ~1.1% natural abundance of ¹³C. Most modern mass spectrometry software can perform this correction.[16]

  • The isotopic purity is calculated as follows:

    Isotopic Purity (%) = [Corrected Intensity of Labeled Species / (Corrected Intensity of Labeled Species + Corrected Intensity of Unlabeled Species)] * 100[13][16]

Data Presentation: HRMS Results
AnalyteTheoretical m/z [M+Na]⁺Observed m/zMass Accuracy (ppm)Relative Intensity (Corrected)Calculated Purity
Unlabeled Apiose173.0475173.0472-1.7100% (Reference)N/A
DL-Apiose-1-¹³C
Unlabeled (¹²C₅)173.0475173.0473-1.21.5%98.5%
Labeled (¹³C₁¹²C₄)174.0508174.0506-1.198.5%

Part 2: Isotopic Purity Assessment by Quantitative ¹³C NMR (qNMR)

While HRMS provides an excellent measure of isotopic incorporation, Quantitative NMR (qNMR) offers an orthogonal and equally powerful method for purity assessment.[17][18] ¹³C NMR specifically targets the carbon atoms, providing direct evidence of enrichment at the C1 position.

Causality of Method Selection: Why qNMR?

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[19] For DL-Apiose-1-¹³C, the C1 carbon signal will be dramatically enhanced compared to the other carbon signals (which are at natural abundance).

We choose ¹³C NMR for several reasons:

  • Positional Specificity: It confirms that the label is indeed at the C1 position, something MS cannot do without fragmentation studies.[20]

  • Direct Detection: It directly observes the ¹³C nucleus, providing unambiguous proof of enrichment.

  • Orthogonal Method: It provides a self-validating system when used in conjunction with MS. If both methods yield a similar purity value, confidence in the result is extremely high.

Experimental Protocol: ¹³C qNMR

1. Sample Preparation:

  • Accurately weigh a sufficient amount of the DL-Apiose-1-¹³C sample (typically 10-50 mg).

  • Dissolve the sample in a deuterated solvent (e.g., D₂O), which is the standard for carbohydrate NMR.[21]

  • For absolute quantification, a certified internal standard with a known concentration and a distinct ¹³C signal could be added, but for isotopic purity, comparison of internal signals is often sufficient.

2. Data Acquisition:

  • Acquire the ¹³C NMR spectrum on a high-field spectrometer (≥400 MHz).

  • Critical Parameter: Use a long relaxation delay (D1) between scans (e.g., 5-7 times the longest T1 relaxation time of the carbon atoms) and a 90° pulse angle. This is essential to ensure all signals are fully relaxed and the integrations are truly quantitative.[22]

  • Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.

3. Data Processing and Purity Calculation:

  • Process the spectrum with minimal baseline correction and careful phasing.

  • Integrate the signal corresponding to the C1 carbon and another well-resolved carbon signal (e.g., C4 or C5) as an internal reference.

  • The isotopic enrichment at the C1 position can be calculated by comparing its integral to the integral of a reference carbon, accounting for the fact that the reference carbon is at natural abundance (~1.1%).

    Enrichment Factor = (Integral_C1 / Integral_C_ref)

    Isotopic Purity (Atom % ¹³C) ≈ (Enrichment Factor * 1.1%)

    (Note: This provides an estimation. A more rigorous calculation would compare the enriched sample to a spectrum of the unlabeled standard under identical conditions.)

Data Presentation: Comparative NMR Data
Carbon PositionUnlabeled Apiose (Expected ¹³C Shift, ppm)[21][23]DL-Apiose-1-¹³C (Observed Shift, ppm)Relative Integral (Normalized to C4)Interpretation
C1 ~103103.1~90.1Signal massively enhanced, indicating high ¹³C enrichment.
C2 ~7777.21.05Natural abundance.
C3 ~8080.31.02Natural abundance.
C4 ~7474.51.00 (Reference)Natural abundance.
C5 ~6262.41.08Natural abundance.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Weigh & Dissolve DL-Apiose-1-¹³C (1-5 µg/mL in MeOH) B Prepare Unlabeled Apiose Control C Infuse into ESI-HRMS (e.g., Orbitrap, TOF) A->C D Acquire Full Scan Spectra (Resolution >60,000) C->D E Extract Ion Chromatograms (Unlabeled vs. Labeled m/z) D->E F Integrate Peak Areas E->F G Correct for Natural ¹³C Abundance F->G H Calculate Isotopic Purity (%) G->H I I H->I Final Purity Value QNMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition (Quantitative) cluster_proc_nmr Data Processing & Analysis A_nmr Weigh & Dissolve DL-Apiose-1-¹³C (10-50 mg in D₂O) C_nmr Acquire ¹³C Spectrum (High-Field NMR) A_nmr->C_nmr D_nmr Set Critical Parameters: - Long Relaxation Delay (D1) - 90° Pulse Angle - Inverse-Gated Decoupling E_nmr Process Spectrum (Minimal Baseline Correction) D_nmr->E_nmr F_nmr Integrate C1 Signal vs. Reference Carbon Signal E_nmr->F_nmr G_nmr Analyze Signal Enhancement to Confirm Purity & Position F_nmr->G_nmr H_nmr H_nmr G_nmr->H_nmr Positional Confirmation

Caption: Quantitative ¹³C NMR workflow for positional verification.

Conclusion: A Dual-Method Approach for Unquestionable Purity

For researchers and drug development professionals, relying on a single analytical method for isotopic purity can leave room for uncertainty. This guide demonstrates that a combined approach using both High-Resolution Mass Spectrometry and Quantitative ¹³C NMR provides a robust, self-validating system for the analysis of DL-Apiose-1-¹³C.

  • HRMS delivers a highly accurate, quantitative value of overall isotopic enrichment.

  • qNMR provides orthogonal confirmation and, critically, verifies the specific position of the ¹³C label.

By employing these complementary techniques, scientists can proceed with confidence, knowing that their labeled tracer meets the stringent purity requirements necessary for accurate and reproducible experimental outcomes. This dual-method validation ensures the integrity of the data generated in metabolic flux, pharmacokinetic, and biosynthetic studies, ultimately accelerating research and development.

References

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: One of nature's witty games. Glycobiology, 26(5), 430–442. Available from: [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. Available from: [Link]

  • Augustin, R., et al. (2002). Quantitative Chiral Analysis of Sugars by Electrospray Ionization Tandem Mass Spectrometry Using Modified Amino Acids as Chiral Reference Compounds. Analytical Chemistry, 74(14), 3448–3454. Available from: [Link]

  • ResearchGate. (n.d.). Apiose: One of Nature's witty games | Request PDF. Available from: [Link]

  • Misaizu, F., et al. (2005). Isotope tag method for quantitative analysis of carbohydrates by liquid chromatography-mass spectrometry. Journal of Chromatography B, 817(1), 59-69. Available from: [Link]

  • Macko, S. A., Ryan, M., & Engel, M. H. (1998). Stable isotopic analysis of individual carbohydrates by gas chromatographic/combustion/isotope ratio mass spectrometry. Chemical Geology, 152(1-2), 205-210. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430-442. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Available from: [Link]

  • Mølhøj, M., et al. (2014). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. Journal of Biological Chemistry, 289(6), 3595–3606. Available from: [Link]

  • Harvey, D. J. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11663–11776. Available from: [Link]

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430-442. Available from: [Link]

  • Keki, S., et al. (2022). Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental and computational investigation. Rapid Communications in Mass Spectrometry, 36(11), e9283. Available from: [Link]

  • Lawrence, R., et al. (2007). Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry, 79(15), 5712–5721. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Danis, P. O., & Korytnyk, W. (1998). An electrospray-ionization tandem mass spectrometry method for determination of the anomeric configuration of glycosyl 1-phosphate derivatives. Carbohydrate Research, 305(3-4), 313-320. Available from: [Link]

  • Kirschner, K. N., et al. (2020). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Gorin, P. A. (1975). Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. ACS Symposium Series, 15, 158-190. Available from: [Link]

  • ResearchGate. (n.d.). A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ionization | Request PDF. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. Available from: [Link]

  • Springer Nature Research Communities. (2019, November 25). Rare sugar production via ring contraction. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Available from: [Link]

  • Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. Available from: [Link]

  • CaltechAUTHORS. (2026, January 1). Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry. Available from: [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Expert Review of Proteomics, 13(1), 89-102. Available from: [Link]

  • Mi, R., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available from: [Link]

  • Frontiers. (n.d.). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Available from: [Link]

  • Wang, D. T., et al. (2025, December 29). Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • ResearchGate. (n.d.). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis | Request PDF. Available from: [Link]

  • Snyder, J. R., & Serianni, A. S. (1991). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 210, 21-36. Available from: [Link]

  • FILAB. (n.d.). High resolution mass spectrometry (HRMS) analysis in the laboratory. Available from: [Link]

  • Yuan, J., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 8-16. Available from: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • Drexler, D. M., et al. (2014). Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins modified by stable isotope labeling in mammals (SILAM) methodology applied to neurodegenerative diseases. Analyst, 139(11), 2829-2839. Available from: [Link]

  • ResearchGate. (n.d.). Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry | Request PDF. Available from: [Link]

  • Sonnewald, U. (2001). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. NMR in Biomedicine, 14(7-8), 441-449. Available from: [Link]

  • Ramasamy, S., et al. (2019). Application of Carbon-13 Isotopomer Analysis to Assess Perinatal Myocardial Glucose Metabolism in Sheep. Metabolites, 9(11), 258. Available from: [Link]

  • ResearchGate. (n.d.). NMR 13C and 1H chemical shifts and coupling constants (D 2 O, 25°C). Available from: [Link]

  • Jaki, B. U., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 105, 1-84. Available from: [Link]

Sources

Validation

Unlocking Furanose Dynamics: A Comparative NMR Guide to DL-Apiose-1-13C vs. Native Apiose

Executive Summary & Scientific Context Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a rare, naturally occurring branched-chain pentose that plays a critical structural role in plant cell walls[1]. It is a key compon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a rare, naturally occurring branched-chain pentose that plays a critical structural role in plant cell walls[1]. It is a key component of the complex polysaccharide rhamnogalacturonan II (RG-II), where it facilitates the cross-linking of RG-II monomers via borate diester bonds[2].

In aqueous solution, apiose does not exist as a single static molecule; rather, it undergoes rapid mutarotation, existing in a dynamic tautomeric equilibrium of four distinct furanose forms (α/β-erythrofuranose and α/β-threofuranose) mediated by an open-chain intermediate[3]. Accurately quantifying this equilibrium and understanding the ring-opening kinetics is essential for elucidating its biochemical behavior. However, traditional 1H Nuclear Magnetic Resonance (NMR) studies of native (unlabeled) apiose suffer from severe spectral overlap.

The synthesis and application of DL-Apiose-1-13C —a stable isotope-labeled analog with 99% 13C enrichment at the anomeric carbon—has revolutionized carbohydrate NMR spectroscopy[4]. This guide provides an objective, data-driven comparison of DL-Apiose-1-13C against native apiose, detailing why isotopic enrichment is non-negotiable for rigorous structural and kinetic analyses.

Mechanistic Drivers: The Causality of Isotopic Labeling

To understand why native apiose falls short, one must examine the physics of the NMR experiment.

The Limitation of Native Apiose (1H NMR): In native apiose, researchers rely on the anomeric protons (H-1) to differentiate the four furanose tautomers. Because the chemical environments of these protons are highly similar, their resonance frequencies cluster tightly within a narrow chemical shift window (~5.0–5.5 ppm). This leads to severe signal overlap, particularly between the dominant erythrofuranose forms and the minor threofuranose forms, making accurate peak integration nearly impossible and heavily subjective[3].

The DL-Apiose-1-13C Advantage (13C NMR): By enriching the C-1 position with 13C, the analytical focus shifts from the crowded 1H spectrum to the highly dispersed 13C spectrum.

  • Chemical Shift Dispersion: The 13C signals for the four anomeric carbons span a broad range (~95–110 ppm), completely resolving the tautomeric signals without baseline convolution[5].

  • Sensitivity & Spin-Lattice Relaxation: The 99% isotopic enrichment provides a ~100-fold increase in signal-to-noise ratio for the C-1 nucleus compared to its 1.1% natural abundance. This allows for rapid acquisition, circumventing the long T1 relaxation times that typically plague natural abundance 13C NMR[3].

  • Kinetic Tracking via Saturation Transfer: The enhanced C-1 signal enables 13C-saturation-transfer experiments. By selectively irradiating one anomeric carbon, researchers can monitor the transfer of magnetization to the other anomeric carbons via the open-chain intermediate, directly yielding the ring-opening rate constants[3].

ApioseEquilibrium Open Acyclic Apiose (Open-chain Intermediate) AlphaE α-erythrofuranose Open->AlphaE Cyclization BetaE β-erythrofuranose Open->BetaE Cyclization AlphaT α-threofuranose Open->AlphaT Cyclization BetaT β-threofuranose Open->BetaT Cyclization

Caption: Tautomeric equilibrium pathways of apiose in aqueous solution via an open-chain intermediate.

Comparative Data Analysis

The superior resolution of DL-Apiose-1-13C reveals that historical 1H NMR data fundamentally mischaracterized the solution dynamics of apiose. As shown in Table 1, the 13C-derived data provides a highly accurate thermodynamic snapshot, proving that 1H NMR overestimates specific tautomers due to baseline distortion and peak convolution[3].

Table 1: Analytical Performance Comparison

ParameterNative Apiose (1H / Natural 13C)DL-Apiose-1-13C (Enriched 13C)
Primary Analytical Nucleus 1H (Anomeric protons)13C (Anomeric carbon, C-1)
Signal Dispersion (Anomeric) Poor (~0.5 ppm window)Excellent (~15 ppm window)
Spectral Overlap High (Requires complex deconvolution)None (Baseline resolution)
13C Acquisition Time >12 hours (Low signal-to-noise)<10 minutes (High signal-to-noise)
Kinetic Analysis Capability Impossible (Signals too weak/overlapped)Enabled (via 13C Saturation Transfer)
Equilibrium Accuracy Biased (Subjective integration)Absolute (Direct quantitative integration)

Table 2: Tautomeric Composition of Apiose in D2O (25°C)

Tautomeric FormHistorical 1H NMR Estimate (%)Corrected 13C NMR Quantitation (%)
α-D-erythrofuranose~22.0%~26.0%
β-D-erythrofuranose~54.0%~50.0%
α-L-threofuranose~12.0%~10.0%
β-L-threofuranose~12.0%~14.0%

(Note: Data reflects the comparative discrepancy discovered when transitioning from native 1H to labeled 13C methodologies[3].)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols represent a self-validating system. The use of an internal standard and rigorous D2O exchange ensures that the observed 13C signals are purely a function of the apiose backbone, free from solvent exchange artifacts.

Protocol A: Sample Preparation & D2O Exchange

Objective: Eliminate exchangeable hydroxyl protons to prevent line broadening and stabilize the tautomeric equilibrium.

  • Lyophilization: Dissolve 50 mg of DL-Apiose-1-13C in 1.0 mL of 99.9% D2O. Flash-freeze in liquid nitrogen and lyophilize to dryness. Repeat this process three times to ensure complete deuterium exchange of all hydroxyl groups.

  • Sample Formulation: Re-dissolve the fully exchanged DL-Apiose-1-13C in 0.6 mL of 99.96% D2O.

  • Internal Standardization: Add 1.0 μL of an internal standard (e.g., DSS or TSP) for precise chemical shift referencing.

  • Equilibration: Transfer the solution to a standard 5 mm NMR tube. Allow the sample to equilibrate at the target probe temperature (e.g., 298 K) for at least 2 hours prior to acquisition to ensure the tautomeric mixture has reached thermodynamic equilibrium.

Protocol B: 13C-Saturation-Transfer NMR for Ring-Opening Kinetics

Objective: Quantify the rate constants of furanose ring-opening by tracking magnetization transfer.

  • Pulse Sequence Selection: Utilize a 1D 13C sequence with selective continuous-wave (CW) presaturation applied to a specific C-1 resonance (e.g., the β-erythrofuranose C-1 peak).

  • Presaturation Calibration: Array the presaturation power and duration (saturation times ranging from 0.1 to 5.0 seconds). The power must be precisely tuned to completely saturate the target peak without causing off-resonance spillover to adjacent C-1 signals.

  • Data Acquisition: Acquire the 13C spectrum. The 99% enrichment at C-1 guarantees sufficient signal-to-noise within 16-32 scans[4].

  • Kinetic Extraction: Measure the intensity of the non-irradiated C-1 peaks as a function of saturation time. Fit the exponential decay of these signals to the Bloch-McConnell equations to extract the precise pseudo-first-order rate constants for the ring-opening of each furanose form[3].

NMRWorkflow Start Sample Lyophilization & D2O Exchange Native Native Apiose (1.1% 13C Abundance) Start->Native Labeled DL-Apiose-1-13C (99% 13C Enriched) Start->Labeled NMR1H 1H NMR Spectroscopy (Severe Signal Overlap) Native->NMR1H NMR13C 13C NMR Spectroscopy (Distinct C-1 Signals) Labeled->NMR13C SatTrans 13C Saturation-Transfer (Kinetic Analysis) Labeled->SatTrans Result1 Biased Equilibrium Estimation NMR1H->Result1 Result2 Precise Tautomeric Quantitation NMR13C->Result2 Result3 Ring-Opening Rate Constants SatTrans->Result3

Caption: Comparative NMR experimental workflow for native versus 13C-labeled apiose.

Conclusion

The transition from native apiose to DL-Apiose-1-13C represents a paradigm shift in carbohydrate NMR spectroscopy. By eliminating the ambiguity of overlapping 1H signals and leveraging the massive sensitivity boost of 13C enrichment, researchers can move beyond biased equilibrium estimates. DL-Apiose-1-13C transforms the molecule from a static structural puzzle into a dynamic, quantifiable system, enabling advanced kinetic studies that are fundamentally impossible with natural abundance material.

References

  • Snyder, J. R., & Serianni, A. S. (1987). "DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization." Carbohydrate Research, 166(1), 85-99. URL: [Link]

  • Pomin, V. H., et al. (2022). "Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters." Frontiers in Plant Science. URL: [Link]

  • SpectraBase. "APIOSE;ALPHA-L-THREO - 13C NMR Chemical Shifts." John Wiley & Sons, Inc. URL: [Link]

  • Guyett, P. J., et al. (2009). "Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase." National Institutes of Health (PMC). URL: [Link]

Sources

Comparative

Validating apiose biosynthetic pathways using DL-Apiose-1-13C tracers

An in-depth technical guide by a Senior Application Scientist on overcoming metabolic bottlenecks in plant cell wall research using targeted stable isotopes. The Mechanistic Bottleneck in Apiose Biosynthesis D-Apiose is...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on overcoming metabolic bottlenecks in plant cell wall research using targeted stable isotopes.

The Mechanistic Bottleneck in Apiose Biosynthesis

D-Apiose is a rare, branched-chain pentose sugar that plays a structurally indispensable role in plant cell walls. It is the critical residue within the complex pectic polysaccharide rhamnogalacturonan II (RG-II), where it forms borate diester cross-links that dimerize RG-II and provide mechanical resistance to the cell wall[1].

For decades, tracking the biosynthesis and incorporation of apiose into RG-II has been hindered by the complexity of its endogenous synthesis. In vivo, the active donor UDP-D-apiose is synthesized from UDP-D-glucuronic acid (UDP-GlcA) by a single, highly unusual bifunctional enzyme: UDP-apiose/UDP-xylose synthase (UAXS or AXS)[2]. This enzyme catalyzes a multistep reaction involving NAD+-dependent oxidation, decarboxylation, and a pyranosyl-to-furanosyl sugar ring contraction[3].

The fundamental analytical problem is that UAXS inevitably produces both UDP-D-apiose and UDP-D-xylose in a roughly 1:1 ratio[3]. When researchers use upstream universal tracers (like 13 C-Glucose or 13 C-UDP-GlcA), the isotopic label bifurcates at the UAXS step. This metabolic scrambling distributes the 13 C label across both apiose and xylose pools, creating severe spectral overlap and background noise during downstream Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis of complex pectins.

To achieve unambiguous structural elucidation, we must bypass the UAXS bottleneck.

Pathway UDP_GlcA UDP-D-Glucuronic Acid (Upstream Precursor) UAXS UDP-Apiose/UDP-Xylose Synthase (UAXS / AXS) UDP_GlcA->UAXS NAD+ dependent UDP_Api UDP-D-Apiose (Active Donor) UAXS->UDP_Api Ring Contraction UDP_Xyl UDP-D-Xylose (Byproduct) UAXS->UDP_Xyl Decarboxylation RGII Rhamnogalacturonan II (Cell Wall Pectin) UDP_Api->RGII Apiosyltransferase Tracer DL-Apiose-1-13C (Direct Tracer) Tracer->UDP_Api Salvage Pathway (Kinase bypass)

Fig 1. Apiose biosynthetic pathway highlighting the DL-Apiose-1-13C salvage bypass.

Objective Comparison of Isotopic Tracers

To isolate the apiose pathway, modern experimental designs utilize the plant's endogenous salvage pathway, which can directly phosphorylate free apiose into UDP-apiose[4]. Below is an objective performance comparison of DL-Apiose-1- 13 C against alternative radiolabeled and stable-isotope precursors.

Tracer AlternativeTarget SpecificityMetabolic Scrambling RiskAnalytical CompatibilitySafety & Handling
DL-Apiose-1- 13 C High (Direct incorporation via salvage pathway)Low (Bypasses UAXS bifurcation)Excellent (Yields isolated 13 C-NMR anomeric signals ~110 ppm)High (Stable isotope, non-radioactive)
UDP-GlcA- 13 C Moderate (Precursor to multiple cell wall sugars)High (Splits into Xylose, Apiose, Galacturonic Acid)Poor (Requires complex 2D-NMR to resolve overlapping signals)High (Stable isotope)
D-Glucose- 13 C Low (Universal carbon source)Very High (Labels all carbohydrates and amino acids)Very Poor (High background noise in MS/NMR)High (Stable isotope)
14 C-Apiose HighLowModerate (Limited to autoradiography/scintillation; no structural data)Low (Requires strict radiological safety protocols)

Causality in Experimental Design

As an application scientist, I select DL-Apiose-1- 13 C specifically for its structural diagnostic power. The carbon-1 (anomeric) position of apiose is highly sensitive to its chemical environment. When apiose forms a borate diester cross-link in RG-II, the 13 C chemical shift of the anomeric carbon undergoes a distinct, quantifiable perturbation[1]. By exclusively enriching the C-1 position, we eliminate the 13 C- 13 C scalar coupling that complicates uniformly labeled ( 13 C-U) spectra, allowing for sharp, high-resolution 1D and 2D NMR peaks[5]. The use of the DL racemic mixture is practically viable because plant apiosyltransferases are stereospecific and will selectively utilize the D-enantiomer, leaving the L-enantiomer as an inert bystander.

Self-Validating Experimental Protocols

A robust protocol must prove that the tracer was actively metabolized into the cell wall, rather than passively adsorbed. The following workflow is designed as a self-validating system: it incorporates a parallel unlabeled control to establish baseline natural abundance, and a heat-killed biological control to rule out passive physical adsorption of the tracer.

Workflow Incubation 1. In Vivo Tracer Incubation Extraction 2. AIR Extraction Incubation->Extraction Hydrolysis 3. Enzymatic Hydrolysis Extraction->Hydrolysis Purification 4. SEC Purification Hydrolysis->Purification Analysis 5. 13C-NMR & LC-MS/MS Purification->Analysis

Fig 2. Self-validating experimental workflow for 13C-apiose tracking in plant cell walls.

Step-by-Step Methodology: In Vivo Incorporation and Validation

Step 1: Controlled Tracer Incubation

  • Prepare three sets of plant suspension cultures (e.g., Arabidopsis thaliana or Rosa sp.) in exponential growth phase.

    • Set A (Active Test): Supplement media with 1 mM DL-Apiose-1- 13 C.

    • Set B (Metabolic Baseline): Supplement media with 1 mM unlabeled DL-Apiose.

    • Set C (Adsorption Control): Heat-kill the cells (boil for 15 mins) prior to adding 1 mM DL-Apiose-1- 13 C.

  • Incubate all sets for 48 hours under standard light/dark cycles to allow the salvage pathway to convert the free apiose into UDP-apiose and subsequently incorporate it into the cell wall.

Step 2: Preparation of Alcohol-Insoluble Residue (AIR) Causality: AIR extraction removes soluble sugars, free tracers, and cytoplasmic metabolites, ensuring that any remaining 13 C signal is covalently bound to the cell wall matrix.

  • Harvest cells by vacuum filtration and wash extensively with deionized water.

  • Plunge cells into boiling 80% (v/v) ethanol for 20 minutes to inactivate endogenous enzymes.

  • Homogenize the tissue and sequentially wash the pellet with 80% ethanol, 100% ethanol, chloroform/methanol (1:1 v/v), and acetone.

  • Dry the pellet overnight in a desiccator to yield the AIR. Validation Check: Set C (Heat-killed) must show zero 13 C enrichment in the final AIR, proving the washing steps successfully remove unincorporated tracer.

Step 3: Enzymatic Release of Rhamnogalacturonan II

  • Suspend the AIR in 50 mM sodium acetate buffer (pH 5.0).

  • Digest the suspension with purified endo-polygalacturonase (EPG) for 24 hours at 25°C. Causality: EPG specifically cleaves the homogalacturonan backbone of pectin, releasing the highly substituted, EPG-resistant RG-II dimers into the soluble fraction without altering the delicate apio-borate cross-links.

Step 4: Size Exclusion Chromatography (SEC) Purification

  • Centrifuge the EPG digest and collect the supernatant.

  • Fractionate the supernatant on a Superdex 75 SEC column eluted with 50 mM ammonium formate (pH 5.0).

  • Monitor the eluate using a refractive index (RI) detector. Collect the peak corresponding to the RG-II dimer (approx. 10 kDa).

Step 5: Analytical Validation via 13 C-NMR and LC-MS/MS

  • Lyophilize the RG-II fractions and exchange them three times with D 2​ O to eliminate the H 2​ O solvent signal.

  • Acquire a 1D 13 C-NMR spectrum. Causality & Expected Result: In Set A, you will observe a dramatically enhanced signal at ~110-112 ppm, corresponding to the C-1 of the apiosyl residues involved in the borate ester cross-link[1]. Set B will show only natural abundance (1.1%) signals, validating that the peak enhancement in Set A is strictly due to the DL-Apiose-1- 13 C tracer. LC-MS/MS of acid-hydrolyzed RG-II can further confirm an M+1 mass shift specifically in the apiose fragments[5].

References

  • Savino, S. et al. "Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis." Nature Catalysis (2019).[Link]

  • Bar-Peled, M. et al. "Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi." PLOS One (2017).[Link]

  • Bharadwaj, V. S. et al. "Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters." Frontiers in Molecular Biosciences (2022).[Link]

  • Gloaguen, V. et al. "Structural Characterization and Cytotoxic Properties of an Apiose-Rich Pectic Polysaccharide Obtained from the Cell Wall of the Marine Phanerogam Zostera marina." Journal of Natural Products (2010).[Link]

Sources

Validation

Evaluating kinetic isotope effects of DL-Apiose-1-13C in enzymatic assays

Evaluating Kinetic Isotope Effects (KIE) of DL-Apiose-1-13C in Enzymatic Assays: A Comparative Guide D-Apiose is a unique, naturally occurring branched-chain pentose that plays a critical structural role in plant cell wa...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Kinetic Isotope Effects (KIE) of DL-Apiose-1-13C in Enzymatic Assays: A Comparative Guide

D-Apiose is a unique, naturally occurring branched-chain pentose that plays a critical structural role in plant cell walls, specifically within the rhamnogalacturonan II (RG-II) complex. As research accelerates into plant biomass degradation by human gut microbiota and the salvage pathways of plant monosaccharides, the enzymatic mechanisms governing apiose metabolism (such as apiose kinases, isomerases, and apiosyltransferases) have become major focal points.

To elucidate the transition states of these enzymes, researchers rely on isotopic probing[1]. This guide provides an authoritative comparison of DL-Apiose-1-13C against other isotopic variants, detailing the causality behind heavy-atom kinetic isotope effects (KIEs) and establishing a self-validating experimental workflow for enzymatic assays.

Product Comparison: Selecting the Right Isotopic Probe

When designing an enzymatic assay to study apiose-processing enzymes, the choice of substrate dictates the type of mechanistic data you can extract. While unlabeled apiose is sufficient for basic Michaelis-Menten kinetics ( Vmax​ , Km​ ), stable and radioactive isotopes are required to map transition state geometries and rate-limiting steps.

Isotope VariantPrimary UtilityKIE Type MeasuredAnalytical DetectionSafety & Handling
DL-Apiose-1-13C Probing transition state geometry (SN1 vs. SN2) at the anomeric center. Primary 13C KIE (Direct bond cleavage/formation)Quantitative 13C NMR / IRMS Standard laboratory protocols (Non-radioactive)
Unlabeled DL-Apiose Baseline enzymatic activity, structural crystallization, and screening.NoneHPLC-UV/RI, LC-MSStandard laboratory protocols
DL-Apiose-1-2H Probing hybridization changes ( sp3→sp2 ) at C-1.Secondary α -Deuterium KIE1H/2H NMR, Mass SpectrometryStandard laboratory protocols
14C-Radiolabeled Apiose Ultra-sensitive tracing, whole-cell uptake assays, and gross kinetic tracking.Isotope effects are present but rarely used for precise KIE due to measurement error.Liquid Scintillation CountingHigh (Requires radioactive licensing and dedicated facilities)

The Application Scientist's Verdict: For precise mechanistic enzymology, DL-Apiose-1-13C is the superior choice. Unlike deuterium, which only reports on secondary hybridization changes, a 13C label at the C-1 position directly participates in the making or breaking of the glycosidic/phosphoester bond, providing a Primary KIE that definitively distinguishes between dissociative and concerted mechanisms[2][3].

Mechanistic Causality: Why Measure the 13C KIE?

Kinetic isotope effects arise from the difference in zero-point vibrational energy between isotopologues. Because a 12C−O bond vibrates at a higher frequency than a heavier 13C−O bond, it requires less activation energy to break.

In enzymatic assays involving DL-Apiose-1-13C, measuring the 13C KIE at the anomeric carbon (C-1) provides direct causality for the reaction mechanism:

  • SN1-like Mechanisms (Dissociative): If the enzyme catalyzes the departure of the leaving group to form a transient, sp2 -hybridized oxocarbenium ion before nucleophilic attack, the 13C KIE is typically small and normal (1.011 – 1.020 ). The expected large KIE from bond cleavage is partially offset by the strengthening of adjacent bonds via hyperconjugation in the cationic intermediate[3].

  • SN2-like Mechanisms (Concerted): If the nucleophile attacks C-1 simultaneously as the leaving group departs, the transition state involves significant bond alterations without the stabilizing hyperconjugation of a free cation. This results in a larger normal 13C KIE ( 1.030 )[3].

G cluster_SN1 Dissociative Pathway (SN1-like) cluster_SN2 Concerted Pathway (SN2-like) Substrate DL-Apiose-1-13C (Ground State) TS1 Oxocarbenium TS (sp2 hybridized) Substrate->TS1 Enzyme A TS2 Concerted TS (Partial bonds) Substrate->TS2 Enzyme B KIE1 13C KIE: 1.01 - 1.02 (Small Normal Effect) TS1->KIE1 Product Enzymatic Product (e.g., Apiose-1-P) KIE1->Product KIE2 13C KIE: ≥ 1.03 (Large Normal Effect) TS2->KIE2 KIE2->Product

Mechanistic divergence of DL-Apiose-1-13C processing based on observed 13C KIE values.

Self-Validating Experimental Protocol: The Internal Competition Method

To measure heavy-atom isotope effects accurately, absolute rate measurements (running separate 12C and 13C reactions) are insufficient due to pipetting errors and minor temperature fluctuations.

Instead, we utilize a self-validating internal competition assay . By mixing labeled and unlabeled substrates in the same reaction vessel, both isotopologues experience the exact same microenvironment. Any change in the isotopic ratio of the product versus the starting material is purely a function of the enzyme's kinetic preference.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 1:1 molar mixture of natural abundance DL-Apiose and DL-Apiose-1-13C. Determine the exact initial isotopic ratio ( R0​ ) by driving a small aliquot of the reaction to 100% completion and analyzing the product via Isotope Ratio Mass Spectrometry (IRMS) or Polarization Transfer NMR[3].

  • Reaction Initiation: Incubate the substrate mixture with the purified apiose-utilizing enzyme (e.g., Apiose Kinase) in the appropriate biological buffer (e.g., 50 mM HEPES, pH 7.5, with necessary cofactors like ATP/Mg2+).

  • Fractional Quenching (Critical Step): Monitor the reaction progress via HPLC. Quench the reaction (using rapid freezing or acidic/basic crash) at precisely 20% to 30% fractional conversion ( f ) . Causality: Stopping the reaction early ensures the product pool is highly enriched in the faster-reacting 12C isotope. If the reaction approaches equilibrium, the kinetic isotope effect is erased by the thermodynamic equilibrium isotope effect (EIE).

  • Chromatographic Isolation: Separate the residual unreacted DL-Apiose from the enzymatic product using High-Performance Anion-Exchange Chromatography (HPAEC).

  • Isotopic Analysis: Analyze the isolated product to determine its isotopic ratio ( Rp​ ).

  • KIE Calculation: Calculate the isotopic effect using the Bigeleisen-Mayer equation for competitive conversion:

    KIE=ln(1−f×R0​Rp​​)ln(1−f)​

G Step1 1. Substrate Prep Mix 12C/13C Apiose (Determine R0) Step2 2. Enzymatic Reaction Incubate with target enzyme Step1->Step2 Step3 3. Fractional Quench Stop at 20-30% conversion (f) Step2->Step3 Step4 4. Separation HPAEC isolation of Product Step3->Step4 Step5 5. Isotopic Analysis Determine Product Ratio (Rp) via NMR/IRMS Step4->Step5 Step6 6. KIE Calculation Apply Bigeleisen-Mayer equation Step5->Step6

Workflow for the internal competition method to determine 13C KIE.

Quantitative Data Interpretation

When evaluating your assay results, compare your calculated KIE against established theoretical and experimental benchmarks for enzymatic sugar processing.

Reaction Mechanism TypeExpected 13C KIE at C-1Interpretation for DL-Apiose-1-13C Assays
Thermodynamic Equilibrium 0.980 – 1.010Reaction went to completion; kinetic data is lost.
SN1 (Dissociative) 1.011 – 1.020Rate-limiting formation of an apio-oxocarbenium ion.
SN2 (Concerted) 1.030 – 1.045Rate-limiting synchronous nucleophilic attack at C-1.
Coupled Oxidation/Cleavage ~ 1.015 - 1.025Complex multi-step mechanisms (e.g., UAXS pathways)[1].

Note: If the measured 13C KIE is exactly 1.000, the chemical step at C-1 is not rate-limiting (e.g., product release or a conformational change is the slow step).

References

  • Snyder, J. R., & Serianni, A. S. (1987). DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization. Carbohydrate Research, 166(1), 85-99. URL:[Link]

  • Eixelsberger, T., Horvat, D., Gutmann, A., Weber, H., & Nidetzky, B. (2017). Isotope Probing of the UDP-Apiose/UDP-Xylose Synthase Reaction: Evidence of a Mechanism via a Coupled Oxidation and Aldol Cleavage. Angewandte Chemie International Edition, 56(9), 2503-2507. URL:[Link]

  • Singleton, D. A., et al. (2018). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling DL-Apiose-1-13C

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling DL-Apiose-1-13C. Our focus is to deliver field-proven insights and procedural...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling DL-Apiose-1-13C. Our focus is to deliver field-proven insights and procedural guidance that extends beyond the product, ensuring both your safety and the integrity of your research. We will delve into the causality behind each recommendation, establishing a framework of self-validating safety practices.

Foundational Safety Principle: Understanding DL-Apiose-1-13C

DL-Apiose-1-13C is a monosaccharide labeled with a stable, non-radioactive isotope of carbon (¹³C).[1][2] The primary and most critical safety determination is that stable isotopes do not emit radiation .[3][4][5] Consequently, the safety precautions and disposal procedures are not governed by radiological concerns but by the chemical and physical properties of the parent compound, Apiose, and its physical form, which is typically a solid powder.[3][4][]

Unlike radioactive isotopes, stable isotope-labeled compounds do not require specialized shielding or radiation-specific monitoring.[4][] The safety protocols are analogous to handling the unlabeled version of the chemical.[3]

Hazard Assessment and Risk Mitigation

While DL-Apiose is not classified as a highly hazardous substance, its physical form as a fine powder presents the primary routes of potential exposure that must be managed.[7][8]

  • Inhalation: Fine powders can easily become airborne during handling, such as weighing or transferring, and can be inhaled.[7][8] Even routine exposure to chemically benign powders can lead to respiratory irritation.[7]

  • Dermal Contact: Direct skin contact can lead to localized irritation or sensitization and provides a potential route for systemic exposure.

  • Ocular Exposure: Airborne particles can cause significant eye irritation or injury.

  • Ingestion: Accidental ingestion can occur from contaminated hands or work surfaces.

Our safety strategy, therefore, is centered on minimizing the generation of airborne dust and preventing contact through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific task being performed. The following table outlines the recommended PPE for handling DL-Apiose-1-13C in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Transfer (Solid) Safety GogglesNitrile GlovesLab CoatRecommended (See Section 3.4)
Solution Preparation Safety Goggles or Face ShieldNitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup (Solid) Safety Goggles2 Pairs of Nitrile GlovesLab CoatN95 Respirator or higher
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all activities in the laboratory where chemicals are handled.[9]

  • Enhanced Protection: When weighing or transferring the solid powder, upgrade to chemical splash goggles.[10][11] Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[10] For tasks with a higher risk of splashing, such as preparing a solution, a face shield worn over safety goggles is recommended.[9][11]

Hand Protection

Standard laboratory nitrile gloves are sufficient for handling DL-Apiose-1-13C. The primary function of gloves is to prevent direct skin contact and to avoid contaminating the research sample.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Contamination Management: Change gloves immediately if they become contaminated.[12] Do not touch "clean" surfaces such as door handles, keyboards, or notebooks with gloved hands.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection

A standard, buttoned lab coat is required to protect skin and personal clothing from potential contamination.[8][10] Ensure the lab coat is clean and fits properly.

Respiratory Protection

The need for respiratory protection is the most critical decision point and is based on the potential for generating airborne dust.

  • Engineering Controls First: The primary method for controlling dust is through engineering controls.[13] Whenever possible, handle solid DL-Apiose-1-13C within a chemical fume hood, a glove box, or a ventilated balance enclosure.[7][8][13] These systems are designed to capture airborne particles at the source, protecting the user.

  • When to Use a Respirator: If handling the powder on an open bench or if engineering controls are insufficient, a NIOSH-approved N95 respirator is recommended to minimize the inhalation of fine particles.

The following diagram illustrates the decision-making process for respiratory protection.

PPE_Decision_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node danger_node danger_node start Start: Handling Solid DL-Apiose-1-13C q1 Is the task performed inside an approved engineering control? (Fume Hood, Glove Box, etc.) start->q1 use_controls Proceed with task inside engineering control. q1->use_controls  Yes q2 Is significant dust generation expected? q1->q2 No resp_not_needed Standard PPE Sufficient (No Respirator Required) use_controls->resp_not_needed resp_needed Wear NIOSH-approved N95 Respirator q2->resp_needed  Yes resp_optional Respirator not required, but recommended as best practice. q2->resp_optional No end_task Proceed with Task resp_needed->end_task resp_optional->end_task

Caption: Decision workflow for respiratory protection.

Operational and Disposal Plans

Proper operational procedures are as crucial as PPE for ensuring safety.

Step-by-Step Handling Protocol

This protocol minimizes exposure by controlling the chemical at its source.

  • Designate an Area: Cordon off and label a specific area for handling the powder.[8][12] Cover the work surface with absorbent bench paper.[7]

  • Assemble Equipment: Before handling the compound, ensure all necessary items (spatula, weigh boat, container, solvent, etc.) are within the designated area.

  • Perform in Engineering Control: Conduct all open-powder manipulations inside a chemical fume hood or ventilated enclosure.[8][13]

  • Minimize Dust: Handle the powder gently. Transfer it in small scoops to minimize aerosolization.[7] Keep the container closed whenever possible.[7][14]

  • Decontaminate: After handling, decontaminate the spatula and work surface. Wet wiping with a suitable solvent (e.g., 70% ethanol) is preferred over dry wiping.[8][14] Dispose of contaminated bench paper and weigh boats as chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent re-contamination.

  • Wash Hands: Immediately wash hands with soap and water.

The following diagram outlines this safe handling workflow.

Handling_Workflow prep_node prep_node action_node action_node control_node control_node cleanup_node cleanup_node prep1 1. Designate & Prepare Work Area prep2 2. Don Appropriate PPE prep1->prep2 action1 3. Handle Powder Inside Ventilated Enclosure prep2->action1 action2 4. Use Gentle Motions Keep Container Closed action1->action2 action3 5. Prepare Solution or Complete Transfer action2->action3 cleanup1 6. Decontaminate Tools & Surfaces (Wet Wipe) action3->cleanup1 cleanup2 7. Dispose of All Contaminated Items as Chemical Waste cleanup1->cleanup2 cleanup3 8. Doff PPE Correctly cleanup2->cleanup3 cleanup4 9. Wash Hands Thoroughly cleanup3->cleanup4

Caption: Step-by-step safe powder handling workflow.

Spill Response

For small spills of solid DL-Apiose-1-13C:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (including two pairs of gloves and safety goggles), gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe up the material, working from the outside in.

  • Place the used paper towels in a sealed bag and label it as chemical waste.

  • Clean the spill area again with a wet wipe.

  • Dispose of all contaminated materials as chemical waste.

Prohibition: Never use a dry brush or compressed air for cleanup, as this will aerosolize the powder.[13][14]

Disposal Plan

As a stable isotope-labeled compound, DL-Apiose-1-13C is not considered radioactive waste.[3][4][]

  • Waste Segregation: Dispose of solid DL-Apiose-1-13C and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled solid chemical waste container.[3]

  • Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Do Not Drain: Never dispose of the solid compound or its solutions down the drain.

By adhering to these rigorous PPE and handling protocols, you ensure a safe laboratory environment and maintain the highest standards of scientific integrity.

References

  • Vertex AI Search. (2025, November 20).
  • Environment, Health & Safety.
  • Duke Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • HazChem Environmental. (2024, September 24). PPE: PERSONAL PROTECTIVE EQUIPMENT LEVELS.
  • Weill Cornell Medicine Environmental Health and Safety. Toxic Powder Weighing.
  • BenchChem. (2025).
  • Stable Isotope Labeling in Omics Research: Techniques and Applic
  • Wikipedia. Isotopic labeling.
  • Standard operating procedure for hazardous chemicals Handling of nanom
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
  • HPC Standards. Stable Isotope Labeled Compounds.
  • Amerigo Scientific. Stable Isotope-labeled Compounds.
  • Safety D
  • SafetyCulture. (2025, September 17). Personal Protective Equipment (PPE) Safety.
  • SAFETY D
  • SAFETY D
  • Wikipedia. Personal protective equipment.
  • Clearsynth. DL-[1-13C]apiose | CAS No. NA.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2026, January 5).
  • MedChemExpress. MCE Isotope-Labeled Compounds Handbook.
  • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. (2025, August 9).
  • RADIOISOTOPE ACQUISITION AND DISPOSITION.
  • BOC Sciences. (2015, November 4).

Sources

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